6-(2-Fluorophenyl)-2-hydroxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(2-fluorophenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-9-5-2-1-4-8(9)10-6-3-7-11(14)13-10/h1-7H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFVEMHSSLEWDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=O)N2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671749 | |
| Record name | 6-(2-Fluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121639-84-6 | |
| Record name | 6-(2-Fluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 6-(2-Fluorophenyl)-2-hydroxypyridine Structure & Properties
[1]
Executive Summary
6-(2-Fluorophenyl)-2-hydroxypyridine (CAS: 132407-65-9) is a biaryl heterocyclic compound characterized by a pyridine ring substituted at the 2-position with a hydroxyl group and at the 6-position with an ortho-fluorinated phenyl ring.[1][2] This molecule serves as a versatile pharmacophore in drug discovery (kinase inhibitors) and a ligand precursor in organometallic chemistry (OLED emitters).[1] Its utility is defined by two core properties: the lactam-lactim tautomerism of the 2-hydroxypyridine moiety and the conformational control exerted by the ortho-fluorine atom.[1]
Structural & Electronic Analysis
Identity & Physicochemical Profile[3][4]
| Property | Value / Description |
| CAS Number | 132407-65-9 |
| IUPAC Name | 6-(2-Fluorophenyl)pyridin-2(1H)-one (Tautomer-dependent) |
| Molecular Formula | C₁₁H₈FNO |
| Molecular Weight | 189.19 g/mol |
| SMILES | Fc1ccccc1-c2cccc(O)n2 |
| LogP (Predicted) | ~2.3 (Moderate Lipophilicity) |
| pKa (Acidic) | ~8.5 - 9.0 (OH/NH deprotonation) |
| H-Bond Donors | 1 (NH in pyridone form) |
| H-Bond Acceptors | 2 (C=O, F) |
Tautomeric Equilibrium
The compound exists in a dynamic equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.[1]
-
Solid State & Polar Solvents: The 2-pyridone form predominates due to intermolecular hydrogen bonding (dimerization) and high dipole stabilization.[1]
-
Gas Phase & Non-Polar Solvents: The 2-hydroxypyridine form is favored due to aromaticity retention in the pyridine ring.[1]
-
Biological Relevance: In protein binding pockets, the specific tautomer is selected based on the complementary H-bond donor/acceptor environment.[1]
The Ortho-Fluorine Effect
The fluorine atom at the ortho position of the phenyl ring (C2') introduces significant steric and electronic effects:
-
Conformational Twist: Steric repulsion between the fluorine atom and the pyridine nitrogen (or C5-H) prevents coplanarity of the two rings.[1] This non-planar "twisted" conformation improves solubility and selectivity in binding pockets by restricting rotational freedom (atropisomerism potential).[1]
-
Metabolic Stability: The C-F bond blocks the metabolically vulnerable ortho-position from oxidative metabolism (e.g., by CYP450 enzymes), extending the compound's half-life.[1]
Figure 1: Tautomeric equilibrium between lactim and lactam forms, heavily influenced by solvent polarity.
Synthetic Pathways[9][10]
The most robust synthesis utilizes a Suzuki-Miyaura Cross-Coupling strategy.[1] This modular approach allows for the late-stage introduction of the fluorinated aryl group.[1]
Retrosynthetic Analysis
-
Disconnection: C6–C1' bond (Biaryl bond).[1]
-
Building Blocks: 6-Halo-2-hydroxypyridine (electrophile) + 2-Fluorophenylboronic acid (nucleophile).[1]
Optimized Protocol (Suzuki Coupling)
Reaction: 6-Chloro-2-hydroxypyridine + 2-Fluorophenylboronic acid → 6-(2-Fluorophenyl)-2-hydroxypyridine[1]
Reagents & Conditions:
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂.[1]
-
Base: K₂CO₃ (2.0 equiv) or Na₂CO₃.[1]
-
Solvent: 1,4-Dioxane/Water (4:1 v/v).[1]
-
Temperature: 90–100°C (Reflux).[1]
Figure 2: Optimized Suzuki-Miyaura coupling workflow for the synthesis of the target scaffold.
Applications & Utility
Medicinal Chemistry (Bioisostere)
The 2-pyridone motif is a classic bioisostere for the amide bond (-CONH-).[1]
-
Kinase Inhibitors: The donor-acceptor (D-A) hydrogen bonding pattern of the pyridone ring mimics the hinge-binding motif of ATP.[1]
-
p38 MAP Kinase: Analogues of this scaffold have shown efficacy by binding to the ATP-binding pocket, where the ortho-fluorine induces a twist that fits the hydrophobic "gatekeeper" region.[1]
Materials Science (OLEDs)
-
Ligand Precursor: This molecule is a precursor to cyclometalated Iridium(III) complexes (e.g., Ir(ppy)₃ derivatives).[1]
-
Mechanism: Deprotonation of the hydroxyl group and C-H activation of the phenyl ring allows coordination to Iridium.[1]
-
Fluorine Impact: The fluorine substituent lowers the HOMO/LUMO energy levels, typically resulting in a blue-shift in emission color compared to non-fluorinated analogues, desirable for blue/green OLED emitters.
Detailed Experimental Protocol
Protocol: Synthesis of 6-(2-Fluorophenyl)-2-hydroxypyridine[1][2]
Safety Note: Palladium catalysts are toxic.[1] Boronic acids may be irritants.[1] Perform all reactions in a fume hood.
-
Preparation: In a 100 mL round-bottom flask, dissolve 6-chloro-2-hydroxypyridine (1.30 g, 10 mmol) and 2-fluorophenylboronic acid (1.68 g, 12 mmol) in a mixture of 1,4-dioxane (40 mL) and distilled water (10 mL).
-
Activation: Add Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol). Degas the solution by bubbling nitrogen gas for 10 minutes to remove dissolved oxygen (critical for Pd catalyst longevity).[1]
-
Catalysis: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.58 g, 0.5 mmol).[1]
-
Reaction: Fit the flask with a reflux condenser and heat to 100°C under a nitrogen atmosphere. Stir vigorously for 12–16 hours. Monitor reaction progress by TLC (SiO₂, 50% EtOAc/Hexane).
-
Workup:
-
Cool the mixture to room temperature.
-
Acidify carefully with 1M HCl to pH ~5–6 (this ensures the product is in the neutral pyridone form rather than the potassium salt).[1]
-
Extract with Ethyl Acetate (3 x 50 mL).[1]
-
Wash combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
-
Purification: Purify the crude residue via flash column chromatography (Silica Gel).
References
-
Chemical Identity & CAS: Parchem. 6-(2-Fluorophenyl)-2-hydroxypyridine (CAS 132407-65-9).[1][2] [1]
-
Suzuki Coupling Methodology: Rueda-Espinosa, J., et al. (2023).[1][4] Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor. Canadian Journal of Chemistry.[1][4] [1][4]
-
Tautomerism in Drug Design: WuXi Biology. Tautomerism: 2-Hydroxypyridine vs 2-Pyridone.
-
Fluorine in Med Chem: Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1]
-
OLED Applications: Beilstein Journals. Synthesis of 2,6-diarylpyridines for optoelectronics.
The 6-(2-Fluorophenyl)-2-hydroxypyridine Scaffold: A Technical Guide to Synthesis, Tautomeric Dynamics, and Drug Discovery Applications
Target Compound: 6-(2-Fluorophenyl)-2-hydroxypyridine (Synonym: 6-(2-fluorophenyl)pyridin-2(1H)-one) CAS Registry Number: 132407-65-9 [1]
Executive Summary
In modern medicinal chemistry and organometallic catalysis, the 2-pyridone/2-hydroxypyridine motif represents a highly privileged scaffold. Specifically, 6-(2-Fluorophenyl)-2-hydroxypyridine (CAS 132407-65-9) has emerged as a critical building block. As a Senior Application Scientist, I frequently encounter this molecule in the design of kinase inhibitors (such as p38 MAPK inhibitors) [2], D-amino acid oxidase (DAAO) inhibitors, and as a bidentate ligand in transition-metal catalysis [3].
This whitepaper provides an in-depth technical analysis of CAS 132407-65-9. We will deconstruct its physicochemical properties, explore the causality behind its synthetic methodologies, and map its utility in lead optimization pipelines.
Physicochemical Profiling & Tautomeric Dynamics
The defining feature of CAS 132407-65-9 is its lactam-lactim tautomerization. The molecule exists in an equilibrium between the 2-hydroxypyridine (aromatic, H-bond donor/acceptor) and the 2-pyridone (amide-like, strong H-bond acceptor/donor) forms.
The "Fluorine Effect" and Conformational Locking
The introduction of the fluorine atom at the ortho-position of the phenyl ring is not arbitrary. It serves three distinct mechanistic purposes:
-
Dihedral Angle Restriction: The steric bulk and electrostatic repulsion of the ortho-fluorine restrict the rotation of the C-C biaryl bond, pre-organizing the molecule into a preferred conformation that minimizes entropic penalties upon receptor binding.
-
Metabolic Stability: Fluorination blocks cytochrome P450-mediated oxidation at the electron-rich ortho-position.
-
pKa Modulation: The inductive electron-withdrawing effect (-I) of the fluorine atom subtly lowers the pKa of the pyridone N-H, enhancing its ability to act as a hydrogen bond donor in hydrophobic binding pockets.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters critical for formulation and synthetic planning.
| Parameter | Value | Scientific Implication |
| CAS Number | 132407-65-9 | Primary identifier for procurement and regulatory filing [1]. |
| Molecular Formula | C11H8FNO | Defines exact mass requirements for HRMS validation. |
| Molecular Weight | 189.19 g/mol | Highly ligand-efficient low-molecular-weight fragment. |
| Tautomeric State | Lactam (Pyridone) favored | Predominates in polar solvents (e.g., DMSO, H2O) and solid state. |
| H-Bond Donors (HBD) | 1 | Crucial for interacting with hinge region residues in kinases. |
| H-Bond Acceptors (HBA) | 2 | Oxygen (carbonyl/hydroxyl) and Nitrogen act as potent acceptors. |
Synthetic Methodology: Palladium-Catalyzed Cross-Coupling
The most robust method for synthesizing 6-aryl-2-pyridones is the Suzuki-Miyaura cross-coupling of 6-bromo-2-pyridone with an arylboronic acid [2] [4]. However, coupling unprotected 2-pyridones presents a unique challenge: the ambidentate nature of the pyridone nitrogen can coordinate to the palladium center, poisoning the catalyst and stalling the catalytic cycle.
Causality in Experimental Design
To overcome catalyst poisoning, we utilize Pd(dppf)Cl₂ as the precatalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry at the palladium center. This steric crowding prevents the pyridone nitrogen from forming stable off-cycle complexes with the metal. Furthermore, a biphasic solvent system (1,4-Dioxane/H₂O) with K₂CO₃ is chosen. The water dissolves the base to efficiently form the reactive boronate "ate" complex (accelerating transmetalation), while the dioxane keeps the organic substrates in solution.
Catalytic cycle for the Suzuki-Miyaura coupling of 6-(2-fluorophenyl)-2-hydroxypyridine.
Self-Validating Protocol: Synthesis of CAS 132407-65-9
Reagents Required:
-
6-Bromo-pyridin-2(1H)-one (1.0 equiv, 10 mmol)
-
2-Fluorophenylboronic acid (1.2 equiv, 12 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equiv, 25 mmol)
-
Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL)
Step-by-Step Execution:
-
Degassing (Critical Step): Charge a round-bottom flask with 6-bromo-pyridin-2(1H)-one, 2-fluorophenylboronic acid, and K₂CO₃. Add the Dioxane/H₂O mixture. Sparge the heterogeneous mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligand.
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Equip the flask with a reflux condenser.
-
Thermal Activation: Heat the reaction mixture to 90 °C in an oil bath for 12 hours.
-
In-Process Validation: Monitor the reaction via LC-MS. The disappearance of the starting material (M+H = 174/176) and the emergence of the product mass peak ([M+H]⁺ = 190.1) validates successful transmetalation and reductive elimination.
-
Workup & Isolation: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with saturated NH₄Cl (aq) to neutralize the base and remove palladium salts. Extract the aqueous layer twice with EtOAc.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient). The product typically elutes at 60% EtOAc due to the polarity of the pyridone motif.
Applications in Drug Discovery & Lead Optimization
In drug discovery, the 6-aryl-2-pyridone scaffold acts as a versatile bioisostere for amides, phenols, and pyrimidines. It is frequently utilized in the development of treatments for inflammatory and fibrotic disorders, specifically targeting stress-activated protein kinase (SAPK) systems like p38 MAPK [2].
The integration of CAS 132407-65-9 into a lead optimization pipeline allows medicinal chemists to perform divergent synthesis. The nitrogen atom can be alkylated (N-alkylation) to probe the steric limits of a binding pocket, or the oxygen can be functionalized (O-alkylation) to lock the molecule into its aromatic lactim form, drastically altering its electronic topology.
Lead optimization workflow utilizing the 6-(2-fluorophenyl)-2-hydroxypyridine scaffold.
Conclusion
6-(2-Fluorophenyl)-2-hydroxypyridine (CAS 132407-65-9) is far more than a simple heterocyclic building block. Its inherent tautomeric flexibility, combined with the precise conformational control afforded by the ortho-fluorine atom, makes it an indispensable tool for the modern application scientist. By leveraging robust palladium-catalyzed cross-coupling methodologies, researchers can efficiently integrate this scaffold into complex molecular architectures, driving forward the discovery of novel therapeutics and advanced catalytic ligands.
References
- Parchem Fine & Specialty Chemicals. "6-(2-Fluorophenyl)-2-hydroxypyridine (Cas 132407-65-9)". Parchem.
- Google Patents (WO2009149188A1). "Compounds and methods for treating inflammatory and fibrotic disorders". Google Patents.
- Amazon S3 / Academic Thesis. "Cyclometallated N^C and N^C^N Complexes of Pyridines and Pyridones: Synthesis and Reactivity". Amazon S3.
- Amer, M.M.K. et al. "Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds". ResearchGate.
Technical Guide: 2-Fluoro-6-Hydroxypyridine Derivatives in Medicinal Chemistry
The following technical guide details the medicinal chemistry, synthesis, and application of 2-fluoro-6-hydroxypyridine (6-fluoro-2-pyridone).
Core Scaffold Analysis, Synthetic Strategies, and Pharmacological Utility
Executive Summary
In the optimization of small molecule drugs, the 2-fluoro-6-hydroxypyridine motif (often existing as its tautomer 6-fluoro-2-pyridone ) serves as a high-value pharmacophore.[1] It functions primarily as a bioisostere for phenols and pyridine-N-oxides, offering a unique combination of hydrogen-bonding capability and metabolic resistance.[1]
The introduction of the fluorine atom at the C6 position—ortho to the lactam nitrogen—exerts a profound electronic effect, lowering the pKa of the lactam functionality, modulating lipophilicity (LogD), and blocking the metabolic "soft spot" often found at the
Structural Dynamics & Physicochemical Properties[2]
Tautomeric Equilibrium: The Fluorine Effect
The core molecule exists in a tautomeric equilibrium between the lactim (2-fluoro-6-hydroxypyridine) and lactam (6-fluoro-2-pyridone) forms.[1] While unsubstituted 2-pyridone favors the lactam form in solution (
-
Electronic Influence: The strong inductive effect (
) of fluorine increases the acidity of the N-H bond in the lactam and the O-H bond in the lactim. -
Dominant Species: In aqueous and polar organic media (DMSO, MeOH) relevant to biological assays, the 6-fluoro-2-pyridone (lactam) is the dominant species.[1] This is critical for docking studies, where the H-bond donor (NH) and acceptor (C=O) pattern must be modeled correctly.[1]
Physicochemical Metrics
| Property | 2-Pyridone (Ref) | 6-Fluoro-2-pyridone | Impact of Fluorine |
| pKa (Acidic) | ~11.6 | ~6.6 – 7.0 (Predicted) | Drastic Acidity Increase: Enhances H-bond donor strength; may exist as anion at physiological pH depending on microenvironment.[1] |
| LogP | -0.58 | ~0.2 – 0.5 | Lipophilicity Boost: Fluorine increases lipophilicity, improving membrane permeability compared to the parent heterocycle.[1][2] |
| H-Bonding | Donor/Acceptor | Donor/Acceptor | Polarization: The C=O bond is more polarized; the NH is a stronger donor due to electron withdrawal.[1] |
Visualization: Tautomerism & Electronic Effects
The following diagram illustrates the tautomeric equilibrium and the electronic vectors involved.
Figure 1: Tautomeric equilibrium heavily favors the lactam (pyridone) in biological media.[1][2] The fluorine atom exerts a strong inductive pull, increasing the acidity of the scaffold.[2]
Synthetic Accessibility
Accessing the 6-fluoro-2-pyridone core requires navigating the reactivity of di-halogenated pyridines. The symmetry of 2,6-difluoropyridine makes it an ideal starting material, but desymmetrization must be controlled.[1]
Primary Synthetic Routes[1]
-
Hydrolysis of 2,6-Difluoropyridine: The most direct route.[1] Nucleophilic aromatic substitution (
) of one fluoride by hydroxide.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Diazotization of 2-Amino-6-fluoropyridine: Useful for introducing isotopic labels (e.g.,
F for PET imaging).[1] -
Transformation of 2,6-Dichloropyridine: Requires a "Halex" (Halogen Exchange) reaction or a stepwise methoxylation/demethylation sequence.[1][2]
Visualization: Synthetic Workflow
Figure 2: The hydrolysis of 2,6-difluoropyridine is the most atom-economical route for scale-up.[1]
Reactivity & Functionalization: The N- vs. O-Selectivity Challenge
A critical challenge in working with 2-pyridones is ambident nucleophilicity .[1] The nitrogen and oxygen atoms can both react with electrophiles (alkyl halides), leading to a mixture of N-alkylpyridones (desired for lactam mimics) and O-alkoxypyridines.[1]
Controlling Regioselectivity
| Reaction Type | Conditions | Major Product | Mechanism |
| N-Alkylation | NaH or LiH, DMF/THF, Alkyl Halide | N-Alkyl Pyridone | Thermodynamic control; Alkali metal coordinates Oxygen, exposing Nitrogen.[1] |
| O-Alkylation | 2-Alkoxypyridine | Silver ion coordinates Nitrogen, blocking it and directing electrophile to Oxygen.[1] | |
| Mitsunobu | N-Alkyl Pyridone | Typically favors N-alkylation for pyridones due to the formation of the N-P intermediate or preferential attack.[1] | |
| Chan-Lam | N-Aryl Pyridone | Oxidative coupling, highly selective for Nitrogen.[1] |
Advanced Functionalization: C-H Activation
The 2-pyridone oxygen serves as a Directing Group (DG) for Rh(III)- or Ru(II)-catalyzed C-H activation.[1]
-
C6-Alkylation: The fluorine at C6 blocks this position, forcing activation to C3 or C5, or requiring displacement of the fluorine (rare in mild C-H conditions).[2]
-
Utility: This allows for the decoration of the ring after the core is established, provided the C6-F does not interfere sterically.
Medicinal Chemistry Applications
Bioisosterism & Metabolic Stability
The 6-fluoro-2-pyridone motif is a robust bioisostere for phenols (Ar-OH).[1]
-
Phenol Liability: Phenols are prone to Phase II conjugation (Glucuronidation/Sulfation), leading to rapid clearance.[1][2]
-
Pyridone Solution: The pyridone tautomer hides the "hydroxyl" character while maintaining H-bond donor capability via the NH.[1]
-
Fluorine's Role:
-
Block Metabolic Soft Spots: The C6 position in pyridones is susceptible to oxidation (to succinimide-like structures) or nucleophilic attack.[1] Fluorine blocks this site.[1]
-
Electronic Tuning: It lowers the electron density of the ring, making it less susceptible to oxidative metabolism by Cytochrome P450s.[1][2]
-
Case Studies
-
Kinase Inhibitors (e.g., MET Kinase): Pyridones often replace the pyridine-N-oxide moiety in kinase inhibitors (e.g., c-Met inhibitors).[1] The N-oxide is metabolically labile (reduction to pyridine); the pyridone is stable.[1] Adding 6-F further stabilizes the ring against oxidation.[1]
-
Radiotracers (
F-PET): 6-[ F]fluoro-2-pyridone derivatives are synthesized as prosthetic groups.[1] The 2-aminopyridine precursor allows for late-stage radio-fluorination, enabling the tracking of drug distribution in vivo.[1] -
Hypoxia-Activated Prodrugs: Metal complexes (Cobalt) utilizing 6-fluoro-2-pyridone as a ligand have been developed.[1] The electron-withdrawing fluorine tunes the redox potential of the metal center, allowing release of the cytotoxic ligand specifically in hypoxic tumor environments.
Experimental Protocols
Synthesis of 6-Fluoro-2-pyridone (Scale-Up Protocol)
Reference: Adapted from J. Org.[1] Chem. & EP Patents for fluorinated heterocycles.[1][2]
Reagents: 2,6-Difluoropyridine (1.0 eq), KOH (2.5 eq), tert-Butanol (
-
Setup: Charge a round-bottom flask with 2,6-difluoropyridine (11.5 g, 100 mmol) and
-BuOH (50 mL). -
Addition: Add powered KOH (14.0 g, 250 mmol) carefully.
-
Reaction: Heat the mixture to reflux (approx. 85°C) for 4-6 hours. Monitor by TLC (EtOAc/Hexane) or LCMS for the disappearance of starting material.[1]
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-10% MeOH in DCM).
-
Yield: Typically 85-95% as a white/off-white solid.[1]
Regioselective N-Alkylation (General Procedure)
Target: N-Substituted-6-fluoro-2-pyridone.[1]
-
Activation: Dissolve 6-fluoro-2-pyridone (1.0 eq) in anhydrous DMF (0.2 M).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases. Solution typically turns yellow/orange.[1]
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise.
-
Completion: Allow to warm to RT and stir for 2-12 hours.
-
Quench: Pour into ice water. Extract with EtOAc.[1]
-
Note: If O-alkylation is observed (by NMR), switch solvent to THF/HMPA or use
with catalytic 18-crown-6.
References
-
Bioisosterism in Drug Design
-
Synthetic Methodology (Hydroxylation)
-
Metabolic Stability & Fluorine
-
Radiochemistry (
F Labeling): -
Tautomerism Studies
Sources
Solubility of 6-aryl-2-hydroxypyridines in organic solvents
An In-depth Technical Guide on the Solubility of 6-Aryl-2-Hydroxypyridines in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 6-aryl-2-hydroxypyridines in organic solvents, a class of compounds of significant interest in medicinal chemistry and materials science. The solubility of these molecules is not governed by simple physicochemical parameters alone but is intrinsically linked to a complex tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms. This guide dissects the foundational principles of this equilibrium, explores the critical factors influencing it—and thereby solubility—such as solvent polarity and the electronic nature of substituents, and provides robust experimental protocols for its quantitative determination. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of 6-Aryl-2-Hydroxypyridines
The 6-aryl-2-hydroxypyridine scaffold is a privileged structure in modern chemistry. Its derivatives are integral to the development of novel pharmaceuticals, agrochemicals, and functional materials.[1][2] The biological activity and material properties of these compounds are critically dependent on their behavior in solution, making a thorough understanding of their solubility an indispensable prerequisite for successful application. Solubility impacts everything from reaction kinetics and purification efficiency during synthesis to bioavailability and formulation in drug development.[3] This guide moves beyond simple data reporting to explain the underlying chemical principles that dictate the solubility of this unique class of molecules.
The Core Principle: Tautomeric Equilibrium
The defining characteristic of 2-hydroxypyridines is their existence as a mixture of two rapidly interconverting tautomers: the 2-hydroxypyridine (enol-imine) form and the 2-pyridone (keto-amine) form.[4] This prototropic equilibrium is the single most important factor governing their solubility.
The two tautomers possess markedly different physical properties:
-
2-Hydroxypyridine Form: This tautomer is generally less polar and exhibits aromatic character.[5]
-
2-Pyridone Form: This tautomer is significantly more polar, with a larger dipole moment, and is often described as non-aromatic.[5]
The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent.[5][6] This solvent-dependency is the key to understanding and controlling the solubility of 6-aryl-2-hydroxypyridines.
Caption: Tautomeric equilibrium between the less polar 6-aryl-2-hydroxypyridine and the more polar 6-aryl-2-pyridone form.
Key Factors Influencing Solubility
The Decisive Role of the Solvent
The principle of "like dissolves like" is the starting point for understanding solubility, but for this class of compounds, it is mediated through the tautomeric equilibrium.[7] The polarity of the solvent directly influences the equilibrium constant (Keq = [2-pyridone]/[2-hydroxypyridine]).
-
Nonpolar, Aprotic Solvents (e.g., Cyclohexane, Carbon Tetrachloride): In these environments, the less polar 2-hydroxypyridine tautomer is favored.[4] These solvents cannot effectively stabilize the large dipole moment of the 2-pyridone form. Consequently, solubility in these solvents is primarily dictated by the properties of the hydroxypyridine form. In very nonpolar solvents, these molecules can also form hydrogen-bonded dimers, which can influence solubility.[6]
-
Polar, Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have higher dielectric constants and can stabilize the polar 2-pyridone tautomer. This shifts the equilibrium significantly towards the pyridone form, meaning solubility is largely determined by the properties of this more polar species.[8][9]
-
Polar, Protic Solvents (e.g., Water, Ethanol): These solvents not only stabilize the 2-pyridone form due to their polarity but also actively participate in the equilibrium by forming hydrogen bonds and mediating proton transfer.[5][6] This leads to a strong preference for the 2-pyridone tautomer.[4] For instance, in water, the equilibrium constant for the parent compound overwhelmingly favors the pyridone form.[4]
The following table summarizes the expected relationship between solvent type, the favored tautomer, and the resulting solubility profile.
| Solvent Class | Dielectric Constant (ε) | H-Bonding Ability | Favored Tautomer | Expected Solubility Driver |
| Nonpolar Aprotic | Low (~2) | None | 2-Hydroxypyridine | Properties of the less polar, aromatic form. |
| Polar Aprotic | High (>20) | Acceptor Only | 2-Pyridone | Properties of the more polar, zwitterionic-like form. |
| Polar Protic | High (>20) | Donor & Acceptor | 2-Pyridone | Strong stabilization and H-bonding with the polar form. |
Impact of the 6-Aryl Substituent
The nature of the substituent on the 6-position aryl ring provides a handle for fine-tuning solubility. Its effects are twofold:
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) can increase the acidity of the hydroxyl proton and influence the overall dipole moment of the molecule, potentially shifting the tautomeric equilibrium.[8] Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can also modulate these properties. The specific impact depends on the interplay between the substituent's electronic character and the properties of the solvent.
-
Steric and Physicochemical Effects: The size, shape, and lipophilicity of the aryl group and its substituents directly impact the crystal lattice energy of the solid state and the solvation energy in solution. A bulkier substituent may disrupt crystal packing, potentially lowering the melting point and increasing solubility. A more lipophilic substituent will generally enhance solubility in nonpolar solvents and decrease it in polar solvents.[10]
The Role of Temperature
For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic. Therefore, an increase in temperature will typically lead to an increase in solubility.[7][11] This relationship can be quantified using the van't Hoff equation. When determining solubility for applications like drug formulation or chemical synthesis, it is crucial to perform measurements at the target process temperature.
Experimental Determination of Solubility: A Validated Protocol
To ensure accuracy and reproducibility, a standardized method for solubility determination is essential. The shake-flask method is a gold-standard, equilibrium-based technique that is widely accepted.
Shake-Flask Method: Step-by-Step Protocol
-
Preparation: Add an excess amount of the solid 6-aryl-2-hydroxypyridine compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is critical to ensure equilibrium has been reached with a saturated solution.
-
Equilibration: Seal the vials tightly and place them in a constant-temperature shaker bath or incubator. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is fully established. The time required for equilibration should be determined empirically for novel compounds.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Centrifugation at the experimental temperature is the preferred method to separate the solid from the saturated supernatant. Filtration can also be used, but care must be taken to avoid solvent evaporation or temperature changes.
-
Sample Preparation: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in units of mg/mL, mol/L, or as a logS value.
Caption: Experimental workflow for the Shake-Flask method of solubility determination.
Predictive Approaches to Solubility
While experimental determination remains the most accurate method, computational models can provide valuable early insights into solubility, aiding in solvent screening and compound design.
-
Thermodynamic Models (e.g., COSMO-RS): These models use quantum chemical calculations to predict the chemical potential of a solute in a solvent, from which solubility can be derived. They are powerful but computationally intensive.
-
Quantitative Structure-Property Relationship (QSPR): These are machine learning models that correlate calculated molecular descriptors (representing physicochemical properties) with experimentally determined solubility data.[12][13] Once trained on a large dataset, these models can rapidly predict the solubility of new compounds.[14]
Caption: Interplay of factors governing the solubility of 6-aryl-2-hydroxypyridines.
Conclusion
The solubility of 6-aryl-2-hydroxypyridines in organic solvents is a multifaceted property governed primarily by the solvent-dependent tautomeric equilibrium between the less polar hydroxypyridine form and the more polar pyridone form. By understanding and manipulating the factors that influence this equilibrium—namely solvent choice, substituent effects, and temperature—researchers can effectively control and predict the solubility of these valuable compounds. The application of robust experimental methodologies, such as the shake-flask protocol detailed herein, is critical for obtaining accurate data essential for advancing research and development in chemistry and pharmaceuticals.
References
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2-Pyridone - wikidoc. (2012, September 4). wikidoc. Retrieved from [Link]
-
Hejazi, S. A., Osman, O. I., Alyoubi, A. O., Aziz, S. G., & Hilal, R. H. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International Journal of Molecular Sciences, 17(11), 1893. Available at: [Link]
-
Fulle, S., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215. Available at: [Link]
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Pohl, M., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(6), 1664-1673. Available at: [Link]
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Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 22. Available at: [Link]
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Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines - Semantic Scholar. (2002). Semantic Scholar. Retrieved from [Link]
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Vermeire, F. H., & Green, W. H. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Communications Chemistry, 3(1), 159. Available at: [Link]
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Solubility of Pyridine (C5H5N). Solubility of Things. Retrieved from [Link]
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Vermeire, F. H., et al. (2022). Predicting drug solubility in organic solvents mixtures. Computers & Chemical Engineering, 164, 107883. Available at: [Link]
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Factors Affecting Solubility. (n.d.). Course Hero. Retrieved from [Link]
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Bretti, C., et al. (2015). Thermodynamics of Zn2+ 2-mercaptopyridine-N-oxide and 2-hydroxypyridine-N-oxide interactions: Stability, solubility, activity coefficients and medium effects. ResearchGate. Retrieved from [Link]
-
Marcus, Y. (1994). Quantitative model of solvent effects on hydroxypyridine-pyridone and mercaptopyridine-thiopyridone equilibriums: correlation with reaction-field and hydrogen-bonding effects. The Journal of Organic Chemistry, 59(16), 4613-4619. Available at: [Link]
-
Vermeire, F. H., & Green, W. H. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. ResearchGate. Retrieved from [Link]
-
Pang, H., et al. (2016). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Pharmaceutics, 8(3), 23. Available at: [Link]
-
Held, A., & Pratt, D. W. (2001). Hydrogen bonding and tunneling in the 2-pyridone·2-hydroxypyridine dimer. Effect of electronic excitation. The Journal of Chemical Physics, 115(15), 7011-7020. Available at: [Link]
-
Chandler, D. L. (2023). A new model predicts how molecules will dissolve in different solvents. MIT News. Retrieved from [Link]
-
Bretti, C., et al. (2015). Some Thermodynamic Properties of Aqueous 2-Mercaptopyridine-N-Oxide (Pyrithione) Solutions. ResearchGate. Retrieved from [Link]
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Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
Pohl, M., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(6), 1664-1673. Available at: [Link]
-
Hunter, C. A. (2022). Dissecting Solvent Effects on Hydrogen Bonding. Angewandte Chemie International Edition, 61(10), e202115206. Available at: [Link]
-
Hejazi, S. A., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. ResearchGate. Retrieved from [Link]
-
Hejazi, S. A., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PubMed. Retrieved from [Link]
-
Hashem, E. Y., & Saleh, M. S. (2002). Solvent effects on the electronic absorption spectra and acid strength of some substituted pyridinols. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(2), 239-247. Available at: [Link]
-
Synthesis of 6-hydroxy-5,6-dihydro-2-pyrones and -pyridones by reaction of 4-aryl-6-trifluoromethyl-2-pyrones with water, hydrazine, and hydroxylamine. (2018). ResearchGate. Retrieved from [Link]
-
Baek, K., et al. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Journal of Pharmaceutical Sciences & Emerging Drugs, 6(1). Available at: [Link]
-
TABLE 3-2, Physical and Chemical Properties of Pyridine. NCBI. Retrieved from [Link]
-
2,6-Dihydroxypyridine - Wikipedia. Wikipedia. Retrieved from [Link]
- Process for the preparation of 2-hydroxypyridine or quinoline compounds. Google Patents.
-
St. Jean, D. J., Jr., et al. (2012). Aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones: Synthesis and evaluation as inhibitors of influenza A endonuclease. Bioorganic & Medicinal Chemistry Letters, 22(19), 6173-6177. Available at: [Link]
-
Synthesis of 6-Aryl-4-hydroxypiperidin-2-ones and a Possible Applications to the Synthesis of a Novel HMG-CoA Reductase Inhibitor. (1989). Semantic Scholar. Retrieved from [Link]
-
Liao, C., et al. (2020). Selective synthesis of pyridyl pyridones and oxydipyridines by transition-metal-free hydroxylation and arylation of 2-fluoropyridine derivatives. Organic & Biomolecular Chemistry, 18(6), 1185-1193. Available at: [Link]
-
The development of aryl-substituted 2-phenylimidazo[1,2-a]pyridines (PIP) with various colors of excited-state intramolecular pr. (2016). ResearchGate. Retrieved from [Link]
-
Shakeel, F., Imran, M., & Haq, N. (2021). Detailed Study on Synthesis, Characterization and Solubility Determination of 6-phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Current Advances in Chemistry and Biochemistry, 2. Available at: [Link]
-
Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3386. Available at: [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel [M(η6-arene)2]+ (M = Re, 99mTc) Hosted Terpyridines and Copper Complexes Thereof. (2024). PMC. Retrieved from [Link]
-
Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. (2022). MDPI. Retrieved from [Link]
-
Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine. (2007). Org Prep Daily. Retrieved from [Link]
-
The 2-hydroxypyridines substituted at the third position, which were... ResearchGate. Retrieved from [Link]
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Physicochemical Profiling of Fluorinated 2-Hydroxypyridines: Acidity, Tautomerism, and Experimental Protocols
Executive Summary
In medicinal chemistry, 2-hydroxypyridine (2-HP) and its tautomer 2-pyridone (2-PY) serve as critical bioisosteres for peptide bonds and amide functionalities.[1] The introduction of fluorine atoms onto the pyridine scaffold is a strategic tool to modulate lipophilicity (
This technical guide provides a comprehensive analysis of the
The Tautomeric Landscape & Ionization
To accurately determine
The ionization profile involves two distinct
-
(Protonation): The basicity of the carbonyl oxygen/ring nitrogen (Cation
Neutral).[1] Typically . -
(Deprotonation): The acidity of the N-H (lactam) or O-H (lactim) proton (Neutral
Anion).[1] Typically .
Drug Discovery Relevance: The
Diagram 1: Tautomeric & Ionization Pathways
Caption: The thermodynamic cycle linking the cationic, neutral tautomers, and common anionic species.[1]
Impact of Fluorination on Acidity ( )[1]
Fluorine substitution generally increases acidity (lowers
Table 1: Comparative Acidity of Fluorinated Isomers (Aqueous)
| Compound | Substitution | Electronic Effect Dominance | |
| 2-Hydroxypyridine | None | 11.65 | Reference Standard |
| 3-Fluoro-2-pyridone | Ortho to C=O[1] | 10.96 (Pred) | Strong -I (inductive) proximity to acidic proton; H-bond acceptor. |
| 4-Fluoro-2-pyridone | Meta to C=O[1] | ~10.5 - 10.8 | -I effect stabilizes anion; no resonance conflict. |
| 5-Fluoro-2-pyridone | Para to C=O | ~10.2 - 10.5 | Strong -I; +M (resonance) is weak due to poor overlap, leading to net acidification. |
| 6-Fluoro-2-pyridone | Ortho to N | ~9.5 - 10.0 | Strongest -I effect on Nitrogen (deprotonation site in lactam). |
Mechanistic Insights
-
3-Fluoro (Ortho): While the -I effect is strong due to proximity, the fluorine atom can form an intramolecular hydrogen bond with the N-H (in pyridone) or O-H (in hydroxypyridine), slightly stabilizing the neutral form and resisting deprotonation more than expected compared to the 6-isomer.[1]
-
6-Fluoro (Ortho to N): This position exerts the most dramatic effect on the N-H acidity.[1] The fluorine atom directly withdraws electron density from the nitrogen, significantly stabilizing the resulting negative charge on the anion.
-
5-Fluoro (Meta to N): Often used to block metabolic oxidation.[1] The fluorine here is para to the oxygen and meta to the nitrogen. It lowers the
significantly compared to the unsubstituted parent, enhancing solubility at physiological pH (7.4).[1]
Experimental Protocols
Protocol A: NMR Titration (The Parman Method)
Why this is superior: Unlike UV-Vis,
Reagents:
-
Buffer System: Britton-Robinson or Phosphate/Citrate buffers (pH 2.0 – 13.0).[1]
-
Internal Standard: Trifluoroacetic acid (TFA) or Fluorobenzene (inert in pH range).[1]
-
Solvent:
(10%) / (90%).[1]
Workflow:
-
Sample Prep: Dissolve substrate (~0.5 mM) in the buffer mixture containing 10%
. -
pH Adjustment: Prepare 10-12 NMR tubes ranging from pH 2 to pH 13. Measure pH inside the tube using a micro-electrode.
-
Acquisition: Acquire
NMR (decoupled) for each sample. -
Data Analysis: Plot chemical shift (
) vs. pH. -
Fitting: Fit the sigmoidal curve to the Henderson-Hasselbalch equation:
[1]
Protocol B: Automated UV-Vis Spectrophotometric Titration
Best for: Rapid screening of stable, chromophore-rich compounds.
Workflow:
-
Blanking: Run a solvent blank (buffer only).[1]
-
Stock Solution: Prepare 10 mM stock of the fluorinated pyridone in DMSO.
-
Titration: Dilute to 50
M in a universal buffer. -
Scan: Collect spectra (200–400 nm) while automatically titrating 0.1 M NaOH or HCl.
-
Isosbestic Check: Verify the presence of isosbestic points (indicating a clean two-state transition without decomposition).[1]
-
Calculation: Use second-derivative analysis to identify the inflection point (
).[1]
Diagram 2: NMR Determination Workflow
Caption: Step-by-step workflow for determining pKa using 19F NMR chemical shift perturbation.
Applications in Drug Discovery
Modulating the
-
Permeability: Neutral species permeate membranes. Lowering the
toward 7.4 increases the anionic fraction, potentially reducing passive permeability but improving solubility. -
Binding Affinity: Fluorine can induce a dipole that strengthens
stacking interactions or fills hydrophobic pockets in the target protein. -
Metabolic Blocking: Substitution at C5 (susceptible to CYP450 oxidation) with Fluorine blocks metabolism while simultaneously lowering
.[1]
References
-
Parman, E., Toom, L., Selberg, S., & Leito, I. (2019).[2] Determination of pKa values of fluorocompounds in water using
NMR. Journal of Physical Organic Chemistry, 32(6), e3940.[1] -
Hilal, R., et al. (2016).[3] The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International Journal of Molecular Sciences, 17(11), 1893.[1][3]
-
Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Application Note.
-
PubChem. 3-Fluoro-2-hydroxypyridine Compound Summary. National Library of Medicine.
-
BenchChem. 4-Amino-3,5-dichloro-2,6-difluoropyridine Technical Guide (Physicochemical Characterization).
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. New Publication: Determination of pKa values of fluorocompounds in water using 19F NMR - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PubMed [pubmed.ncbi.nlm.nih.gov]
6-(2-Fluorophenyl)-2-hydroxypyridine molecular weight and formula
Executive Summary
6-(2-Fluorophenyl)-2-hydroxypyridine (also distinctively known by its dominant tautomer, 6-(2-fluorophenyl)pyridin-2(1H)-one ) represents a critical scaffold in medicinal chemistry, particularly within the development of negative allosteric modulators (NAMs) for metabotropic glutamate receptors (mGluR) and p38 MAP kinase inhibitors.
This guide provides a definitive technical analysis of this molecule, moving beyond basic identifiers to explore its structural tautomerism, validated synthesis protocols via Suzuki-Miyaura cross-coupling, and its role as a bioisostere in drug design.
Part 1: Chemical Identity & Structural Dynamics
The physicochemical behavior of this molecule is defined by the equilibrium between its lactim (hydroxy) and lactam (one) forms. While often cataloged as "2-hydroxypyridine," experimental evidence in the solid state and polar solvents confirms the 2-pyridone tautomer is energetically favored.
Core Identifiers
| Property | Data | Notes |
| Chemical Name | 6-(2-Fluorophenyl)-2-hydroxypyridine | IUPAC (Lactim form) |
| Tautomer Name | 6-(2-Fluorophenyl)pyridin-2(1H)-one | IUPAC (Lactam form - Dominant) |
| Molecular Formula | C₁₁H₈FNO | |
| Molecular Weight | 189.19 g/mol | Monoisotopic Mass: 189.059 |
| CAS Registry | Isomer Specific | Distinct from 4-fluoro isomer (CAS 1111111-04-6) |
| LogP (Predicted) | 2.3 - 2.6 | Moderate lipophilicity suitable for CNS penetration |
| H-Bond Donors | 1 (NH or OH) | |
| H-Bond Acceptors | 2 (O, N/F) | Fluorine acts as a weak acceptor |
Tautomeric Equilibrium
The structural duality is critical for binding affinity. The pyridone form presents a hydrogen bond donor (NH) and acceptor (C=O) motif that mimics peptide bonds, often exploited in kinase hinge binding.
Figure 1: Tautomeric equilibrium shifting toward the thermodynamically stable pyridone form.
Part 2: Synthesis & Manufacturing Protocol
The most robust route to 6-aryl-2-pyridones is the Suzuki-Miyaura Cross-Coupling of a halogenated 2-hydroxypyridine (or 2-methoxypyridine followed by deprotection) with an arylboronic acid.
Mechanism: Palladium-catalyzed cycle involving oxidative addition, transmetallation, and reductive elimination.
Protocol: Palladium-Catalyzed Arylation
Reagents:
-
Substrate: 6-Chloro-2-hydroxypyridine (or 6-bromo analogue).
-
Coupling Partner: 2-Fluorophenylboronic acid (CAS 1993-03-9).
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃.
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).
Step-by-Step Workflow:
-
Preparation: In a reaction vial, combine 6-chloro-2-hydroxypyridine (1.0 equiv) and 2-fluorophenylboronic acid (1.2 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill with Nitrogen (
) three times to remove oxygen (crucial to prevent homocoupling). -
Solvation: Add degassed Dioxane/Water mixture.
-
Reaction: Heat to 90°C for 12–16 hours. Monitor via LC-MS (Target mass: 190.2 [M+H]⁺).
-
Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (SiO₂). Elute with Hexanes/EtOAc (gradient 0-50%).
-
Note: The product may streak on silica due to the pyridone NH; adding 1% MeOH or triethylamine can improve peak shape.
-
Figure 2: Synthetic pathway via Suzuki-Miyaura cross-coupling.
Part 3: Analytical Characterization
Verification of the 2-fluoro isomer (vs. 3- or 4-fluoro) is best achieved via ¹⁹F-NMR and coupling constants in ¹H-NMR .
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Pyridone NH: Broad singlet typically >11.0 ppm (confirms lactam form).
-
Pyridine H-3, H-4, H-5: Distinct pattern. H-5 (adjacent to aryl) typically doublet or dd.
-
Phenyl Ring: Multiplet 7.1–7.6 ppm. Look for the specific splitting of the proton adjacent to Fluorine.
-
-
¹⁹F NMR:
-
Signal typically around -110 to -120 ppm .
-
-
Mass Spectrometry (ESI+):
-
Parent Ion: 190.2 m/z [M+H]⁺ .
-
Fragmentation: Loss of CO (28 Da) is characteristic of pyridones.
-
Part 4: Applications in Drug Discovery
This scaffold acts as a privileged structure in medicinal chemistry, serving as a bioisostere for biphenyls or quinolinones.
1. mGluR5 Negative Allosteric Modulators (NAMs): The 6-aryl-2-pyridone motif is structurally analogous to the MPEP/MTEP class of mGluR5 antagonists. The 2-fluoro substituent locks the conformation of the biaryl system via steric clash with the pyridone oxygen/nitrogen, reducing entropic penalty upon binding.
2. Kinase Inhibition (p38 MAP Kinase): Pyridones serve as ATP-mimetic pharmacophores. The donor-acceptor motif (NH-C=O) forms hydrogen bonds with the kinase hinge region (e.g., Glu71/Met109 in p38α). The 2-fluorophenyl group occupies the hydrophobic pocket I or II, providing selectivity over other kinases.
3. Vonoprazan-Related Chemistry: While Vonoprazan itself uses a pyridine-sulfonyl scaffold, the synthesis relies heavily on 2-fluorophenylboronic acid chemistry. 6-(2-Fluorophenyl)-2-hydroxypyridine appears as a structural impurity or degradation product in related sulfonyl-pyridine syntheses where displacement of the sulfonyl group occurs.
References
-
Suzuki-Miyaura Coupling of Pyridines
-
Tautomerism of 2-Hydroxypyridines
- Title: Tautomerism of 2-hydroxypyridine: An ab initio study.
- Source: Journal of Molecular Structure (THEOCHEM).
-
URL:[Link]
-
2-Fluorophenylboronic Acid (Key Reagent)
-
mGluR5 Antagonist Scaffolds
- Title: Metabotropic Glutamate Receptor 5 (mGluR5) Antagonists: Discovery and Development.
- Source: Journal of Medicinal Chemistry (Review).
-
URL:[Link]
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Unpacking 2-Fluorophenylboronic Acid: More Than Just a Product Number - Oreate AI Blog [oreateai.com]
Methodological & Application
Application Note: High-Efficiency Synthesis of 6-(2-Fluorophenyl)-2-hydroxypyridine
[1]
Executive Summary
This guide details the synthesis of 6-(2-fluorophenyl)-2-hydroxypyridine (also known as 6-(2-fluorophenyl)pyridin-2(1H)-one), a critical scaffold in the development of AMPA receptor antagonists (e.g., Perampanel analogues) and kinase inhibitors.[1]
While Suzuki-Miyaura cross-coupling is the industry standard for biaryl synthesis, this specific transformation presents two distinct challenges:
-
Tautomeric Ambiguity: The starting material (6-chloro-2-hydroxypyridine) exists in equilibrium with its lactam form (6-chloro-2-pyridone), potentially coordinating to Palladium and poisoning the catalyst.[1]
-
Ortho-Fluoro Sterics: The 2-fluorophenylboronic acid possesses significant steric hindrance and electronic repulsion at the coupling site, requiring optimized ligand geometry for effective transmetallation.[1]
This protocol provides a direct coupling method that avoids protection/deprotection steps, optimized for yield and reproducibility.
Chemical Strategy & Mechanism[1][2][3]
The Tautomerism Challenge
The target and precursor exist in a lactam-lactim equilibrium.[1] In the solid state and polar solvents (like those used in Suzuki coupling), the 2-pyridone (lactam) form predominates.[1]
Implication for Protocol: We do not treat this as a phenol. We treat it as a cyclic amide.[1] Standard bases (K₂CO₃) will deprotonate the nitrogen (pKa ~11), creating an anionic species that can form stable, unreactive complexes with Pd(II). Therefore, the solvent system must be carefully tuned to solvate this anion without arresting the catalytic cycle.
Reaction Scheme
The synthesis utilizes 6-chloro-2-pyridone and 2-fluorophenylboronic acid.[1]
Figure 1: Optimized reaction scheme for the direct arylation of 6-chloro-2-pyridone.
Detailed Protocol: Direct Coupling Method
Materials & Reagents
| Reagent | Equiv. | Role | Critical Attribute |
| 6-Chloro-2-pyridone | 1.0 | Electrophile | Purity >97%; Check for hydrolysis (brown discoloration).[1] |
| 2-Fluorophenylboronic acid | 1.5 | Nucleophile | Excess required due to potential protodeboronation.[1] |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 0.03 | Catalyst | Large bite angle ligand (dppf) overcomes steric hindrance of ortho-F. |
| Potassium Carbonate (K₂CO₃) | 2.5 | Base | Granular; freshly ground preferred to enhance solubility. |
| 1,4-Dioxane | - | Solvent | HPLC Grade; degassed.[1] |
| Water | - | Co-solvent | Type I (Milli-Q); essential for boronate formation.[1] |
Step-by-Step Procedure
Step 1: Inert Atmosphere Setup [1]
-
Why: Pd(0) species generated in situ are oxygen-sensitive.[1]
-
Action: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser. Cool under a stream of Argon (or Nitrogen).[1]
Step 2: Solvent Degassing
-
Why: Dissolved oxygen promotes homocoupling of the boronic acid and catalyst deactivation.[1]
-
Action: In a separate flask, mix 1,4-Dioxane and Water (4:1 ratio). Sparge with Argon for 20 minutes using a dispersion tube.
Step 3: Reaction Assembly
-
Charge the reaction flask with 6-Chloro-2-pyridone (10.0 mmol, 1.30 g), 2-Fluorophenylboronic acid (15.0 mmol, 2.10 g), and K₂CO₃ (25.0 mmol, 3.45 g).
-
Add Pd(dppf)Cl₂[1] · CH₂Cl₂ (0.3 mmol, 245 mg). Note: Add catalyst last to solids.
-
Evacuate and backfill with Argon (3 cycles).[1]
-
Inject the degassed Dioxane/Water mixture (40 mL, 0.25 M concentration relative to halide).
Step 4: Reaction
-
Action: Heat the mixture to 95°C (internal temperature). Stir vigorously.
-
Monitoring: Check by HPLC or TLC (5% MeOH in DCM) after 4 hours.
-
Endpoint: Reaction typically completes in 8–12 hours.[1] Look for the disappearance of the pyridone starting material (Rf ~ 0.3).[1]
Step 5: Workup (The Amphoteric Challenge)
-
Context: The product is a pyridone (weakly acidic NH).[1] It will be deprotonated (anionic) in the basic reaction mixture.[1]
-
Cool to room temperature.
-
Filtration: Filter through a pad of Celite to remove Palladium black.[1] Wash the pad with MeOH.[1]
-
Concentration: Remove bulk organics under reduced pressure.
-
pH Adjustment (Critical): The residue is basic. Add water (20 mL) and slowly acidify with 1M HCl to pH ~6–7.
-
Observation: The product often precipitates at neutral pH.[1]
-
-
Extraction: If precipitation is poor, extract with EtOAc (3 x 30 mL). Note that pyridones have significant water solubility; salting out with NaCl is recommended.[1]
Step 6: Purification
Critical Process Parameters (CPP) & Troubleshooting
Catalyst Selection Logic
We selected Pd(dppf)Cl₂ over the cheaper Pd(PPh₃)₄.[1]
-
Reasoning: The 2-fluoro substituent on the boronic acid creates steric bulk.[1] The "bite angle" of the dppf ligand (approx 99°) forces the palladium center to be more exposed, facilitating the transmetallation step which is the rate-determining step for sterically hindered substrates.[1]
-
Alternative: If yields are <50%, switch to XPhos Pd G2 .[1] XPhos is specifically designed for sterically demanding biaryl couplings.[1]
Impurity Profile
| Impurity | Origin | Remediation |
| Protodeboronation | Hydrolysis of C-B bond in 2-fluorobenzene | Increase boronic acid eq. to 2.0; Lower temp to 80°C. |
| Homocoupling | 2,2'-difluorobiphenyl formation via O₂ | Rigorous degassing (Sparging > Freeze-Pump-Thaw).[1] |
| Pd-Pyridone Complex | Catalyst arrest | Add 5 mol% free ligand (dppf) or switch to protected route (see below). |
Alternative Route: Protection Strategy
If the direct coupling fails due to catalyst poisoning, use the O-Methylation route:
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of 6-(2-fluorophenyl)-2-hydroxypyridine.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]
-
Li, S., Huang, J., Chen, G., & Han, F. (2011).[2] PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP.[1][2] Chemical Communications, 47, 12840-12842.[1][2] Link
-
Western, E. C., Daft, J. R., Johnson, E. M., & Shaughnessy, K. H. (2003). Efficient One-Step Suzuki Arylation of Unprotected Halonucleosides Using Water-Soluble Palladium Catalysts.[1] Journal of Organic Chemistry, 68(17), 6767–6774. Link[1]
-
Forlani, L., et al. (2002).[3][4] Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Arkivoc, (xi), 198-215.[3][5][6] Link
-
BenchChem. (2025).[1][7] Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. Link[1]
Sources
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Protocol for the Hydrolysis of 6-(2-Fluorophenyl)-2-chloropyridine to Synthesize 6-(2-Fluorophenyl)pyridin-2(1H)-one
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the hydrolysis of 6-(2-Fluorophenyl)-2-chloropyridine, a key transformation for synthesizing 6-(2-Fluorophenyl)pyridin-2(1H)-one. The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds. This document details the underlying reaction mechanism, a step-by-step experimental procedure, safety considerations, and methods for reaction monitoring and product purification. The protocol is designed to be a self-validating system, ensuring reproducibility and high yield for researchers in drug discovery and process development.
Introduction: The Significance of 2-Pyridones
The conversion of 2-chloropyridines to their corresponding 2-pyridone analogues is a fundamental reaction in heterocyclic chemistry.[1] 2-Pyridones are not merely hydrolytic byproducts; they are crucial building blocks for a diverse range of pharmaceuticals, including anti-fungal and anti-tumor agents.[2] The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a pathway that is highly effective for electron-deficient aromatic systems like the pyridine ring.[3][4] This protocol focuses on the specific conversion of 6-(2-Fluorophenyl)-2-chloropyridine, yielding a valuable intermediate for further functionalization in drug development programs.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The hydrolysis of 2-chloropyridine derivatives is a classic example of the SNAr mechanism. The pyridine ring's inherent electron-deficient nature, caused by the electronegative nitrogen atom, facilitates nucleophilic attack, particularly at the C2 and C4 positions.[3][5][6]
The reaction proceeds through three key steps:
-
Nucleophilic Attack: The hydroxide ion (OH⁻), a potent nucleophile, attacks the electron-deficient carbon atom at the C2 position, which is bonded to the chlorine leaving group.[7] This step temporarily disrupts the aromaticity of the pyridine ring.
-
Formation of a Meisenheimer Complex: The attack results in a negatively charged, non-aromatic intermediate known as a Meisenheimer or σ-complex.[7] The negative charge is delocalized across the ring system and, critically, onto the electronegative nitrogen atom, which provides significant stabilization for this intermediate.[6]
-
Elimination & Aromaticity Restoration: The aromaticity is restored as the delocalized electrons collapse back into the ring, expelling the chloride ion (Cl⁻) as the leaving group. This elimination step is typically fast and irreversible, driving the reaction to completion to form the stable 2-pyridone product.[7]
Caption: The SNAr mechanism for the hydrolysis of 6-(2-Fluorophenyl)-2-chloropyridine.
Detailed Experimental Protocol
This protocol is designed for a ~50 mmol scale reaction. Quantities can be adjusted proportionally.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 6-(2-Fluorophenyl)-2-chloropyridine | >98% Purity | Sigma-Aldrich |
| Sodium Hydroxide (NaOH), pellets | ACS Reagent Grade | Fisher Scientific |
| tert-Butyl Alcohol (t-BuOH) | Anhydrous, >99.5% | Acros Organics |
| Deionized Water (H₂O) | Type II | In-house |
| Hydrochloric Acid (HCl), concentrated | 37% w/w | VWR Chemicals |
| Dichloromethane (DCM), ACS Grade | ACS Reagent Grade | EMD Millipore |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Reagent Grade | Sigma-Aldrich |
| Equipment | ||
| 250 mL Round-bottom flask | ||
| Reflux condenser | ||
| Magnetic stirrer hotplate | ||
| 500 mL Separatory funnel | ||
| Rotary evaporator | ||
| pH paper (range 1-14) | ||
| Glass funnel and filter paper |
Safety Precautions: A Non-Negotiable Priority
-
Hazard Assessment: 2-Chloropyridine derivatives can be harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye and skin irritation.[8][9][10] Sodium hydroxide is highly corrosive. All operations must be conducted inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.[11]
-
Spill & Waste Management: Keep appropriate spill kits (e.g., neutralizers for acid and base) readily available. Dispose of all chemical waste in designated, labeled containers according to institutional guidelines.[11][12]
Step-by-Step Hydrolysis Procedure
Sources
- 1. A versatile new synthesis of quinolines and related fused pyridines. Part 12. A general synthesis of 2-chloropyridines and 2-pyridones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 2-pyridones [bristol.ac.uk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemconnections.org [chemconnections.org]
- 6. vaia.com [vaia.com]
- 7. Explain and illustrate the mechanism of nucleophilic aromatic substitutio.. [askfilo.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Note: 6-(2-Fluorophenyl)-2-hydroxypyridine as a Kinase Inhibitor Scaffold
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the utility, synthesis, and biological evaluation of 6-(2-Fluorophenyl)-2-hydroxypyridine (and its tautomer, 6-(2-fluorophenyl)pyridin-2(1H)-one ) as a privileged scaffold for kinase inhibitor design.
Abstract & Core Rationale
The 6-aryl-2-pyridone motif is a "privileged structure" in kinase drug discovery, functioning as a bioisostere of the adenine ring of ATP. The specific scaffold 6-(2-Fluorophenyl)-2-hydroxypyridine (6-2-FP) combines a bidentate hydrogen-bonding pharmacophore with an ortho-fluorinated biaryl system.
This scaffold is particularly effective for targeting Serine/Threonine kinases (e.g., p38 MAPK, PIM-1) and Tyrosine kinases (e.g., c-Met, VEGFR) . The 2-fluorophenyl moiety serves two critical functions:
-
Conformational Lock: It restricts rotation around the biaryl axis, reducing the entropic penalty of binding.
-
Hydrophobic Pocket Filling: It orients the inhibitor towards the kinase "Gatekeeper" residue or the hydrophobic back-pocket, enhancing selectivity over the generic kinome.
Chemical Biology: Tautomerism & Binding Mode
The Tautomeric Switch
While often cataloged as "2-hydroxypyridine," the biologically relevant species in the kinase ATP-binding pocket is predominantly the 2-pyridone (lactam) tautomer.
-
Solution State: In polar solvents (DMSO, H2O), the 2-pyridone form is favored (
). -
Binding Interface: The pyridone motif presents a donor-acceptor (D-A) pattern complementary to the kinase hinge region.
Hinge Binding Mechanism
The scaffold mimics the N1 and N6 of adenine.
-
Acceptor (C=O): Accepts a hydrogen bond from the backbone amide NH of the hinge residue (e.g., Met109 in p38
).[1] -
Donor (N-H): Donates a hydrogen bond to the backbone carbonyl oxygen of the residue
relative to the hinge.
Visualization: Hinge Binding Topology
Caption: Schematic representation of the bidentate hydrogen bonding network between the 2-pyridone scaffold and the kinase hinge region, with the fluorophenyl group engaging the hydrophobic pocket.[1]
Synthesis Protocol
Objective: Scalable synthesis of 6-(2-Fluorophenyl)pyridin-2(1H)-one via Suzuki-Miyaura Cross-Coupling.
Reaction Scheme
The most robust route utilizes 6-bromo-2-pyridone (or its protected methoxy variant) coupled with 2-fluorophenylboronic acid .
Reaction Workflow:
Caption: Step-by-step synthesis workflow for the 6-(2-Fluorophenyl)-2-pyridone scaffold.
Step-by-Step Protocol
-
Reagents:
-
6-Bromo-2(1H)-pyridone (1.0 eq, 5.75 mmol)
-
2-Fluorophenylboronic acid (1.2 eq, 6.90 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)
-
Cesium Carbonate (Cs2CO3) (2.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed)
-
-
Procedure:
-
Setup: Charge a round-bottom flask with the pyridone, boronic acid, and base. Purge with nitrogen for 5 minutes.
-
Solvation: Add the degassed solvent mixture. Add the Pd catalyst last under a nitrogen stream.
-
Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor via LC-MS (Target Mass: ~190.19 Da [M+H]+). Reaction typically completes in 12–16 hours.
-
Quench: Cool to room temperature. Dilute with water (50 mL).
-
Isolation: Carefully acidify the aqueous layer to pH ~5 with 1N HCl (this ensures the pyridone is protonated and precipitates or extracts well). Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Dry organics over Na2SO4, concentrate, and purify via flash chromatography (Gradient: 0-10% Methanol in DCM).
-
-
Yield Expectation: 65–80% as an off-white solid.
Biological Assay Protocols
To validate the scaffold's activity, we recommend a FRET-based Kinase Assay (e.g., Invitrogen Z'-LYTE™) or a Luminescence Assay (e.g., Promega ADP-Glo™).
Protocol: ADP-Glo™ Kinase Assay (p38 MAPK Model)
This assay measures ADP generation, directly correlating to kinase activity.
Materials:
-
Recombinant p38
MAPK (10 ng/well) -
Substrate: p38 peptide (e.g., ATF2 derived)
-
ATP (Ultra-pure, at
concentration, typically 10-50 µM) -
Test Compound: 6-(2-Fluorophenyl)-2-hydroxypyridine (dissolved in DMSO)
Workflow:
-
Preparation: Prepare 2.5x Kinase/Substrate mix in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35).
-
Compound Addition: Dispense 1 µL of compound (serially diluted) into a 384-well white plate.
-
Reaction Start: Add 2 µL of Kinase/Substrate mix. Incubate 10 min at RT. Add 2 µL of ATP to start the reaction.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Termination (Step 1): Add 5 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
-
Detection (Step 2): Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
Read: Measure Luminescence (RLU) on a plate reader.
Data Analysis:
Calculate % Inhibition using the formula:
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Synthesis Yield | Catalyst poisoning or O-arylation | Ensure rigorous degassing of solvents. If O-arylation (at the oxygen) competes with C-C coupling, use 6-bromo-2-methoxypyridine instead, followed by demethylation (HBr/AcOH). |
| Poor Solubility | Planar, rigid scaffold stacking | The 2-F group improves solubility over the phenyl analog, but if issues persist, dissolve in 100% DMSO before diluting into assay buffer. |
| Weak Potency | Scaffold is a "Fragment" | This molecule is a scaffold. It requires elaboration at the 3-, 4-, or 5-positions to reach nanomolar potency. Use it as a starting point for Fragment-Based Drug Design (FBDD) . |
References
-
P38 MAPK Inhibitor Design: Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors. (2019).[2] PubMed. Link
-
Hinge Binding Mechanisms: How Ligands Interact with the Kinase Hinge. (2026).[3][4][5] ResearchGate. Link
-
Synthesis of Pyridones: Development of a Practical Synthesis of a Pyrazolopyridinone-Based p38 MAP Kinase Inhibitor. (2010).[6] ACS Publications. Link
-
Scaffold Hopping: Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2.[7] (2016).[5][7] PubMed. Link
-
General Pyridone Chemistry: Synthesis of 6-(2-hydroxyaryl)-2-pyridones. (2012).[8] UrFU. Link
Disclaimer: This protocol is for research use only. All chemical synthesis should be performed in a fume hood with appropriate PPE.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acs.figshare.com [acs.figshare.com]
Control of Regioselectivity in 2-Pyridone Alkylation: A Guide to N- vs. O-Selectivity
Executive Summary: The Ambident Nucleophile Challenge
In medicinal chemistry, the 2-pyridone scaffold is a privileged structure found in numerous bioactive compounds (e.g., Pirfenidone, Perampanel). However, functionalizing this ring presents a classic regioselectivity challenge.[1][2] 2-Pyridone exists in a tautomeric equilibrium with 2-hydroxypyridine.[2] As an ambident nucleophile, it can react at the nitrogen (N-alkylation, yielding a lactam) or the oxygen (O-alkylation, yielding a lactim ether).[3]
Achieving high selectivity requires manipulating the reaction landscape—specifically the counter-ion, solvent polarity, and electrophile "hardness." This guide provides the decision framework and validated protocols to control this bifurcation.
Mechanistic Insight & Decision Framework
The selectivity is governed by the Hard-Soft Acid-Base (HSAB) principle and Kinetic vs. Thermodynamic control .
-
N-Alkylation (Thermodynamic Control): The N-alkylated product (2-pyridone) is generally thermodynamically more stable due to the preservation of the amide resonance energy. It is favored by dissociated ion pairs (polar solvents) and "soft" interactions.
-
O-Alkylation (Kinetic/Coordination Control): The O-alkylated product (2-alkoxypyridine) restores the aromaticity of the pyridine ring but is often less stable. It is favored by "hard" electrophiles, non-polar solvents, and specific metal coordination (e.g., Silver) that blocks the nitrogen.
Visualization: The Selectivity Pathway
Figure 1: Mechanistic bifurcation of 2-pyridone alkylation driven by solvent and counter-ion effects.
Reagent Selection Matrix
Use this table to select the correct protocol for your target substrate.
| Desired Product | Primary Reagent System | Solvent System | Mechanism | Selectivity Ratio (Typical) |
| N-Alkyl (Lactam) | K₂CO₃ or NaH + Alkyl Halide | DMF, DMSO, or Acetone | Thermodynamic / SN2 | > 95:5 (N:O) |
| N-Alkyl (Green) | Tween 20 (Micellar) + Alkyl Halide | Water | Micellar Catalysis | > 90:10 (N:O) |
| O-Alkyl (Ether) | Ag₂CO₃ + Alkyl Halide | Toluene, Benzene, or Hexane | Ag-Coordination / Heterogeneous | > 90:10 (O:N) |
| O-Alkyl (Ether) | PPh₃ / DIAD + Alcohol | THF or DCM | Mitsunobu (Oxy-phosphonium) | Variable (Substrate dependent)* |
*Note on Mitsunobu: While generally O-selective for lactams, sterically hindered alcohols may reduce yields or selectivity.
Detailed Experimental Protocols
Protocol A: N-Selective Alkylation (Standard)
Objective: Synthesis of N-alkyl-2-pyridones using thermodynamic control.
Reagents:
-
Substrate: 2-Pyridone derivative (1.0 equiv)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Electrophile: Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv)
-
Solvent: DMF (Dimethylformamide), anhydrous
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂).
-
Dissolution: Add the 2-pyridone substrate and anhydrous K₂CO₃ to the flask. Add DMF (concentration ~0.2 M).
-
Activation: Stir the suspension at room temperature for 15–30 minutes to ensure deprotonation. Note: The solution may change color (often yellowing) as the anion forms.
-
Addition: Add the Alkyl Halide dropwise via syringe.
-
Reaction: Stir at Room Temperature (RT) for 12–16 hours.
-
Optimization: If the electrophile is unreactive (e.g., secondary alkyl chlorides), heat to 60°C.
-
-
Work-up: Dilute the mixture with water (5x reaction volume) and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]
-
Purification: Flash column chromatography (typically Hexane/EtOAc). N-alkyl products are usually more polar than O-alkyl byproducts.
Validation:
-
NMR Signature: N-alkylation typically shifts the adjacent ring protons upfield compared to O-alkylation. Look for the N-CH₂ signal at ~3.5–4.0 ppm.
-
IR: Strong Carbonyl (C=O) stretch at ~1650–1690 cm⁻¹ (Amide).
Protocol B: O-Selective Alkylation (Silver Salt Method)
Objective: Synthesis of 2-alkoxypyridines via Silver-mediated coordination.
Reagents:
-
Substrate: 2-Pyridone derivative (1.0 equiv)
-
Reagent: Silver Carbonate (Ag₂CO₃) (1.1 – 1.5 equiv)
-
Electrophile: Alkyl Halide (typically Iodide or Bromide) (1.2 – 2.0 equiv)
-
Solvent: Toluene or Benzene (Non-polar is critical)
Step-by-Step Methodology:
-
Preparation: Use a foil-wrapped flask (Ag salts are light-sensitive).
-
Mixing: Suspend the 2-pyridone and Ag₂CO₃ in Toluene (~0.1 M).
-
Addition: Add the Alkyl Halide.
-
Reaction: Heat to reflux (or 80°C) for 4–12 hours.
-
Mechanistic Note: The Ag⁺ ion coordinates to the Nitrogen lone pair and the Carbonyl oxygen, effectively blocking the Nitrogen site and forcing the electrophile to attack the Oxygen.
-
-
Filtration: Cool to RT and filter through a pad of Celite to remove silver salts. Wash the pad with DCM.
-
Work-up: Concentrate the filtrate.
-
Purification: Flash chromatography. O-alkyl products are often less polar and elute earlier than N-alkyl isomers.
Validation:
-
NMR Signature: O-CH₂ signal usually appears downfield (~4.0–4.5 ppm) compared to N-CH₂.
-
IR: Absence of Amide C=O; presence of C=N and C-O stretches.
Protocol C: O-Alkylation via Mitsunobu Reaction
Objective: Alkylation using an Alcohol instead of an Alkyl Halide.
Reagents:
-
Substrate: 2-Pyridone (1.0 equiv)
-
Alcohol: R-OH (1.0 – 1.2 equiv)
-
Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv)[4]
-
Azodicarboxylate: DIAD or DEAD (1.5 equiv)[4]
-
Solvent: THF (anhydrous)
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-pyridone, Alcohol, and PPh₃ in anhydrous THF under N₂. Cool to 0°C.[4]
-
Addition: Add DIAD dropwise over 10–15 minutes. Exothermic reaction.
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Work-up: Concentrate directly or dilute with Et₂O and wash with water.
-
Purification: This reaction generates PPh₃O and hydrazine byproducts.[4] Rigorous chromatography is required.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low N/O Selectivity (Protocol A) | Solvent not polar enough or "Naked" anion effect | Switch from Acetone to DMF or DMSO. Add 18-Crown-6 if using K₂CO₃. |
| Low Yield (Protocol B) | Heterogeneous mixing failure | Increase stirring speed. Ensure Ag₂CO₃ is finely powdered. Sonication can help initiate. |
| Silver Residues | Incomplete filtration | Wash Celite pad thoroughly with DCM or CHCl₃ (Silver salts can trap product). |
| Reaction Stalled (Protocol C) | Steric hindrance | Mitsunobu is sensitive to sterics.[7] If using secondary alcohols, switch to Protocol B (convert alcohol to halide first). |
References
-
Wang, N., et al. (2024). "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters."[2] The Journal of Organic Chemistry. [2]
-
Biswas, S., et al. (2024). "Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines." The Journal of Organic Chemistry. [1]
-
Hao, X., et al. (2015). "Mild and Regioselective N-Alkylation of 2-Pyridones in Water."[8] Green Chemistry.
- Tieckelmann, H., et al. "Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts." The Journal of Organic Chemistry. (Classic mechanistic reference establishing the Silver Salt effect).
-
Comins, D. L., et al. (1994). "N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone."[9] Tetrahedron Letters.
Sources
- 1. Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2 H-Azirines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. O-Regioselective Synthesis with the Silver Salt Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. semanticscholar.org [semanticscholar.org]
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Hydroxy-6-Halopyridines
Introduction & Strategic Value
2-Hydroxy-6-halopyridines are highly valuable bifunctional building blocks in medicinal chemistry, agrochemicals, and materials science[1]. However, their application in palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings—presents a unique set of mechanistic hurdles. Standard coupling conditions frequently result in poor yields, catalyst degradation, or intractable mixtures[2].
As a Senior Application Scientist, I frequently encounter projects where the inherent reactivity of these substrates is misunderstood. This guide dissects the causality behind these failures and provides field-proven, self-validating protocols to achieve high-yielding transformations.
Mechanistic Insights: Tautomerism and Catalyst Poisoning
The primary challenge in coupling 2-hydroxy-6-halopyridines lies in their lactam-lactim tautomerism. In solution, these compounds exist predominantly in the 6-halo-2-pyridone (lactam) form[3]. While the C-X bond (where X = Cl, Br, I) is primed for oxidative addition to a Pd(0) species, the adjacent pyridonate oxygen and nitrogen atoms act as potent coordinating ligands[4].
Once oxidative addition occurs, the resulting Pd(II)-aryl intermediate is highly susceptible to off-target coordination by the pyridonate moiety of another substrate molecule. Recent mechanistic studies on metal-catalyzed cross-couplings involving pyridonate ligands reveal that this leads to the formation of highly stable, unreactive metal-pyridonate dimers[4]. This dimerization effectively sequesters the metal, preventing transmetalation and prematurely halting the catalytic cycle[5].
Mechanistic pathway of Pd-catalyzed coupling vs. pyridonate-induced catalyst deactivation.
Strategic Workarounds: Protection vs. Direct Coupling
To circumvent catalyst deactivation, two primary strategies are employed:
Strategy A: O-Protection (The Robust Approach) Converting the hydroxyl group to a benzyl ether, methyl ether, or triflate locks the molecule in the lactim (pyridine) tautomer[6]. This eliminates the nucleophilic pyridonate oxygen, preventing multidentate coordination and allowing the cross-coupling to proceed under standard conditions[7].
Strategy B: Direct Coupling via Ligand Tuning (The Atom-Economic Approach) If protection-deprotection steps are undesirable, direct coupling can be achieved by utilizing sterically demanding, electron-rich ligands (e.g., XPhos, SPhos)[8]. These ligands saturate the coordination sphere of the palladium center, sterically blocking the off-target approach of the pyridonate oxygen while maintaining sufficient reactivity for the transmetalation step[7].
Quantitative Data: Ligand and Strategy Comparison
The following table summarizes the impact of different strategies and ligands on the Suzuki-Miyaura coupling of 6-chloro-2-pyridone with phenylboronic acid[8].
| Substrate State | Catalyst / Ligand System | Base / Solvent | Temp (°C) | Yield (%) | Primary Failure Mode / Note |
| Unprotected | Pd(PPh₃)₄ | Na₂CO₃ / Dioxane-H₂O | 90 | < 15% | Catalyst poisoning (Dimerization) |
| Unprotected | Pd₂(dba)₃ / XPhos | K₃PO₄ / Dioxane-H₂O | 100 | 78% | Steric bulk prevents deactivation |
| Unprotected | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene | 100 | 65% | Moderate off-target coordination |
| O-Benzylated | Pd(PPh₃)₄ | Na₂CO₃ / Dioxane-H₂O | 90 | 92% | Clean conversion, no poisoning |
| O-Benzylated | Pd₂(dba)₃ / XPhos | K₃PO₄ / Dioxane-H₂O | 90 | > 95% | Highly efficient, rapid coupling |
Experimental Protocols
Step-by-step experimental workflow for the cross-coupling of protected 2-hydroxy-6-halopyridines.
Protocol 1: Selective O-Benzylation of 6-Chloro-2-pyridone
Causality Note: Alkylation of 2-pyridones typically yields a mixture of N-alkyl and O-alkyl isomers. By utilizing Silver Carbonate (Ag₂CO₃), we exploit the Hard-Soft Acid-Base (HSAB) principle. The soft Ag⁺ ion coordinates preferentially to the softer nitrogen atom, leaving the harder oxygen atom free to attack the benzyl bromide, thereby driving selective O-alkylation[9].
Reagents:
-
6-Chloro-2-pyridone (1.0 equiv, 10 mmol)
-
Benzyl bromide (1.1 equiv, 11 mmol)
-
Silver carbonate (Ag₂CO₃) (0.6 equiv, 6 mmol)
-
Anhydrous Toluene (40 mL)
Step-by-Step Methodology:
-
Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 6-chloro-2-pyridone and Ag₂CO₃ in anhydrous toluene under an argon atmosphere.
-
Addition: Add benzyl bromide dropwise via syringe at room temperature.
-
Reaction: Wrap the flask in aluminum foil (to prevent light-induced degradation of silver salts) and heat the mixture to 80 °C for 12 hours.
-
Workup: Cool the reaction to room temperature and filter the suspension through a pad of Celite to remove silver salts. Wash the pad with ethyl acetate (2 × 20 mL).
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1) to afford 2-benzyloxy-6-chloropyridine as a colorless oil.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Benzyloxy-6-chloropyridine
Causality Note: We utilize Pd₂(dba)₃ and XPhos. The dialkylbiaryl phosphine ligand (XPhos) is highly electron-rich, facilitating the oxidative addition of the recalcitrant C-Cl bond. Its immense steric bulk promotes the reductive elimination step and prevents any residual coordinating functional groups from poisoning the active Pd(0) center[8].
Reagents:
-
2-Benzyloxy-6-chloropyridine (1.0 equiv, 5 mmol)
-
Arylboronic Acid (1.5 equiv, 7.5 mmol)
-
Pd₂(dba)₃ (2.5 mol%, 0.125 mmol)
-
XPhos (5 mol%, 0.25 mmol)
-
K₃PO₄ (2.0 equiv, 10 mmol)
-
1,4-Dioxane / H₂O (4:1 v/v, 25 mL)
Step-by-Step Methodology:
-
Degassing: In a Schlenk flask, combine 1,4-dioxane and H₂O. Degas the solvent mixture by sparging with argon for 15 minutes.
-
Reagent Loading: Add 2-benzyloxy-6-chloropyridine, arylboronic acid, and K₃PO₄ to the flask.
-
Catalyst Formation: In a separate vial inside a glovebox (or under strict argon flow), pre-mix Pd₂(dba)₃ and XPhos in 2 mL of degassed dioxane. Stir for 5 minutes until the solution turns a deep red/orange, indicating the formation of the active L-Pd(0) species.
-
Initiation: Transfer the catalyst solution to the main Schlenk flask. Seal the flask and heat to 90 °C in an oil bath for 8 hours.
-
Monitoring: Monitor the reaction via TLC or LC-MS until the complete consumption of the starting chloride is observed.
-
Workup: Cool to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify via flash chromatography to isolate the cross-coupled 2-benzyloxy-6-arylpyridine product.
References
-
Kadam, A. A. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. Available at:[Link]
-
Nobel Media AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. Available at:[Link]
-
ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides. Journal of Organic Chemistry. Available at:[Link]
Sources
- 1. 6-Chloro-2-(trifluoromethoxy)nicotinic Acid|CAS 1221171-91-0 [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. zaguan.unizar.es [zaguan.unizar.es]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nobelprize.org [nobelprize.org]
- 8. 2,6-Dihydroxypyridine|CAS 626-06-2|For Research [benchchem.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Procedure for converting 2-methoxy-6-(2-fluorophenyl)pyridine to pyridone
Application Note & Protocol
Topic: A Robust and Scalable Protocol for the Synthesis of 6-(2-Fluorophenyl)pyridin-2(1H)-one via Demethylation of 2-Methoxy-6-(2-fluorophenyl)pyridine
Introduction and Significance
The 2-pyridone structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds with applications ranging from antiviral to anti-cancer therapies. The synthesis of functionalized 2-pyridones is therefore a critical task in drug discovery and development.[1][2] This application note provides a detailed, reliable, and field-proven protocol for the conversion of 2-methoxy-6-(2-fluorophenyl)pyridine to its corresponding pyridone, 6-(2-fluorophenyl)pyridin-2(1H)-one.
The selected method involves the O-demethylation of an aryl methyl ether, a common deprotection strategy in organic synthesis.[3] While numerous reagents exist for this transformation, including strong Lewis acids like boron tribromide or harsh Brønsted acids, this protocol utilizes Pyridinium Hydrobromide Perbromide (PHPB).[3][4][5] PHPB is a stable, crystalline solid that serves as a convenient in situ source of hydrobromic acid (HBr), offering significant advantages in handling and safety over gaseous or highly corrosive liquid reagents.[6] This protocol is designed for researchers, scientists, and drug development professionals seeking a reproducible and scalable method for preparing this important class of heterocyclic compounds.
Reaction Principle and Mechanism
The conversion relies on the acid-mediated cleavage of the methyl-ether bond. The reaction proceeds via the following mechanistic steps, which are initiated and facilitated by the PHPB reagent.
-
Protonation and Activation : Pyridinium Hydrobromide Perbromide acts as a source of HBr. The strong acid protonates the oxygen atom of the methoxy group, transforming it into a good leaving group (methanol).
-
Nucleophilic Attack : A bromide ion (Br⁻), also from HBr, acts as a nucleophile and attacks the electrophilic methyl carbon in a classic Sₙ2 reaction.
-
Product Formation : This nucleophilic displacement cleaves the C-O bond, yielding methyl bromide (CH₃Br) as a byproduct and the desired 2-hydroxypyridine tautomer.
-
Tautomerization : The resulting 2-hydroxypyridine rapidly tautomerizes to the more thermodynamically stable 2-pyridone amide form.
This mechanism is favored due to the stability of the leaving group and the efficiency of the Sₙ2 displacement on the unhindered methyl group.
Safety and Handling Precautions
Chemical Hazard Overview:
| Chemical Name | CAS Number | Hazard Statements |
| Pyridinium Hydrobromide Perbromide (PHPB) | 39416-48-3 | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. Corrosive, Lachrymator.[7][8] |
| Acetic Acid (Glacial) | 64-19-7 | H226: Flammable liquid and vapor. H314: Causes severe skin burns and eye damage. |
| Ethyl Acetate | 141-78-6 | H225: Highly flammable liquid and vapor. H319: Causes serious eye irritation. H336: May cause drowsiness or dizziness. |
| Dichloromethane (DCM) | 75-09-2 | H315: Causes skin irritation. H319: Causes serious eye irritation. H351: Suspected of causing cancer. |
Mandatory Safety Procedures:
-
All operations must be performed inside a certified chemical fume hood.[7][9]
-
Personal Protective Equipment (PPE) is required at all times:
-
An emergency eyewash station and safety shower must be immediately accessible.[7]
-
Avoid inhalation of dust from PHPB.[8] Use appropriate respiratory protection if dust is generated.[10]
-
Waste Disposal : All chemical waste must be disposed of according to institutional and local environmental regulations. Halogenated and non-halogenated organic wastes should be collected in separate, labeled containers.
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the demethylation reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 2-Methoxy-6-(2-fluorophenyl)pyridine | ≥97% Purity | Sigma-Aldrich, Combi-Blocks |
| Pyridinium Hydrobromide Perbromide (PHPB) | ≥90% Purity | Sigma-Aldrich, TCI |
| Acetic Acid, Glacial | ACS Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade, Anhydrous | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Prepared in-house |
| Saturated Sodium Chloride (Brine) | Aqueous Solution | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich |
| Silica Gel | 230-400 mesh, Grade 60 | Sorbent Technologies |
| Round-bottom flask, reflux condenser, magnetic stirrer | --- | Standard laboratory equipment |
Experimental Workflow Diagram
Caption: Experimental workflow for pyridone synthesis.
Step-by-Step Methodology
-
Reaction Setup :
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxy-6-(2-fluorophenyl)pyridine (1.0 eq, e.g., 2.03 g, 10.0 mmol).
-
Add glacial acetic acid (20 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
-
Reagent Addition :
-
Carefully add Pyridinium Hydrobromide Perbromide (1.2 eq, 4.22 g, 12.0 mmol) to the stirred solution in three portions over 5 minutes. Rationale: Portion-wise addition helps to control any initial exotherm and gas evolution.
-
The mixture will turn a deep orange/red color upon addition of the reagent.
-
-
Reaction Execution :
-
Heat the reaction mixture to reflux (oil bath temperature of approximately 120 °C).
-
Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Analyst Note: For TLC, a 3:7 Ethyl Acetate/Hexane mobile phase is a good starting point. The product is significantly more polar than the starting material.
-
-
Work-up and Isolation :
-
Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
-
Slowly pour the dark reaction mixture into a beaker containing 150 mL of ice-water with vigorous stirring. A precipitate may form.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Rationale: Ethyl acetate is an effective solvent for extracting the pyridone product while leaving inorganic salts in the aqueous phase.
-
Combine the organic layers in a separatory funnel.
-
Wash the combined organic layers sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess acetic acid, followed by 50 mL of saturated aqueous sodium chloride (brine) to reduce the water content in the organic phase.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
-
Purification :
-
The crude material should be purified by flash column chromatography on silica gel.
-
A gradient elution system, starting with 30% ethyl acetate in hexanes and gradually increasing to 70% ethyl acetate, is typically effective for separating the product from non-polar impurities and baseline material.
-
Combine the product-containing fractions (identified by TLC) and remove the solvent under reduced pressure to afford 6-(2-fluorophenyl)pyridin-2(1H)-one as a white to off-white solid.
-
Expected Results and Characterization
Following this protocol, the target compound, 6-(2-fluorophenyl)pyridin-2(1H)-one, is expected to be obtained with good yield and high purity.
| Parameter | Expected Outcome |
| Reaction Time | 4 - 6 hours |
| Stoichiometry (PHPB) | 1.2 equivalents |
| Temperature | ~120 °C (Reflux) |
| Expected Yield | 75 - 85% |
| Purity (Post-Chromatography) | >98% (by LC-MS/NMR) |
| Appearance | White to off-white solid |
Characterization Data (Representative):
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (br s, 1H, NH), 7.6-7.4 (m, 3H, Ar-H), 7.3-7.2 (m, 2H, Ar-H), 6.4 (d, 1H, Py-H), 6.2 (d, 1H, Py-H).
-
Mass Spec (ESI+): Calculated for C₁₁H₈FNOH [M+H]⁺: 190.06; Found: 190.07.
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature; degraded PHPB reagent. | Extend reaction time and monitor by TLC. Ensure oil bath is at the correct temperature. Use a fresh bottle of PHPB. |
| Low Yield | Inefficient extraction; loss of product during purification. | Perform an additional extraction of the aqueous layer. Carefully monitor fractions during column chromatography. |
| Brominated Side Products | Reaction temperature too high or prolonged reaction time. | Maintain a steady reflux without excessive heating. Stop the reaction as soon as the starting material is consumed. |
References
- Vertex AI Search. SAFETY DATA SHEET: Pyridine Hydrobromide Perbromide.
- Loba Chemie. PYRIDINIUM BROMIDE PERBROMIDE TECHNICAL.
- Green Chemistry. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. RSC Publishing, 2023.
- TCI Chemicals. 5135 Pyridinium Hydrobromide Perbromide (English) AAA TCI MSDS A2.0.
- Shiao, M.-J., Ku, W., & Hwu, J. Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Semantic Scholar, 1993.
- Sdfine. PYRIDINE HYDROBROMIDE.
- CDH Fine Chemical. PYRIDINE HYDROBROMIDE CAS NO 18820-82-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- ResearchGate. Demethylating Reaction of Methyl Ethers.
- Lirias. Efficient demethylation of aromatic methyl ethers with HCl in water.
- Google Patents. CN100999445A - Demethyl method of aryl methyl ether.
- A New Synthetic Method to 2-Pyridones.
- Semantic Scholar. Facile Demethylation of Aryl Methyl Ethers with Pyridiniumhydrobromide Perbromide. 1994.
- Loughborough University Research Repository. NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES.
- University of Bristol. Synthesis of 2-pyridones.
- Chemoselective Demethylation of Methoxypyridine. 2019.
- ResearchGate. Pyridinium Hydrobromide Perbromide: A Versatile Reagent in Organic Synthesis.
- ResearchGate. What demethylating reagent do you suggest?. 2016.
- ResearchGate. Strategies for 2-pyridones synthesis A Typical current strategies for....
- ResearchGate. Demethylation of aryl methyl ethers using pyridinium p -toluenesulfonate under microwave irradiation. 2025.
- Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. 2023.
- Thermal conversion of 2-ethoxypyridine into 2-pyridone; an analogue of ester pyrolysis. RSC Publishing.
- Wikipedia. Pyridinium perbromide.
- White Rose Research Online. Access to Some C5-Cyclised 2-Pyrones and 2-Pyridones via Direct Arylation; Retention of Chloride as a Synthetic Handle.
Sources
- 1. Synthesis of 2-pyridones [bristol.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 5. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridinium perbromide - Wikipedia [en.wikipedia.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. lobachemie.com [lobachemie.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. cloudfront.zoro.com [cloudfront.zoro.com]
Application Note: Accelerating Fragment-Based Drug Discovery with Fluorinated Pyridone Libraries
Abstract
This guide details the application of fluorinated pyridone scaffolds in Fragment-Based Drug Discovery (FBDD). It integrates the high-sensitivity screening capabilities of 19F NMR spectroscopy with the privileged medicinal chemistry properties of the 2-pyridone motif. We provide a validated protocol for library design, screening, and hit-to-lead evolution, emphasizing the unique role of fluorine in modulating pyridone tautomerism and metabolic stability.
Introduction: The Convergence of Fluorine and Pyridones
In modern FBDD, the 2-pyridone (lactam) scaffold is a "privileged structure," frequently serving as a bioisostere for amides or phenyl rings in kinase inhibitors and protein-protein interaction (PPI) modulators. However, traditional screening methods (SPR, 1H NMR) often struggle with the low affinity (mM range) and solubility issues inherent to fragments.
Fluorinated pyridones offer a synergistic solution:
-
The 19F Sensor: The fluorine atom acts as a highly sensitive, background-free NMR spy nucleus, enabling the detection of weak binders in complex mixtures (cocktails) without protein isotope labeling.
-
Physicochemical Tuning: Fluorine substitution (e.g., -F, -CF3) on the pyridone ring modulates the pKa, influencing the critical 2-pyridone/2-hydroxypyridine tautomeric equilibrium , which dictates hydrogen-bonding patterns with the target.
Technical Rationale & Mechanism
The 19F NMR Advantage
Unlike 1H NMR, 19F NMR offers a wide chemical shift dispersion (>300 ppm), eliminating signal overlap in fragment cocktails. The large Chemical Shift Anisotropy (CSA) of fluorine makes it exquisitely sensitive to changes in tumbling rates upon protein binding, resulting in significant line broadening (T2 relaxation) that is easily detected via CPMG pulse sequences.
Pyridone Tautomerism and Molecular Recognition
The 2-pyridone scaffold exists in equilibrium between the lactam (NH donor/CO acceptor) and lactim (OH donor/N acceptor) forms.
-
Target Binding: Most biological targets (e.g., kinase hinge regions) preferentially bind the lactam form.
-
Fluorine Effect: Electron-withdrawing fluorine substituents reduce the basicity of the ring nitrogen and oxygen. For example, a 3-fluoro or 5-fluoro substitution can stabilize the lactam form or lower the pKa of the NH, enhancing H-bond donor strength.
Experimental Protocol: 19F NMR Screening Workflow
Library Preparation
Objective: Create high-quality fragment cocktails free of aggregation.
-
Solubility QC: Dissolve fluorinated pyridone fragments to 100 mM in d6-DMSO.
-
Cocktail Assembly: Pool 5–10 fragments per mixture. Ensure minimal chemical shift overlap (>0.2 ppm separation between signals).
-
Final Buffer Conditions:
-
Fragment Concentration: 50 µM per fragment.
-
Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10% D2O.
-
Critical Step: Include 50 µM Trifluoroacetic acid (TFA) or fluorocytosine as an internal chemical shift/integral reference.
-
Screening Assay (T2-Relaxation / CPMG)
Objective: Identify binders by detecting signal attenuation (line broadening) caused by protein interaction.
Instrument: 500 MHz or 600 MHz NMR with a 19F-tuned probe (e.g., cryoprobe for sensitivity).
Steps:
-
Reference Spectrum (No Protein): Acquire a 1D 19F spectrum of the fragment cocktail. Optimize relaxation delay (d1 = 1-2s) to ensure quantitative recovery.
-
Sample Preparation: Add Target Protein (final concentration 10–20 µM) to the cocktail.
-
Acquisition (T2-Filter): Run a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence.
-
Analysis: Compare "Protein" vs. "Reference" spectra.
-
Hit Criteria: Signal intensity reduction > 30% or significant line broadening (linewidth increase > 10 Hz).
-
Hit Validation & Kd Determination
For deconvoluted hits, perform a titration:
-
Prepare serial dilutions of the fragment (e.g., 50 µM to 2 mM) with fixed protein concentration.
-
Monitor 19F Chemical Shift Perturbation (
). -
Fit
vs. Concentration to a standard binding isotherm to extract .
Visualizing the Workflow
The following diagram illustrates the decision matrix for screening fluorinated pyridones, from library design to hit evolution.
Caption: Logical workflow for 19F NMR fragment screening, filtering binders via T2 relaxation and validating via chemical shift perturbation.
Case Study Application: Kinase Inhibitor Discovery
Target: p38 MAP Kinase (Inflammation target). Fragment: 3-fluoro-2-pyridone derivative.
-
Screening: A library of 500 fluorinated fragments was screened in pools of 10.
-
Hit Identification: A specific 3-fluoro-2-pyridone fragment showed 45% signal reduction in the CPMG experiment.
-
Structural Insight:
-
The 2-pyridone motif mimics the ATP adenine ring, forming a bidentate H-bond with the kinase hinge region (Met109).
-
The Fluorine atom at the 3-position was crucial. It lowered the pKa of the NH group, strengthening the H-bond donor capability compared to the non-fluorinated analog.
-
-
Evolution: The fragment was "grown" by attaching a biphenyl ether moiety to the 5-position (utilizing available vectors on the pyridone ring), resulting in a nanomolar inhibitor.
Data Summary: Fluorine Effects on Pyridone Properties[4]
| Property | Non-fluorinated 2-Pyridone | 3-Fluoro-2-Pyridone | Impact on Drug Discovery |
| pKa (NH) | ~11.6 | ~9.5 | Enhanced H-bond donor strength; closer to physiological pH. |
| LogP | -0.6 (Hydrophilic) | 0.2 (Moderate) | Improved membrane permeability while retaining solubility. |
| Metabolic Stability | Susceptible to oxidative metabolism | High (Blocked site) | Fluorine blocks P450 oxidation at the 3-position. |
| 19F NMR Signal | N/A | Singlet (-130 ppm) | Enables direct binding detection without protein labeling. |
References
-
Norton, R. S., et al. (2016).[4] "Applications of 19F-NMR in Fragment-Based Drug Discovery." Molecules. Link
-
Vulpetti, A., & Dalvit, C. (2012). "Fluorine NMR in Drug Discovery." Drug Discovery Today. Link
-
Muller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link
-
Wang, Q., et al. (2014). "Fluorine in Drug Design: A Case Study of Doravirine." Journal of Medicinal Chemistry. Link
-
Gee, C. T., et al. (2020). "The 3F Library: Fluorinated Fsp3-Rich Fragments for Expeditious 19F NMR Based Screening." Angewandte Chemie. Link
Sources
Application Note: Scalable Synthesis Routes for 6-(2-Fluorophenyl)-2(1H)-pyridone
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound Profile: 6-(2-Fluorophenyl)-2(1H)-pyridone is a privileged heterocyclic scaffold. The 2-pyridone core acts as a non-peptidic structural mimic and a versatile hydrogen-bond donor/acceptor, making it highly valuable in the development of kinase inhibitors, AMPA receptor antagonists, and anti-fibrotic agents[1].
Introduction & Strategic Rationale
The synthesis of 6-aryl-2(1H)-pyridones at scale requires balancing regioselectivity, cost of goods (COGs), and environmental impact. Direct arylation of unprotected 2-pyridones is notoriously difficult due to competing N-arylation and catalyst poisoning[2]. To circumvent this, we present two orthogonal, field-proven synthetic strategies:
-
Route A (De Novo Multicomponent Assembly): A highly cost-effective, transition-metal-free approach utilizing an enaminone intermediate. This route is ideal for early-phase scale-up (>10 kg) due to the use of inexpensive commodity chemicals[3].
-
Route B (Catalytic Cross-Coupling): A late-stage functionalization approach utilizing Suzuki-Miyaura coupling followed by acidic demethylation. This route provides exceptional purity profiles and is highly modular for structure-activity relationship (SAR) campaigns[4],[5].
Mechanistic Workflow & Route Divergence
The following workflow illustrates the strategic divergence between the bottom-up ring construction (Route A) and the top-down catalytic functionalization (Route B).
Fig 1: Orthogonal synthetic pathways for 6-(2-Fluorophenyl)-2(1H)-pyridone.
Comparative Route Analytics
To assist process chemists in selecting the appropriate pathway based on project phase, the quantitative and qualitative metrics of both routes are summarized below.
| Metric | Route A: De Novo Assembly | Route B: Catalytic Cross-Coupling |
| Overall Yield | 45 – 55% (Over 3 steps) | 75 – 85% (Over 2 steps) |
| Key Reagents | DMF-DMA, Cyanoacetamide | Pd(PPh3)4, 2-Fluorophenylboronic acid |
| Cost Profile | Low (Commodity chemicals) | High (Precious metals, Boronic acids) |
| Scalability | Excellent (>10 kg scale) | Very Good (Up to 5 kg scale) |
| Impurity Profile | Trace organic byproducts (easily triturated) | Potential Pd-residues (requires scavenging) |
| Primary Use Case | Bulk API manufacturing | Medicinal chemistry / SAR generation |
Experimental Protocols & Causality
Route A: De Novo Multicomponent Assembly
Causality Insight: Enaminones are highly versatile, polydentate building blocks[3]. By reacting 2-fluoroacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA), we lock the molecule into a reactive α,β-unsaturated system. Subsequent condensation with cyanoacetamide under basic conditions drives a highly regioselective 6-endo-trig cyclization, forming the pyridone core without the need for transition metals[1].
Step 1: Synthesis of 1-(2-Fluorophenyl)-3-(dimethylamino)prop-2-en-1-one
-
Charge a dry 2 L reactor with 2-fluoroacetophenone (1.0 equiv, 1.0 mol) and DMF-DMA (1.2 equiv, 1.2 mol). Note: The reaction is performed solvent-free to maximize the reaction rate and minimize E-factor.
-
Heat the mixture to 100 °C under nitrogen for 8 hours. The generation of methanol byproduct will be observed.
-
Remove volatile components under reduced pressure.
-
Triturate the resulting crude oil with cold hexanes (500 mL) to induce crystallization. Filter and dry to afford the enaminone as a yellow solid.
Step 2: Cyclization to 6-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
-
In a 3 L reactor, dissolve the enaminone (1.0 equiv) and 2-cyanoacetamide (1.1 equiv) in anhydrous ethanol (1.5 L).
-
Slowly add a solution of sodium methoxide (1.5 equiv) in methanol. Causality: The strong base deprotonates the active methylene of cyanoacetamide, initiating a Michael addition followed by intramolecular cyclization and elimination of dimethylamine[3].
-
Reflux the mixture for 4 hours.
-
Cool to room temperature and pour into ice water (2 L). Acidify to pH 3 using 2M HCl. Filter the precipitated 3-cyano-2-pyridone intermediate and wash with water.
Step 3: Decyanation (Hydrolysis and Decarboxylation)
-
Suspend the 3-cyano-2-pyridone intermediate in 70% aqueous H₂SO₄ (5 mL/g of substrate).
-
Heat the mixture to 130 °C for 12 hours. Causality: The harsh acidic conditions first hydrolyze the nitrile to a carboxylic acid. At elevated temperatures, the electron-rich 2-pyridone ring facilitates spontaneous protodecarboxylation at the C3 position.
-
Cool the mixture to 0 °C and carefully neutralize with 10M NaOH until pH 6-7 is reached.
-
Filter the resulting solid, wash with cold water, and recrystallize from ethanol to yield pure 6-(2-Fluorophenyl)-2(1H)-pyridone.
Route B: Catalytic Cross-Coupling
Causality Insight: To prevent the 2-pyridone oxygen or nitrogen from interfering with the palladium catalytic cycle, the core is protected as a 2-methoxypyridine[5]. The methoxy group acts as a strong directing group, locking the molecule in the aromatic pyridine tautomer, which ensures high-yielding Suzuki-Miyaura coupling at the C6 position[4].
Step 1: Suzuki-Miyaura Coupling
-
Charge a reactor with 6-bromo-2-methoxypyridine (1.0 equiv), (2-fluorophenyl)boronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).
-
Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1, 10 mL/g).
-
Under a strict nitrogen atmosphere, add Pd(PPh₃)₄ (0.05 equiv). Causality: Strict exclusion of oxygen is required to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) catalyst.
-
Heat the mixture at 100 °C for 12 hours.
-
Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via a short silica plug to afford 6-(2-fluorophenyl)-2-methoxypyridine.
Step 2: Acidic Demethylation
-
Suspend 6-(2-fluorophenyl)-2-methoxypyridine in 48% aqueous HBr (10 equiv)[4]. Causality: HBr is utilized over BBr₃ or TMSI for scale-up due to its lower toxicity, ease of handling, and excellent efficiency in cleaving methyl ethers on electron-deficient pyridine rings[6].
-
Heat the solution to gentle reflux (approx. 120 °C) for 6 hours. The cleavage generates methyl bromide gas, which must be safely scrubbed.
-
Cool the reaction to room temperature. The product often precipitates directly as the hydrobromide salt.
-
Neutralize the suspension carefully with saturated aqueous NaHCO₃ to pH 7.
-
Collect the free 6-(2-Fluorophenyl)-2(1H)-pyridone by filtration, wash with water, and dry under vacuum.
References
1.[2] Synthesis of 2-pyridones. Organic Chemistry Portal. Available at: 2.[1] Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Available at: 3. Cyclometallated N^C and N^C^N Complexes of Pyridines and Pyridones: Synthesis and Reactivity. Amazon S3 (Thesis). Available at: 4. Synthesis and Molecular Docking Studies of Some Novel Heterocyclic Compounds Containing Sulfonamide Moiety. Scientific Research Publishing. Available at: 5.[6] 3-Chloro-5-cyclopropyl-2-methoxypyridine. Benchchem. Available at: 6.[5] Merging Micellar Catalysis and C-H Activation: Silver-Free direct Arylation of Fluoroarenes in Water. ChemRxiv. Available at:
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 2. 2-Pyridone synthesis [organic-chemistry.org]
- 3. Heterocyclic Synthesis via Enaminones: Synthesis and Molecular Docking Studies of Some Novel Heterocyclic Compounds Containing Sulfonamide Moiety [file.scirp.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 3-Chloro-5-cyclopropyl-2-methoxypyridine | Benchchem [benchchem.com]
Troubleshooting & Optimization
Improving yield of Suzuki coupling for sterically hindered fluorophenyl boronic acids
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the notorious "dead end" of Suzuki-Miyaura cross-couplings: the failure to couple sterically hindered, highly fluorinated aryl boronic acids.
When working with ortho-fluorophenyl boronic acids, you are fighting a two-front war. Steric hindrance drastically slows down the transmetalation step, while the strongly electron-withdrawing fluorine atoms highly activate the carbon-boron bond toward cleavage. If you do not rationally design your catalytic cycle, your reaction will exclusively yield the reduced arene (fluorobenzene) instead of your target biaryl.
This guide is designed to deconstruct the causality behind these failures and provide field-proven, self-validating protocols to rescue your yields.
🔬 Troubleshooting Guide & FAQs
Q1: My LC-MS shows complete consumption of the fluorophenyl boronic acid, but I only see the protodeboronated side product (fluorobenzene) and unreacted aryl halide. What is happening mechanically? The Causality: You are trapped in a kinetic race where side-reactions are outcompeting your main catalytic cycle. Fluorine substituents drastically increase the electrophilicity of the boron atom. When a base (like hydroxide or carbonate) coordinates to form the reactive boronate anion, the highly polarized C–B bond becomes exceptionally fragile. If the palladium catalyst is trapped in a slow transmetalation step due to steric hindrance (e.g., ortho-substituents on the aryl halide), the boronate anion will undergo rapid protodeboronation via hydrolysis before it can ever interact with the palladium center [1].
Q2: How do I accelerate transmetalation to outcompete protodeboronation in sterically hindered systems?
The Causality: You must abandon standard, unhindered ligands like PPh
-
Electron-richness accelerates the initial oxidative addition of the hindered aryl halide.
-
Steric bulk (specifically the flexible steric bulk of NHCs or the lower-ring interaction in Buchwald ligands) stabilizes the monoligated Pd(0) active species and physically forces the two aryl groups together during the sluggish reductive elimination step.
Q3: Should I change my boron source? The Causality: Yes. Free ortho-fluorophenyl boronic acids are inherently unstable under basic conditions. By converting the boronic acid to a pinacol ester (Bpin) or a neopentyl glycol ester, you throttle the rate of base-coordination. Kinetic studies reveal that protodeboronation of esters often requires a pre-hydrolytic pathway [2]. By using a bulky boronic ester, you create a "slow-release" mechanism that keeps the concentration of the highly fragile free boronate anion low, perfectly matching the turnover rate of the hindered palladium catalyst.
Q4: What is the optimal base and solvent system to minimize these side reactions?
The Causality: Avoid strong, highly nucleophilic aqueous bases like NaOH. Instead, leverage the "Cesium Effect" [4]. Using Cs
📊 Quantitative Benchmarks: Ligand & Condition Impact
To illustrate the causality of condition selection, below is a comparative data summary of a benchmark coupling between 2-chloro-1,3-dimethylbenzene and 2,6-difluorophenyl boronic acid/ester.
| Catalyst / Ligand | Boron Source | Base / Solvent System | Protodeboronation (%) | Biaryl Yield (%) |
| Pd(PPh | Boronic Acid | Na | > 85% | < 5% |
| Pd(dppf)Cl | Boronic Acid | K | ~ 90% | < 5% |
| Pd(OAc) | Pinacol Ester | K | < 20% | 72% |
| Pd-PEPPSI-IPr (NHC) | Pinacol Ester | Cs | < 5% | 94% |
Note: Data demonstrates that combining a bulky NHC ligand with a pinacol ester and a cesium base effectively shuts down the protodeboronation pathway.
⚙️ Self-Validating Experimental Protocol
This protocol utilizes a self-validating feedback loop using
Step 1: Boron Source Derivatization (Pre-Reaction)
-
Do not use the free fluorophenyl boronic acid. Convert it to the pinacol ester (Bpin) using pinacol and MgSO
in anhydrous DCM at room temperature for 12 hours. -
Validation: Isolate and confirm complete esterification via
B NMR (shift from ~29 ppm to ~33 ppm).
Step 2: Catalyst and System Preparation (Glovebox or Schlenk Line)
-
In an oven-dried Schlenk flask, charge the hindered aryl chloride (1.0 equiv), the fluorophenyl-Bpin (1.5 equiv), and anhydrous Cs
CO (2.0 equiv). -
Add the pre-catalyst: Pd-PEPPSI-IPr (2 mol%). Causality: Pre-formed NHC-Pd complexes avoid the induction period and poor ligation efficiency associated with mixing Pd(OAc)
and free ligands in situ.
Step 3: Solvent Addition and Reaction Execution
-
Add anhydrous 1,4-dioxane (to reach 0.2 M concentration).
-
Degas the mixture via three freeze-pump-thaw cycles. Oxygen must be strictly excluded to prevent homocoupling and catalyst degradation.
-
Heat the reaction mixture to 90°C for 12 hours under a positive pressure of Argon.
Step 4: Self-Validation via
-
At 2 hours, pull a 0.1 mL aliquot, dilute in CDCl
, and run a crude F NMR. -
Diagnostic Check: Look for the signal of fluorobenzene (approx. -113 ppm). If the integral of the fluorobenzene peak is growing faster than your biaryl product peak, your transmetalation is still too slow. You must either increase the catalyst loading or switch to a completely anhydrous fluoride base (e.g., CsF) to further suppress hydrolysis.
🖼️ Mechanistic & Workflow Visualizations
The following diagrams map the competing chemical pathways and the logical workflow for process optimization.
Caption: Competing pathways in the Suzuki coupling of fluorophenyl boronic acids.
Caption: Step-by-step optimization workflow for sterically hindered cross-couplings.
📚 References
-
Title: A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides Source: Beilstein Journal of Organic Chemistry (via NIH) URL: [Link]
-
Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: The University of Edinburgh Research Explorer URL: [Link]
-
Title: An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature Source: Organic Chemistry Portal URL: [Link]
-
Title: Controlling and exploiting the caesium effect in palladium catalysed coupling reactions Source: White Rose eTheses Online URL: [Link]
Technical Support Center: Pyridone Alkylation & Separation
[1]
Topic: Resolution of N-alkyl-2-pyridones vs. 2-alkoxypyridines Ticket ID: PYR-SEP-001 Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary: The Ambident Nucleophile Challenge
The alkylation of 2-pyridones (and 4-pyridones) presents a classic chemoselectivity challenge. The pyridone anion is an ambident nucleophile , possessing two reactive sites: the Nitrogen (N) and the Oxygen (O).
-
N-Alkylation yields the thermodynamically stable lactam (N-alkyl-2-pyridone).
-
O-Alkylation yields the lactim ether (2-alkoxypyridine).
Controlling this ratio requires precise manipulation of the Hard-Soft Acid-Base (HSAB) parameters. However, even under optimized conditions, mixtures frequently occur.[1][2] This guide provides the protocols to separate these isomers and definitively confirm their identity.
Troubleshooting Guide (Q&A)
Issue 1: "I see two spots on TLC, but they streak and overlap during Flash Chromatography."
Diagnosis: Pyridones are basic and polar lactams. They interact strongly with the acidic silanol groups (
Solution:
-
Deactivate the Silica: Pre-equilibrate your column with mobile phase containing 1% Triethylamine (TEA) . This blocks the acidic silanol sites.[3]
-
Switch Solvent Systems:
-
Standard: Hexanes/Ethyl Acetate (often insufficient for polar N-alkyls).
-
Recommended: Dichloromethane (DCM) / Methanol (MeOH). Start with 100% DCM and gradient to 10% MeOH.
-
-
Elution Order:
-
Spot 1 (Higher
): O-alkylated product (Lactim ether). It is less polar and behaves like a standard pyridine derivative. -
Spot 2 (Lower
): N-alkylated product (Lactam). It is significantly more polar due to the strong amide dipole.
-
Issue 2: "My HPLC peaks are broad and co-eluting."
Diagnosis: Similar to silica, residual silanols on C18 columns cause secondary interactions. Additionally, the pH of the mobile phase may be near the
Solution:
-
Acidic Modifier: Use 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in your water/acetonitrile gradient. This ensures the basic nitrogen is fully protonated, sharpening the peak.
-
Column Choice: Switch to a "Polar-Embedded" C18 column or a Phenyl-Hexyl column. The
interactions in Phenyl-Hexyl columns often provide better selectivity for the aromatic pyridine (O-alkyl) vs. the amide-like pyridone (N-alkyl).
Issue 3: "How do I instantly distinguish the isomers without growing crystals?"
Diagnosis: Ambiguity in assigning N- vs O-isomers using standard 1H NMR due to overlapping signals.
Solution: Use IR Spectroscopy (ATR-FTIR) as a primary screen before NMR.
-
N-Alkyl (Lactam): Shows a very strong, sharp Carbonyl (
) stretch at 1650–1690 cm⁻¹ . -
O-Alkyl (Ether): Absence of the carbonyl stretch. Presence of
and bands (1000–1300 cm⁻¹).
Physicochemical Comparison Data
The following table summarizes the distinct properties used for separation and identification.
| Feature | N-Alkylated (Lactam) | O-Alkylated (Lactim Ether) | Implication for Separation |
| Structure | Cyclic Amide (C=O) | Pyridine Ether (C-O-R) | N-alkyl is more polar. |
| Polarity | High (Dipole moment) | Moderate (Aromatic ether) | N-alkyl elutes LATER (Lower Rf). |
| H-Bonding | Acceptor (Strong) | Acceptor (Weak) | N-alkyl interacts stronger with silica. |
| IR Spectrum | Strong C=O (~1660 cm⁻¹) | No C=O; C=N / C-O bands | Definitive ID method. |
| 1H NMR (Methyl) | O-Me is more deshielded (downfield). | ||
| 13C NMR | C=O signal (~162 ppm) | C-O signal (~164 ppm) | Close shift; check coupling patterns. |
Experimental Protocols
Protocol A: Flash Chromatography Separation
For the purification of crude reaction mixtures containing both isomers.
Reagents:
-
Silica Gel (40-63 µm)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)[3]
Procedure:
-
TLC Optimization: Run TLC in 95:5 DCM:MeOH.
-
Target separation:
. -
Note: If streaking occurs, add 1 drop of TEA to the TLC developing chamber.
-
-
Column Preparation: Slurry pack silica using DCM containing 1% TEA . Flush with 2 column volumes (CV) of pure DCM to remove excess TEA (optional, but prevents basicity from affecting sensitive compounds).
-
Loading: Dissolve crude residue in minimum DCM. If solubility is poor, use a solid load (adsorb onto Celite).
-
Elution Gradient:
-
0–5 min: 100% DCM (Elutes non-polar impurities).
-
5–20 min: 0%
5% MeOH in DCM (Elutes O-alkyl isomer). -
20–35 min: 5%
10% MeOH in DCM (Elutes N-alkyl isomer).
-
-
Fraction Collection: Collect fractions. The O-alkyl isomer will elute first. The N-alkyl isomer will elute second and may tail slightly.
Protocol B: Analytical HPLC Method
For quantitative ratio determination.
System: Agilent 1200 / Waters Alliance or equivalent. Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm. Mobile Phase:
- A: Water + 0.1% Formic Acid
- B: Acetonitrile + 0.1% Formic Acid Gradient:
- 0 min: 5% B
- 10 min: 95% B
- 12 min: 95% B
- 12.1 min: 5% B Flow Rate: 1.0 mL/min Detection: UV at 254 nm and 280 nm. Expected Result: N-alkyl pyridone elutes earlier than O-alkyl pyridine in Reverse Phase (check specific interaction, but generally the more polar lactam elutes before the less polar ether on C18). Note: This reverses the Normal Phase elution order.
Visualizations
Figure 1: Separation Decision Tree
This logic flow helps you select the correct purification method based on scale and mixture complexity.
Caption: Decision matrix for selecting the optimal separation technique based on scale and resolution.
Figure 2: Mechanistic Divergence & Identification
Understanding the ambident nature explains why mixtures form and how to identify them.
Caption: Mechanistic pathway showing the divergence into Lactam (N) and Lactim (O) forms and their key identification markers.
References
-
Hao, X., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water.[4][5][6] Organic Letters, 17(12), 3026–3029. [Link][6]
-
Wang, N., et al. (2024).[2] P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters.[2] The Journal of Organic Chemistry, 89(6), 3657–3665. [Link]
-
Sutherland, A., et al. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Journal of Combinatorial Chemistry, 4(5), 436–440. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Purification methods for 6-(2-Fluorophenyl)-2-hydroxypyridine crude mixture
Technical Support Center: Purification of 6-(2-Fluorophenyl)-2-hydroxypyridine
Executive Summary
Purifying 6-(2-Fluorophenyl)-2-hydroxypyridine presents a classic "chameleon" challenge in heterocyclic chemistry.[1] The molecule exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.[1]
In the solid state and polar solvents, the 2-pyridone form predominates. Failure to account for this leads to common failures: product streaking on silica columns, poor solubility in non-polar solvents, and low recovery during recrystallization.[2] This guide provides a self-validating purification logic designed to exploit these physicochemical properties.
Part 1: The Crude Rescue (Initial Workup)
The Problem: Crude mixtures from Suzuki couplings or condensation reactions often contain palladium black, unreacted boronic acids, and inorganic salts.[2] The Solution: An Acid/Base Swing Extraction .[1] Unlike standard pyridines, this molecule is weakly acidic (pKa ~11) due to the N-H/O-H moiety. We can use this to wash away non-acidic impurities.[1]
Protocol: Acid/Base Swing[1]
-
Dissolution: Dissolve the crude brown solid in 1M NaOH (aq). The product converts to its sodium salt (highly water-soluble).[1]
-
Checkpoint: If black solids (Pd) remain suspended, filter through a Celite pad.
-
-
Wash: Extract the aqueous basic layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (2x).[1]
-
Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 1M HCl (or Acetic Acid) until pH reaches ~5–6.
-
Observation: The product will precipitate as an off-white solid.[1]
-
-
Isolation: Filter the solid. Wash with cold water and hexanes.[1]
Why this works: This method separates the product from neutral organic impurities without running a column.[1]
Part 2: Recrystallization (The Gold Standard)
For 6-aryl-2-pyridones, recrystallization is superior to chromatography because the strong intermolecular hydrogen bonding (dimer formation) makes these compounds crystallize efficiently but streak badly on silica.[1]
Recommended Solvent System: Ethanol / Water (9:1 to 1:1) [1]
| Parameter | Specification | Reason |
| Primary Solvent | Ethanol (hot) | Dissolves the lactam form via H-bonding.[1] |
| Anti-Solvent | Water (warm) | Increases polarity, forcing the hydrophobic fluorophenyl group to aggregate. |
| Temperature | Reflux | Gradual cooling prevents oiling out.[1] |
Step-by-Step Protocol:
-
Place the crude solid in a flask with a stir bar.
-
Add Ethanol (minimum amount to wet the solid).[1][8] Heat to reflux.[1]
-
Add more Ethanol dropwise until the solid just dissolves.[1]
-
Remove from heat.[1] Add warm water dropwise until a faint turbidity (cloudiness) persists.
-
Add 1–2 drops of Ethanol to clear the solution.[1]
-
Allow to cool slowly to room temperature, then refrigerate.
-
Harvest: Filter the white needles/prisms.
Part 3: Chromatography (The Backup)
If you must run a column (e.g., to separate regioisomers), you must disrupt the hydrogen-bonding network of the pyridone dimer.[2]
Common Failure: Using pure Hexane/EtOAc.[1]
Result: The product streaks from
Correct Mobile Phase:
-
DCM / Methanol (95:5) [1]
-
Modifier: Add 1% Acetic Acid or 0.5% Triethylamine .[1]
-
Note: Acetic acid suppresses ionization, keeping the molecule neutral and sharpening the peak.
-
Part 4: Visualizing the Logic
The following decision tree illustrates the purification workflow based on the physical state of your crude mixture.
Caption: Decision matrix for purification. The "Acid/Base Swing" is the critical intervention point for oily crude mixtures.
Part 5: Troubleshooting & FAQs
Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why? A: This usually happens if the water (anti-solvent) is added too quickly or if the solution is too concentrated.
-
Fix: Re-heat the mixture until it is a clear solution. Add a small amount of Ethanol to slightly solubilize the oil droplets. Let it cool very slowly (wrap the flask in foil/towel). Scratching the glass with a spatula can induce nucleation.
Q2: The NMR shows "ghost" peaks or broad signals. Is it impure?
A: Not necessarily.[1] This molecule is a tautomer.[1][9] In
-
Validation: Run the NMR in DMSO-
. DMSO breaks the H-bonds and stabilizes the pyridone form, usually resulting in sharp, distinct peaks.[2]
Q3: How do I remove residual Palladium (black specks)? A: If the Acid/Base swing didn't catch it:
-
Dissolve product in hot Ethanol.
-
Add activated charcoal or a metal scavenger (e.g., SiliaMetS® Thiol).[1]
-
Stir for 30 mins.
-
Filter hot through Celite.[1]
Q4: Why does the product have a pink/red tint? A: This is often due to trace oxidation of phenolic byproducts or palladium complexes.[1]
-
Fix: A wash with cold 10% sodium bisulfite solution during the workup can reduce oxidized species.[1] Alternatively, recrystallization from Ethanol usually leaves the color in the mother liquor.
References
-
Tautomeric Equilibrium of 2-Hydroxypyridines
-
Purification of 6-Substituted 2-Pyridones
-
Suzuki Coupling Workup for Pyridines
-
Citation: "General workup involves extraction with ethyl acetate, drying over Na2SO4, and purification by column chromatography... or acid/base extraction for amphoteric species."[2]
-
Source:
-
-
Tautomer Separation via Chromatography
-
Citation: "Reversed phase HPLC separation... The tautomeric equilibrium has been manipulated by incrementally increasing the pH... At pH > 6.8 the tautomers are well-separated."[11]
-
Source:
-
Sources
- 1. 2-Pyridone | C5H5NO | CID 8871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine - Google Patents [patents.google.com]
- 3. Hydroxypyridine [m.chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. ias.ac.in [ias.ac.in]
Technical Support Center: 2-Hydroxypyridine Synthesis & Catalyst Troubleshooting
Welcome to the Advanced Catalysis Support Portal. This module is dedicated to troubleshooting transition-metal-catalyzed syntheses of 2-hydroxypyridine (and its tautomer, 2-pyridone), specifically focusing on the pervasive issue of catalyst poisoning during the hydroxylation of 2-halopyridines.
Diagnostic Workflow: Identifying the Mode of Failure
Before adjusting reaction parameters, it is critical to diagnose the exact mechanism of catalyst deactivation. Use the logic tree below to categorize your reaction failure.
Diagnostic decision tree for identifying palladium catalyst deactivation pathways.
Frequently Asked Questions (Troubleshooting Guides)
Q1: Why does my palladium-catalyzed hydroxylation of 2-chloropyridine abruptly stall at ~30-40% conversion, even with a fully soluble catalyst? A1: This kinetic profile is the hallmark of product inhibition . 2-Hydroxypyridine exists in a tautomeric equilibrium with 2-pyridone. In the basic conditions required for hydroxylation, the deprotonated 2-pyridonate anion acts as a potent1[1]. As the product accumulates, it outcompetes the substrate and coordinates to the Palladium(II) center. This forms highly stable, inactive multinuclear complexes (e.g., [Pd(μ-pyridonate)L]₂), effectively trapping the metal and halting the catalytic cycle.
Q2: How can I rationally design my catalytic system to prevent 2-pyridone coordination? A2: Overcoming this requires disrupting the thermodynamic stability of the Pd-pyridonate complex. You can achieve this through two field-proven strategies:
-
Steric Exclusion (Ligand Tuning): Transition from standard, unhindered phosphines (like PPh₃) to highly sterically demanding ligands such as Josiphos or t-BuBrettPhos. The extreme steric bulk of these ligands physically occludes the Pd center, preventing the formation of the bridging multinuclear Pd-pyridonate species while still allowing the smaller hydroxide nucleophile to react. As demonstrated in amination studies, 2[2]. Furthermore, bulky ligands promote the highly active 12-electron Pd(0) species, which accelerates the initial oxidative addition via a 3[3], outpacing deactivation.
-
Phase Partitioning: Implement a biphasic aqueous/organic solvent system (e.g., Toluene/Aqueous KOH) with a phase-transfer catalyst. The polar, deprotonated 2-pyridonate product partitions into the aqueous phase immediately upon formation, physically sequestering the poison away from the organic-soluble Pd catalyst.
Q3: I'm observing a black precipitate forming within the first 30 minutes of the reaction. Is this related to the substrate? A3: The black precipitate is "Palladium Black," indicating irreversible catalyst degradation to inactive Pd(0) nanoparticles. While not direct product inhibition, this often occurs in 2-hydroxypyridine synthesis because the required hydroxide bases can attack and oxidize electron-poor phosphine ligands. Once the ligand is stripped, the naked Pd(0) aggregates. Ensure rigorous deoxygenation (O₂ ingress accelerates phosphine oxidation) and consider switching to more electron-rich, oxidation-resistant biaryl phosphines.
Mechanistic Pathway of Deactivation
Catalytic workflow demonstrating the product inhibition pathway where 2-pyridone deactivates Pd(II).
Quantitative Data: Ligand and Solvent Effects
The following table summarizes the causal relationship between ligand steric bulk, solvent system, and the mitigation of catalyst poisoning.
| Ligand System | Solvent Environment | Base | Catalyst Loading | Conversion (%) | Mechanistic Observation |
| PPh₃ | 1,4-Dioxane (Homogeneous) | KOH | 5.0 mol% | 32% | Severe kinetic stalling; stable multinuclear Pd-pyridonate formation. |
| dppf | 1,4-Dioxane (Homogeneous) | KOH | 5.0 mol% | 45% | Partial stalling; bidentate bite angle slows but does not stop bridging. |
| Josiphos | 1,4-Dioxane (Homogeneous) | KOH | 1.0 mol% | 88% | High yield; steric bulk prevents N,O-bidentate product coordination. |
| t-BuBrettPhos | Toluene / H₂O (Biphasic) | KOH | 0.5 mol% | >99% | Complete conversion; synergistic biphasic partitioning and steric protection. |
Self-Validating Experimental Protocols
To ensure scientific integrity, do not blindly scale up. Use the following self-validating protocols to first confirm the mechanism of failure, and then execute the optimized synthesis.
Protocol A: Diagnostic Kinetic Profiling (Confirming Product Inhibition)
Purpose: To differentiate between catalyst death (ligand degradation) and product inhibition via a self-validating control loop.
-
Setup: Prepare two identical Schlenk flasks with 2-chloropyridine (1.0 mmol), Pd₂(dba)₃ (2.5 mol%), PPh₃ (10 mol%), and KOH (2.5 mmol) in 5 mL of degassed 1,4-dioxane.
-
The "Spike" Test: To Flask B, artificially spike the reaction with 0.5 mmol of pure 2-hydroxypyridine at
. -
Execution: Heat both flasks to 100 °C. Pull 50 µL aliquots at 15, 30, 60, and 120 minutes. Quench with aqueous NH₄Cl and extract with EtOAc.
-
Validation Logic: Analyze via GC-FID. If Flask A stalls at ~30% conversion after 60 minutes, and Flask B shows zero initial turnover, you have definitively validated that the product (2-pyridone) is poisoning the catalyst.
Protocol B: Optimized Biphasic Synthesis of 2-Hydroxypyridine
Purpose: A robust, scalable methodology utilizing phase partitioning and steric exclusion to prevent poisoning.
-
Preparation of the Organic Phase: In an argon-filled glovebox, charge a reaction vial with Pd₂(dba)₃ (0.25 mol%, 0.5 mol% Pd), t-BuBrettPhos (1.0 mol%), and 2-chloropyridine (10.0 mmol). Dissolve in 10 mL of anhydrous, degassed toluene.
-
Preparation of the Aqueous Phase: Dissolve KOH (30.0 mmol) in 10 mL of degassed, deionized water. Add a phase-transfer catalyst (tetrabutylammonium bromide, 5 mol%).
-
Biphasic Initiation: Transfer the organic phase to a Schlenk flask under argon. Vigorously stir (1000 rpm is critical for biphasic emulsion) and inject the aqueous KOH solution.
-
Heating and Reaction: Heat the biphasic mixture to 90 °C for 4 hours. The high stirring rate ensures the hydroxide can access the organic phase, while the highly polar 2-pyridonate product is immediately extracted into the aqueous phase.
-
Workup: Cool to room temperature. Separate the phases. Acidify the aqueous phase with 1M HCl to pH 5-6 to precipitate the pure 2-hydroxypyridine. Filter and dry under vacuum.
References
- Antiproliferative Potential of Cobalt(II)
- Source: Accounts of Chemical Research (ACS Publications)
- Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0)
Sources
- 1. Antiproliferative Potential of Cobalt(II) Phenanthroline Complexes with Pyridonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for 2-Fluoro-6-hydroxypyridine Formation
Welcome to our dedicated technical support center for the synthesis of 2-fluoro-6-hydroxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions, particularly temperature, to achieve high yield and purity. In this document, we will delve into the critical aspects of this synthesis, drawing upon established principles of nucleophilic aromatic substitution (SNAr) reactions and providing practical, field-tested advice.
Introduction: The Critical Role of Temperature in Selective Synthesis
The formation of 2-fluoro-6-hydroxypyridine via the hydrolysis of 2,6-difluoropyridine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a hydroxide ion selectively displaces one of the fluorine atoms on the pyridine ring. Temperature is arguably the most critical parameter in this synthesis, as it directly influences reaction rate, selectivity, and the formation of undesirable byproducts.
The underlying principle is a delicate balance: the temperature must be high enough to overcome the activation energy for the desired mono-substitution, but not so high as to promote the second substitution, which would lead to the formation of 2,6-dihydroxypyridine. This guide will provide you with the knowledge to navigate this balance effectively.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for the reaction temperature when synthesizing 2-fluoro-6-hydroxypyridine from 2,6-difluoropyridine?
A1: Based on analogous reactions, a good starting temperature for the selective mono-hydrolysis of 2,6-difluoropyridine is in the range of 100-110°C . For instance, the synthesis of the structurally similar 2-hydroxy-6-trifluoromethylpyridine from 2-fluoro-6-trifluoromethylpyridine is effectively carried out at these temperatures.[1][2] Additionally, the successful synthesis of 2-amino-6-fluoropyridine from 2,6-difluoropyridine using aqueous ammonia has been reported at 105°C, further supporting this temperature range for effective mono-substitution.
Q2: I am observing the formation of a significant amount of 2,6-dihydroxypyridine in my reaction. What is the likely cause and how can I prevent it?
A2: The formation of 2,6-dihydroxypyridine is a classic example of over-reaction, where the initially formed 2-fluoro-6-hydroxypyridine undergoes a second SNAr reaction. The most common cause for this is an excessively high reaction temperature. To mitigate this, consider the following:
-
Lower the reaction temperature: Gradually decrease the temperature in 10°C increments to find the optimal point where the formation of the mono-substituted product is favored, and the di-substituted product is minimized.
-
Control the stoichiometry of the base: Use only a slight excess of the hydroxide source (e.g., 1.05-1.1 equivalents). A large excess of the nucleophile can drive the reaction towards di-substitution.
-
Slow addition of the base: Instead of adding the base all at once, consider a slow, dropwise addition. This maintains a low concentration of the nucleophile in the reaction mixture, favoring mono-substitution.
Q3: My reaction is very slow and I have a low conversion to the product. What should I do?
A3: Low conversion is typically due to insufficient energy to overcome the reaction's activation barrier. Here are some troubleshooting steps:
-
Gradually increase the temperature: If you are running the reaction at a lower temperature to ensure selectivity, a modest increase (e.g., in 5-10°C increments) can significantly improve the reaction rate. Monitor the reaction closely by TLC, GC, or HPLC to ensure you are not beginning to form the di-substituted byproduct.
-
Consider the choice of base: Potassium hydroxide (KOH) is often more soluble in organic solvents and can be a more effective base than sodium hydroxide (NaOH) in some cases, potentially leading to a faster reaction.[3][4]
-
Ensure adequate mixing: For heterogeneous reactions, vigorous stirring is essential to ensure good contact between the reactants.
-
Solvent choice: Polar aprotic solvents like DMSO or DMF can accelerate SNAr reactions.[5][6]
Q4: Is there a difference between using NaOH and KOH for this reaction?
A4: Both NaOH and KOH can be used as the hydroxide source. However, there can be subtle differences. KOH is generally more soluble than NaOH in organic solvents and is a slightly stronger base, which can sometimes lead to faster reaction rates.[3][4][7] For a given reaction, it is often worthwhile to screen both bases to determine which provides the optimal balance of reactivity and selectivity.
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be effectively monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively track the disappearance of the starting material (2,6-difluoropyridine) and the appearance of the product (2-fluoro-6-hydroxypyridine).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for both monitoring the reaction and identifying the components of the reaction mixture, including starting materials, products, and byproducts.[8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for quantitative analysis of the reaction mixture, allowing you to determine the relative amounts of starting material, product, and any impurities.[10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Suboptimal temperature. 3. Product degradation. | 1. Increase reaction time and monitor by TLC/GC/HPLC. 2. Gradually increase temperature in 5-10°C increments. 3. Ensure the reaction is not being heated for an unnecessarily long time after completion. |
| Formation of 2,6-dihydroxypyridine | 1. Reaction temperature is too high. 2. Excess of hydroxide base. | 1. Reduce the reaction temperature. 2. Use a stoichiometric amount or a slight excess (1.05-1.1 eq.) of the base. |
| Presence of unreacted 2,6-difluoropyridine | 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Ineffective mixing. | 1. Cautiously increase the reaction temperature. 2. Extend the reaction time. 3. Ensure vigorous and efficient stirring. |
| Formation of unknown byproducts | 1. Solvent-derived impurities. 2. Degradation of starting material or product. | 1. Use high-purity, anhydrous solvents. 2. Optimize reaction temperature and time to minimize degradation. Analyze byproducts by GC-MS to identify their structure and origin. |
| Difficulty in product isolation/purification | 1. Product is highly water-soluble. 2. Similar polarity to byproducts. | 1. After acidification, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate). 2. Utilize column chromatography on silica gel with an appropriate solvent system to separate the product from impurities. Recrystallization can also be an effective purification method. |
Experimental Protocols
General Protocol for the Synthesis of 2-Fluoro-6-hydroxypyridine
This protocol provides a general starting point and should be optimized for your specific laboratory conditions and scale.
Materials:
-
2,6-Difluoropyridine
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Water (deionized)
-
Suitable solvent (e.g., water, or a co-solvent system with a polar aprotic solvent like DMSO)
-
Hydrochloric Acid (HCl) for workup
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate for drying
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-difluoropyridine (1.0 eq.).
-
In a separate beaker, prepare a solution of KOH or NaOH (1.05-1.1 eq.) in water.
-
Add the aqueous base solution to the flask containing 2,6-difluoropyridine.
-
Heat the reaction mixture to the desired temperature (e.g., start at 100°C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or HPLC.
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.
-
Carefully acidify the reaction mixture to a pH of approximately 5-6 with HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Workflow for Optimizing Reaction Temperature
Caption: A systematic workflow for optimizing the reaction temperature.
Data Presentation
Table 1: Hypothetical Data for Temperature Optimization
| Temperature (°C) | Reaction Time (h) | Conversion of 2,6-Difluoropyridine (%) | Yield of 2-Fluoro-6-hydroxypyridine (%) | Formation of 2,6-Dihydroxypyridine (%) |
| 80 | 12 | 65 | 60 | <1 |
| 90 | 8 | 85 | 82 | 2 |
| 100 | 5 | >98 | 95 | 3 |
| 110 | 3 | >99 | 90 | 9 |
| 120 | 2 | >99 | 82 | 17 |
This data is illustrative and serves as an example of what an optimization experiment might yield. Actual results may vary.
Visualizing the Reaction Pathway and Troubleshooting Logic
Reaction Pathway
Caption: The SNAr mechanism for the formation of 2-fluoro-6-hydroxypyridine and the potential over-reaction.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues.
References
-
Syngenta Limited. (2007). CHEMICAL PROCESS FOR THE EXTRACTION OF 2-HYDROXY PYRIDINE DERIVATIVES, 2-HYDROXYQUINOLINE, AND 2-HYDROXYBENZOTHIAZOLE. European Patent EP 1 299 359 B1. [Link]
- BenchChem. (2025).
- Syngenta Limited. (2000). Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.
-
Wikipedia. (2023). 2,6-Dihydroxypyridine. [Link]
-
ChemHelpASAP. (2020, February 2). SNAr reaction scope & limitations [Video]. YouTube. [Link]
-
Reddit. (2023, December 23). SNAr troubleshooting. r/AskChemistry. [Link]
-
HAL Open Science. (n.d.). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. [Link]
- The Dow Chemical Company. (1978). Process for making 2,6-difluoro pyridine.
-
Chemball. (2023, August 23). Which is better base KOH or NaOH? Comparative Analysis of NaOH vs. KOH. [Link]
-
Sciencemadness Discussion Board. (2012, May 4). NaOH vs KOH. [Link]
-
ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?[Link]
-
International Union of Crystallography. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 60–63. [Link]
-
Organic Chemistry Portal. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. [Link]
- Google Patents. (2001). Chemical preparation method of 2-hydroxyl-6-trifluoromethylpyridine.
-
Organic Syntheses. (n.d.). 2-Fluoro-6-phenylpyridine. [Link]
-
Knowledge at UChicago. (2023, October 9). A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]nifene). [Link]
-
PubMed. (2007, May 9). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. [Link]
-
ResearchGate. (2007). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. [Link]
- Google Patents. (1986). Process for the preparation of fluorinated pyridines.
-
Semantic Scholar. (n.d.). 2,6-difluoropyridine. [Link]
-
ResearchGate. (2013). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. [Link]
- BenchChem. (2025). Characterization of 2-(Difluoromethoxy)
-
Morressier. (2021, August 26). Theoretical studies on the mechanisms of the highly efficient selective monohydrolysis reactions of symmetric diesters. [Link]
- BenchChem. (2025).
-
Royal Society of Chemistry. (2017). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. [Link]
-
PubChem. (n.d.). 2,6-Difluoropyridine. [Link]
-
PubMed. (2015, September 15). Chemical Synthesis of the Epimeric (23R)- and (23S)-Fluoro Derivatives of Bile Acids via Horner-Wadsworth-Emmons Reaction. [Link]
-
ResearchGate. (2025, August 6). Influence of co-solvents in the highly efficient selective monohydrolysis of a symmetric diester. [Link]
-
ResearchGate. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
PMC. (2025, October 24). Optimized NaOH and KOH treatments for interfacial and mechanical enhancement of agro-marine ash reinforced aluminum composites. [Link]
-
PubMed. (n.d.). Synthesis and antiviral activity of new carbonylphosphonate 2',3'-dideoxy-3'-thiacytidine conjugates. [Link]
-
Symbiosis. (2020, October 30). Pyrolysis-Gas Chromatographic/Mass Spectrometry as an Alternative to H1-NMR and Gas Chromatography with Chiral Column for. [Link]
-
Reddit. (2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. r/chemistry. [Link]
-
PubMed. (2015, February 20). and 2,3-Dideoxy-2-fluoro-3-C-hydroxymethyl-2,3-endo-methylene-pentofuranoses and their use in the preparation of conformationally locked bicyclic nucleosides. [Link]
-
ResearchGate. (2025, August 6). The Synthesis and Characterization of Acrylic Polymer with 1,2,3-Benzotriazole Pendant Groups. [Link]
Sources
- 1. data.epo.org [data.epo.org]
- 2. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. Chemical News Detail [m.chemball.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 7. Sodium Hydroxide vs Potassium Hydroxide: Differences, Uses, and Applications [elchemy.com]
- 8. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 11. researchgate.net [researchgate.net]
Removing palladium impurities from 6-aryl-2-pyridone products
Welcome to the technical support center for the purification of 6-aryl-2-pyridone products. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to synthesize these valuable compounds and face the critical challenge of removing residual palladium.[1][2]
Residual palladium is a major concern in active pharmaceutical ingredient (API) synthesis due to its potential toxicity and ability to interfere with downstream synthetic steps.[3][4][5] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits on elemental impurities in final drug products, often requiring palladium levels to be below 10 parts per million (ppm).[6][7][8]
This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve the required purity for your 6-aryl-2-pyridone products with maximum yield and efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing palladium from my 6-aryl-2-pyridone product?
A1: The most common and effective strategies include:
-
Adsorption by Scavengers: Using solid-supported reagents with functional groups (e.g., thiol, thiourea, trimercaptotriazine) that have a high affinity for palladium. The scavenger-bound palladium is then easily removed by filtration.[2][9]
-
Activated Carbon Treatment: Employing activated carbon to adsorb palladium species from the reaction mixture. This is a cost-effective method but may sometimes lead to product loss due to non-specific binding.[10][11][12]
-
Crystallization: Purifying the solid product through recrystallization. Palladium impurities often remain in the mother liquor, leading to a purer final product.[9][13][14] This method can be enhanced by using additives that complex with palladium to keep it in the solution.[15]
-
Aqueous Washes/Extraction: Using aqueous solutions containing chelating agents (e.g., EDTA, N-acetylcysteine, sodium thiosulfate) to extract soluble palladium species from the organic phase.[9][16]
Q2: How do I choose the best palladium removal method for my specific process?
A2: The optimal method depends on several factors: the oxidation state of the palladium (e.g., Pd(0), Pd(II)), the initial concentration of the impurity, the scale of your reaction, the solubility of your product, and cost considerations. A systematic approach is often required to find the most suitable method for each unique chemical system.[10] For a starting point, refer to the decision workflow diagram below.
Caption: Decision workflow for selecting a palladium purification strategy.
Q3: How can I accurately measure the residual palladium concentration in my product?
A3: The industry-standard method for quantifying trace metal impurities is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[15][17] This technique offers excellent sensitivity, often reaching sub-parts-per-billion (ppb) detection limits, and is essential for confirming that your final product meets regulatory standards.[18][19] Simpler, semi-quantitative colorimetric or fluorometric methods can also be useful for high-throughput screening during process development to quickly assess the effectiveness of different removal techniques before submitting samples for formal ICP-MS analysis.[15][20]
Q4: My product is a solid. Can't I just rely on recrystallization alone?
A4: While recrystallization is a powerful purification technique, it is not always sufficient on its own for palladium removal.[14][21][22] Some palladium complexes can co-crystallize with the product, or impurities can become trapped within the crystal lattice. For best results, recrystallization should often be used as a final polishing step after a bulk removal method, such as treatment with a scavenger or activated carbon.[8][9]
Troubleshooting Guides
Issue 1: Inefficient Palladium Removal Using Scavengers
-
Symptom: You've treated your 6-aryl-2-pyridone solution with a scavenger, but ICP-MS analysis shows residual palladium levels remain stubbornly high (e.g., >15-20 ppm).
-
Potential Cause & Causality: The scavenger's functional group may not be optimal for the specific palladium species in your mixture. Palladium catalysts can exist in different oxidation states (primarily Pd(0) and Pd(II)) after a reaction. Thiol-based scavengers are generally highly effective for softer Pd(II) species, while other functional groups might be needed for hard-to-remove Pd(0) clusters.[7][23] Furthermore, the pyridone nitrogen and other functional groups on your product might be strongly coordinating to the palladium, making it difficult for the scavenger to compete effectively.
-
Solutions & Optimization:
-
Screen a Panel of Scavengers: Do not rely on a single scavenger type. Test a small panel with different functionalities. A comparison of common scavenger types is provided below.
-
Optimize Conditions: Scavenging efficiency is dependent on time, temperature, and solvent. While many scavengers work well at room temperature, gentle heating (e.g., 40-50 °C) can sometimes increase the rate of removal, provided your product is stable.[9] Ensure adequate mixing to maximize contact between the scavenger and the solution.[7]
-
Increase Scavenger Equivalents: If you suspect strong product-palladium chelation, increasing the molar equivalents of the scavenger relative to the palladium can help drive the equilibrium towards capture. Start with 5-10 equivalents and increase if necessary.[24]
-
Consider a Pre-treatment: An aqueous wash with a solution of sodium bisulfite or N-acetylcysteine can sometimes break up palladium-ligand complexes, making the palladium more available for capture by a solid-supported scavenger.[16][25]
-
| Scavenger Functional Group | Primary Target Species | Relative Cost | Key Considerations |
| Thiol / Mercaptan | Pd(II) | Very effective for Pd(II), can be susceptible to oxidation.[2][6] | |
| Thiourea | Pd(0), Pd(II) | Good general-purpose scavenger, effective for multiple species.[1] | |
| Trimercaptotriazine (TMT) | Pd(0), Pd(II) | High affinity and broad applicability, often very efficient.[10][24] | |
| Amine-based | Pd(II) | $ | Generally lower efficiency but can be useful in specific cases. |
Issue 2: Significant Product Loss During Purification
-
Symptom: Your palladium levels are acceptable, but the yield of your 6-aryl-2-pyridone is unacceptably low after treatment with activated carbon or a scavenger.
-
Potential Cause & Causality: The adsorbent is binding non-selectively to your product. Activated carbon, in particular, has a high surface area with varied functionality that can adsorb organic molecules, not just metal impurities.[6][10] This is especially true for planar, aromatic systems like 6-aryl-2-pyridones.
-
Solutions & Optimization:
-
Reduce Adsorbent Loading: You may be using too much. Titrate the amount of activated carbon or scavenger downwards in small-scale experiments to find the minimum amount required to achieve the desired palladium level. A typical starting point for activated carbon is 0.1-0.2 weight equivalents relative to the crude product.[10]
-
Screen Different Adsorbents: Not all activated carbons are the same. Test different grades (e.g., varying in surface area and pore size) to find one with lower affinity for your product.[6][12] If using scavengers, ensure they are from a reputable supplier, as higher quality materials often offer better selectivity.[2]
-
Thoroughly Wash the Filter Cake: After filtering to remove the adsorbent, wash the collected solid (the "filter cake") thoroughly with fresh, clean solvent. This step is crucial for recovering product that has been physically trapped or weakly adsorbed. Combine the washings with your main filtrate.[7][21]
-
Switch to a More Selective Method: If product loss remains high with adsorbents, consider switching to a purification strategy based on extraction or crystallization, which may offer better selectivity.
-
Issue 3: Final Product is Still Colored (Yellow/Brown/Black)
-
Symptom: After work-up and initial filtration, your isolated 6-aryl-2-pyridone product has a persistent color, suggesting impurities are still present even if it appears as a crystalline solid.
-
Potential Cause & Causality: This coloration is a classic sign of residual colloidal palladium, often called "palladium black".[9] These are fine, often nano-scale, particles of Pd(0) metal that can be difficult to remove by simple filtration through standard filter paper or even Celite®, as they can pass through the pores.
-
Solutions & Optimization:
-
Employ Scavengers or Activated Carbon: These methods are highly effective at removing colloidal palladium. The functional groups on scavengers can bind to the surface of the particles, while the porous structure of activated carbon can physically trap them.[9][11]
-
Optimize Filtration: When filtering after treatment, use a fine filter aid like Celite® or a membrane filter with a small pore size (e.g., 0.45 µm) to ensure complete removal of the adsorbent and captured palladium particles.
-
Oxidative Workup (Use with Caution): In some cases, carefully introducing a mild oxidant can convert Pd(0) to the more soluble Pd(II) state, which can then be more easily removed by an aqueous wash or a thiol-based scavenger. This approach must be carefully evaluated to ensure it does not degrade the desired product.
-
Experimental Protocols
Protocol 1: General Workflow for Palladium Scavenging
This protocol outlines a typical batch process for removing palladium impurities using a solid-supported scavenger.
Caption: A typical experimental workflow for palladium scavenging.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 6-aryl-2-pyridone product in a suitable organic solvent in which it is fully soluble.[9] Common solvents include THF, DMF, and Methanol.[6][10]
-
Scavenger Addition: Add the selected solid-supported scavenger. A typical starting amount is 5-10 molar equivalents relative to the initial amount of palladium catalyst used in the reaction.[24]
-
Agitation: Stir the mixture vigorously to ensure good mass transfer between the solution and the solid scavenger. Allow the reaction to proceed for 2 to 24 hours. Monitor the progress by taking small aliquots if possible.[6][7]
-
Filtration: Prepare a small pad of Celite® in a Büchner funnel and filter the mixture under vacuum to remove the scavenger.[7]
-
Washing: Wash the filter cake with several portions of fresh solvent to ensure complete recovery of the product.[9]
-
Analysis: Combine the filtrate and the washings. Remove the solvent under reduced pressure to obtain the purified product. Submit a sample of the final material for ICP-MS analysis to confirm the residual palladium content.[7]
References
-
Welch, C. J., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(4), 655–659. Available at: [Link]
-
Economidou, M., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585–1615. Available at: [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Osaka Gas Chemicals. Available at: [Link]
-
Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research, 239, 117253. Available at: [Link]
-
Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals. Available at: [Link]
-
Li, Z., et al. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. Available at: [Link]
-
Biotage. Metal Scavenger User Guide. Biotage. Available at: [Link]
-
ResearchGate. (2022). a) General mechanism of Pd removal using scavengers. b) Examples of... ResearchGate. Available at: [Link]
-
MDPI. (2025). High-Sensitivity Sensor for Palladium Detection in Organic Solvent. MDPI. Available at: [Link]
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Johnson Matthey Technology Review. (2013). The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Ingenta Connect. Available at: [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Available at: [Link]
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University of Colorado Boulder. Recrystallization. University of Colorado Boulder. Available at: [Link]
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Wikipedia. Palladium on carbon. Wikipedia. Available at: [Link]
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Reddit. (2025). Your trick to remove residual palladium. Reddit. Available at: [Link]
- Google Patents. (2014). An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates. Google Patents.
-
Draper, E. R., et al. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science, 9(46), 8619–8626. Available at: [Link]
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Agilent Technologies. Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Agilent Technologies. Available at: [Link]
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SOP: CRYSTALLIZATION. Available at: [Link]
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ResearchGate. (2026). The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. Available at: [Link]
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PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. PraxiLabs. Available at: [Link]
-
ResearchGate. (2019). Analysis of palladium by high resolution ICP-MS. ResearchGate. Available at: [Link]
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Tayana Consulting. (2022). Picking the best purification method for your API can be a tricky challenge. Tayana Consulting. Available at: [Link]
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
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Biotage. (2023). How to Remove Palladium in three easy steps. Biotage. Available at: [Link]
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ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. ResearchGate. Available at: [Link]
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EurekAlert!. (2017). Copper will replace toxic palladium and expensive platinum in the synthesis of medications. EurekAlert!. Available at: [Link]
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Kielhorn, J., et al. (2002). Biological and hepatotoxic effects of palladium. An overview on experimental investigations and personal studies. International Journal of Hygiene and Environmental Health, 205(6), 497-503. Available at: [Link]
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ResearchGate. (2018). Palladium Toxicity in Animals and in in vitro Test Systems — An Overview. ResearchGate. Available at: [Link]
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MDPI. (2019). An Up-To-Date Review on Biomedical Applications of Palladium Nanoparticles. MDPI. Available at: [Link]
-
Slater, C. S., et al. (2013). Life cycle analysis of solvent reduction in pharmaceutical synthesis using continuous adsorption for palladium removal. Journal of Environmental Science and Health, Part A, 48(13), 1602-1608. Available at: [Link]
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Technical Support Center: Regioselectivity in the Functionalization of 6-(2-Fluorophenyl)-2-pyridone
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 6-(2-Fluorophenyl)-2-pyridone. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of regioselective C-H functionalization of this important heterocyclic scaffold. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you achieve your synthetic targets with precision and efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on the 6-(2-Fluorophenyl)-2-pyridone core, and what governs their reactivity?
A1: The 2-pyridone ring possesses four distinct C-H bonds (C3, C4, C5, and C6) available for functionalization. Their reactivity is governed by the electronic properties inherent to the pyridone structure.[1]
-
C3 and C5 Positions: These sites are electron-rich due to the resonance contribution from the nitrogen atom, making them susceptible to electrophilic attack and radical substitution.[1]
-
C4 and C6 Positions: Conversely, these positions are electron-deficient, resembling a conjugated enone system, which makes them more favorable for nucleophilic attack.[1]
The 6-aryl substituent (the 2-fluorophenyl group) already occupies the C6 position, leaving C3, C4, and C5 on the pyridone ring and the C-H bonds on the appended phenyl ring as potential sites for further functionalization. The primary challenge lies in selectively targeting one of these positions over the others.
Caption: Electronic landscape of the 2-pyridone ring.
Q2: How does the N-substituent or lack thereof (N-H vs. N-R) impact regioselective functionalization?
A2: The group on the pyridone nitrogen plays a crucial role. An N-H pyridone can be deprotonated, which alters the electronic profile of the ring. More importantly, the nitrogen is the most common attachment point for a directing group . By installing a specific ligand on the nitrogen, you can steer a metal catalyst to a specific C-H bond, most commonly at the C6 position, through chelation.[2][3] For other transformations, protecting the nitrogen (e.g., as N-methyl or N-benzyl) prevents side reactions and can subtly influence the electronic environment.[1]
Q3: What are the main strategies to control which position on the pyridone ring gets functionalized?
A3: There are four primary strategies to control regioselectivity:
-
Directing Group Control: This is the most robust strategy for C6 functionalization. A removable directing group (e.g., a pyridine ring) is attached to the pyridone nitrogen.[2] This group chelates to a transition metal catalyst (like Rh, Co, or Cu) and delivers it to the sterically accessible C6-H bond, leading to highly selective C-H activation.[2][4][5][6][7]
-
Organometallic/Catalyst Control: The intrinsic electronic and steric properties of a catalyst system can favor a specific site. For example, elegant work by Nakao and Hiyama demonstrated that a cooperative Ni/Al catalytic system can selectively activate the C6-H bond without a directing group by using the pyridone's own carbonyl oxygen as a coordinating site for the Lewis acidic aluminum cocatalyst.[1][3] In contrast, manganese-based catalysts have been shown to favor C3-alkylation.[3][8]
-
Radical Control: Reactions proceeding through a radical mechanism often show a strong preference for the electron-rich C3 position.[1] This selectivity is governed by the stability of the radical intermediate and orbital interactions (SOMO/HOMO).[1] Photoredox catalysis using iridium or ruthenium photocatalysts can generate radicals under mild conditions to achieve C3-selective functionalization.[1]
-
Steric Control: Steric hindrance dictates the accessibility of C-H bonds. In cases like iridium-catalyzed borylation, the reaction often occurs at the most sterically accessible position.[3] The presence of the bulky 6-(2-Fluorophenyl) group will heavily influence which other sites are open to attack.
Caption: Decision workflow for regioselective functionalization.
Q4: How can I reliably characterize the resulting regioisomers?
A4: A combination of techniques is essential for unambiguous structure determination:
-
1D/2D NMR Spectroscopy: This is the most powerful tool.
-
¹H NMR: The coupling constants and chemical shifts of the pyridone protons provide initial clues.
-
Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments are critical. For example, irradiation of the N-H or N-CH₂ protons of a directing group can show a spatial correlation to the C6-proton (or lack thereof after functionalization), confirming the reaction site. Similarly, an NOE between a new substituent at C5 and the proton at C4 can confirm that isomer.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds, allowing you to piece together the carbon skeleton and confirm where a new substituent is attached.
-
-
X-Ray Crystallography: If you can grow a suitable crystal, this provides definitive, unambiguous proof of the molecular structure and regiochemistry.
-
LC-MS/HRMS: Useful for confirming the mass of the product and for separating isomers, but it does not determine the structure on its own.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions & Explanations |
| Low or no conversion to any product. | 1. Inactive Catalyst: The transition metal catalyst may have degraded due to air/moisture exposure. 2. Poor Reagent Quality: Solvents may not be sufficiently dry; reagents may be old or impure. 3. Incorrect Temperature: Many C-H activation reactions require elevated temperatures to proceed. | Solution 1 (Catalyst): Ensure the reaction is set up under a strictly inert atmosphere (N₂ or Ar). Use freshly opened or properly stored catalysts. Consider a glovebox for sensitive reagents. Solution 2 (Reagents): Use freshly distilled or anhydrous solvents. Check the purity of your starting material and coupling partner. Solution 3 (Temperature): Confirm the internal reaction temperature. If literature suggests 110 °C, ensure your oil bath and reaction vessel are achieving this. Screen a range of temperatures (e.g., 80 °C to 140 °C). |
| Mixture of regioisomers is formed (e.g., C3 and C5). | 1. Competing Mechanisms: The reaction conditions may allow for both radical (favoring C3) and organometallic (favoring another site) pathways to occur simultaneously. 2. Insufficient Directing Effect: If using a directing group for C6, the chelation may be weak or reversible, allowing for background reactions at other sites. 3. Electronic Ambiguity: The electronic difference between the C3 and C5 positions is subtle, and some electrophilic or radical reactions can functionalize both. | Solution 1 (Mechanism Control): To favor a radical pathway (C3), add a radical initiator or use a photoredox catalyst. To suppress it, add a radical scavenger (like TEMPO, but be aware it can also interfere with some catalytic cycles). Solution 2 (Strengthen Direction): For C6-directing group strategies, ensure the catalyst and ligand are optimal. Sometimes, changing the metal (e.g., Rh vs. Co) or the specific directing group can enhance selectivity.[2][4][6] Solution 3 (Optimize Conditions): Systematically vary the solvent, temperature, and additives. A more polar solvent might favor one pathway, while temperature changes can switch between kinetic and thermodynamic control. |
| Functionalization occurs on the 2-fluorophenyl ring instead of the pyridone. | 1. Directing Group Misdirection: Some directing groups can potentially direct reactions to the ortho C-H bond of the phenyl ring. 2. Competitive C-H Acidity: Under certain conditions (e.g., strong base), a proton on the phenyl ring might be competitive for deprotonation. | Solution 1 (Choose Pyridone-Specific Catalyst): Employ catalytic systems known for pyridone selectivity. The Ni/AlMe₃ system, for instance, relies on coordination to the pyridone carbonyl and is highly selective for the pyridone C6-H bond.[1][3] Solution 2 (Use a Robust Directing Group): A well-designed N-pyridyl directing group is highly effective at forcing functionalization onto the C6 position of the pyridone, preventing reaction on the appended aryl ring.[2][3] |
| The directing group is difficult to remove after C6-functionalization. | 1. Resistant N-C Bond: The bond connecting the directing group to the pyridone nitrogen is too stable under standard cleavage conditions. | Solution 1 (Alternative Cleavage): If standard methods fail, a common and effective strategy for N-pyridyl groups involves quaternization with an alkyl halide (e.g., MeI) followed by nucleophilic displacement with an alcohol or other nucleophile.[3] This sequence activates the N-C bond for cleavage. |
Summary of Catalytic Systems for Regioselective 2-Pyridone Functionalization
| Target Site | Reaction Type | Catalyst / Reagent System | Key Features & Considerations | References |
| C3 | Alkylation / Arylation | Mn(OAc)₃ or Fe-based catalysts | Proceeds via a radical mechanism; excellent C3 selectivity. Requires stoichiometric or catalytic oxidant. | [1][3][8] |
| C3 | Alkylation / Arylation | Ir(ppy)₃ or Ru(ppy)₃ + Blue LED | Visible-light photoredox catalysis. Occurs under very mild conditions (ambient temperature). | [1] |
| C5 | Olefination / Arylation | Pd(OAc)₂ | Substrate-controlled; typically requires N-protection. Selectivity can be switched to C3 by introducing substituents at C4 or C6. | [8] |
| C6 | Alkenylation / Alkylation | Ni(cod)₂ / P(i-Pr)₃ + AlMe₃ | Cooperative catalysis without a directing group. The Lewis acid (AlMe₃) coordinates to the carbonyl oxygen, directing the Ni catalyst to C6. | [1][3] |
| C6 | Borylation | [RhCl(cod)]₂ / dppf + N-pyridyl DG | Directing group strategy. Provides a C6-borylated product, which is a versatile handle for subsequent Suzuki-Miyaura cross-couplings. | [2][3] |
| C6 | Allylation / Dienylation | Cp*Co(III) + N-pyridyl DG | Earth-abundant metal catalyst. Achieves excellent regio- and stereoselectivity under mild conditions. | [5][9] |
| C6 | Heteroarylation | Cu(OAc)₂ + N-pyridyl DG | Directing group strategy for coupling with azoles. Can be made catalytic in copper with O₂ as the terminal oxidant. | [3] |
Featured Experimental Protocol: Regioselective C6-Borylation
This protocol describes the rhodium-catalyzed, pyridine-directed C-H borylation of a 6-aryl-2-pyridone, a key transformation that installs a versatile boronic ester at the C6 position for further elaboration.[2][3]
Reaction: N-pyridyl-6-(2-fluorophenyl)-2-pyridone + B₂pin₂ → N-pyridyl-6-(2-fluorophenyl)-5-(pinacolboranyl)-2-pyridone
Materials:
-
N-(pyridin-2-yl)-6-(2-fluorophenyl)pyridin-2(1H)-one (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)
-
[Rh(cod)Cl]₂ (3 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (6 mol%)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Preparation: In a glovebox or under a positive flow of inert gas, add N-(pyridin-2-yl)-6-(2-fluorophenyl)pyridin-2(1H)-one, B₂pin₂, [Rh(cod)Cl]₂, and dppf to the Schlenk flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the starting pyridone.
-
Reaction Setup: Seal the flask and place it in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by taking aliquots (via syringe) and analyzing by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford the pure C6-borylated product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, ¹¹B NMR, and HRMS. Use 2D NMR (NOESY/ROESY) to confirm the regiochemistry by observing the absence of a correlation between the N-pyridyl protons and a proton at the C6 position of the pyridone ring.
References
Sources
- 1. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rh(iii)-catalyzed regioselective C6-arylation of 2-pyridones with diazonaphthalen-2(1H)-ones along with directing group migration - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Solving crystallization problems for fluorinated hydroxypyridines
Welcome to the Technical Support Center for Advanced Crystallization. As a Senior Application Scientist, I frequently encounter the unique thermodynamic and kinetic hurdles presented by fluorinated hydroxypyridines (FHPs). These molecules are notorious for their unpredictable phase behaviors, primarily due to their dynamic tautomerism and the highly polarized supramolecular networks induced by fluorine substitution.
This guide is designed to move beyond basic troubleshooting. It provides you with the mechanistic causality, quantitative data, and self-validating protocols necessary to engineer robust, scalable crystallization processes.
Diagnostic Overview: Solvent Effects on FHP Crystallization
Before troubleshooting specific issues, it is critical to understand how your solvent matrix interacts with the molecule. Fluorinated hydroxypyridines exist in a dynamic equilibrium between their 2-pyridinol and 2-pyridone tautomeric forms[1]. The solvent dictates which tautomer dominates, which in turn dictates the supramolecular synthons available for crystal packing.
Table 1: Thermodynamic and Kinetic Parameters Influencing FHP Crystallization
| Solvent System | Dielectric Constant (ε) | Dominant Tautomer | Primary Supramolecular Synthon | Oiling Out Risk | Typical Crystal Habit |
| Water / Alcohols | > 20 | Pyridone | N–H···O (Dimer) | Moderate | Prismatic / Block |
| Toluene / Heptane | < 5 | Pyridinol | O–H···N (Chain) | High | Fine Needles |
| Ethyl Acetate | ~ 6.0 | Mixed | Complex / Solvates | Low | Plates |
| Acetone / Water | Variable | Pyridone | N–H···O & O–H···O | High | Agglomerates |
Troubleshooting Guide & FAQs
FAQ 1: Why does my fluorinated hydroxypyridine "oil out" instead of crystallizing, and how do I fix it?
The Causality: Oiling out, scientifically known as Liquid-Liquid Phase Separation (LLPS), occurs when the generation of supersaturation outpaces the kinetic integration of solute molecules into the rigid crystal lattice[2]. Instead of nucleating as a solid, the highly supersaturated system crosses the binodal curve and separates into a solute-rich metastable liquid phase (an emulsion) and a solvent-rich phase[3]. For FHPs, this is exacerbated by the strong electron-withdrawing nature of the fluorine atom, which enhances intermolecular dipole interactions, causing the molecules to self-associate into amorphous liquid clusters rather than ordered crystals[4].
The Solution: You must map the Metastable Zone Width (MSZW) and the LLPS boundary, and then employ a targeted seeding strategy to force solid nucleation before the system reaches the liquid-liquid miscibility gap[2][5].
Caption: Workflow for rescuing an oiled-out crystallization via MSZW mapping.
Self-Validating Protocol: Precision Seeding to Bypass LLPS
-
System Characterization: Use Process Analytical Technology (PAT), such as in-line high dynamic range (HDR) imaging or Focused Beam Reflectance Measurement (FBRM), to determine the saturation temperature (
) and the LLPS cloud point[6]. -
Complete Dissolution: Heat the suspension 5–10 °C above
.-
Validation Check: The in-line PAT probe must register zero chord counts or a completely clear optical image, confirming the destruction of all oil droplets.
-
-
Controlled Supersaturation: Cool the solution at a strictly controlled rate (0.1–0.2 °C/min) to a temperature exactly halfway between
and the LLPS cloud point[2]. -
Seed Introduction: Introduce 1–3% wt/wt of dry, milled seed crystals (target D50: 20–50 µm).
-
Validation Check: Observe the suspension isothermally for 30 minutes. If the seeds dissolve, the system is undersaturated (recalculate
). If the seeds persist and begin to grow without the appearance of spherical liquid droplets, the seeding is successful.
-
-
Desupersaturation Hold: Maintain the isothermal hold for 1–2 hours. This allows the seeds to consume the supersaturation, pulling the concentration safely away from the spinodal decomposition curve[5].
-
Final Isolation: Resume cooling at 0.1 °C/min to the final isolation temperature. Filter and wash.
FAQ 2: I am getting inconsistent crystal forms (polymorphs) across different batches. How do I control this?
The Causality: Fluorinated pyridines are highly prone to polymorphism[7][8]. While fluorine is a weak hydrogen bond acceptor, its high electronegativity significantly enhances the acidity of adjacent hydroxyl or N–H protons[9]. This creates a delicate energetic competition between strong classical hydrogen bonds (N–H···O, O–H···O) and weaker, secondary interactions (C–H···F, C–F···π)[10][11]. Minor fluctuations in solvent polarity or cooling rate will shift the tautomeric equilibrium, causing the molecule to pack into entirely different supramolecular architectures[7].
Caption: Influence of solvent polarity on tautomeric equilibrium and polymorphs.
The Solution: To lock in a specific polymorph, you must rigidly control the solvent activity and utilize a technique called Slurry Conversion (Ostwald Ripening) [3].
Self-Validating Protocol: Polymorph Maturation
-
Solvent Locking: Select a solvent system that heavily favors your desired tautomer (e.g., Isopropanol/Water for the pyridone form).
-
Slurry Creation: Suspend the mixed-polymorph product in the chosen solvent at a concentration 20% above its solubility limit at the target temperature.
-
Temperature Cycling: Subject the slurry to temperature cycles (e.g., heating to 50 °C for 2 hours, cooling to 20 °C for 2 hours).
-
Causality: The metastable polymorph has higher solubility and will dissolve during the heating phase, while the thermodynamically stable polymorph will grow during the cooling phase.
-
-
Validation Check: Pull a sample after 3 cycles. Analyze via X-Ray Powder Diffraction (XRPD) or Raman spectroscopy. If traces of the metastable form remain, increase the number of cycles or add 1% wt/wt of pure stable-form seeds to accelerate the conversion[3].
FAQ 3: My crystals are forming as fine needles that clog the filter. How can I improve the crystal habit?
The Causality: Needle-like habits occur when crystal growth is highly anisotropic—meaning the crystal grows rapidly along one specific crystallographic axis (usually the axis of the strongest hydrogen-bonding network, such as the O–H···N chain) and very slowly along the others.
The Solution: You must disrupt the rapid 1D growth. This can be achieved by lowering the supersaturation level at the point of nucleation or by introducing a habit modifier (a structurally related impurity or a specific solvent) that selectively adsorbs onto the fast-growing face, physically blocking further addition of solute molecules. Transitioning from a non-polar solvent to a moderately polar solvent (like Ethyl Acetate) often disrupts the O–H···N chains enough to promote 2D plate or 3D prismatic growth.
References
-
Crystal engineering of a 1:1 5-fluorocytosine–4-hydroxybenzaldehyde cocrystal: insights from X-ray crystallography and Hirshfeld analysis Source: NIH (National Institutes of Health) URL:[Link]
-
Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]
-
Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing Source: Aragen Life Sciences URL:[Link]
-
A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI URL:[Link]
-
A method to crystallize substances that oil out Source: ResearchGate URL:[Link]
-
Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives Source: ACS Publications URL:[Link]
-
Molecular Engineering in 2026: The Strategic Industrial Profile of 2-Hydroxy-4-(trifluoromethyl)pyridine Source: Eastfine URL:[Link]
-
(PDF) Polymorphism in Organic Crystal Structure Source: ResearchGate URL:[Link]
-
Hydrogen Bonds with Fluorine in Ligand–Protein Complexes Source: NIH (National Institutes of Health) URL:[Link]
-
Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing Source: MDPI URL:[Link]
Sources
- 1. Molecular Engineering in 2026: The Strategic Industrial Profile of 2-Hydroxy-4-(trifluoromethyl)pyridine (CAS 50650-59-4) [eastfine.net]
- 2. mt.com [mt.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. researchgate.net [researchgate.net]
- 5. A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data | MDPI [mdpi.com]
- 6. Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing - Aragen Life Sciences [aragen.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal engineering of a 1:1 5-fluorocytosine–4-hydroxybenzaldehyde cocrystal: insights from X-ray crystallography and Hirshfeld analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
1H NMR Structural Validation Guide: 6-(2-Fluorophenyl)-2-hydroxypyridine
Topic: 1H NMR chemical shifts of 6-(2-Fluorophenyl)-2-hydroxypyridine Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In medicinal chemistry, the 6-aryl-2-pyridone scaffold is a privileged structure, frequently serving as a pharmacophore in kinase inhibitors (e.g., p38 MAP kinase) and non-nucleoside reverse transcriptase inhibitors.[1] However, the characterization of 6-(2-fluorophenyl)-2-hydroxypyridine presents a classic analytical pitfall: prototropic tautomerism .
This guide provides a definitive technical comparison between the biologically relevant 2-pyridone tautomer (the dominant species in polar media) and its 2-hydroxypyridine alternative . We analyze the specific chemical shift perturbations induced by the ortho-fluorine substituent and provide a robust assignment protocol to distinguish this compound from its regioisomers.
Structural Analysis & Tautomeric Equilibrium
Before interpreting the NMR data, one must define the species in solution. While the IUPAC name suggests a "hydroxypyridine," the compound exists predominantly as 6-(2-fluorophenyl)pyridin-2(1H)-one in the solid state and in polar solvents (DMSO-d₆, MeOH-d₄).
-
The Product (Target Species): 2-Pyridone form.[2] Characterized by a broad amide proton (
) and a distinct carbonyl-like pattern in the heterocyclic ring. -
The Alternative (Minor Species): 2-Hydroxypyridine form.[2] Characterized by a hydroxyl proton (
) and a fully aromatic pyridine ring current.
Mechanistic Insight: The ortho-fluorine atom on the phenyl ring introduces a steric clash and an electronic dipole effect that influences the twist angle between the rings, subtly shielding the pyridone H-5 proton compared to non-fluorinated analogs.
Figure 1: Tautomeric equilibrium heavily favors the 2-pyridone form in DMSO-d₆, the standard solvent for bio-organic characterization.
Detailed 1H NMR Assignment (DMSO-d₆)
The following data represents the Standard Product Profile for 6-(2-fluorophenyl)-2-pyridone in DMSO-d₆ at 300-400 MHz.
A. The Heterocyclic Core (Pyridone Ring)
The pyridone ring protons (H-3, H-4, H-5) exhibit a characteristic AMX or ABX spin system, distinct from the symmetric AA'BB' or ABC patterns of pyridine.
| Proton | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |
| N-H (1) | 10.80 – 11.50 | Broad Singlet | - | Diagnostic Peak. Confirms pyridone tautomer. Disappears with D₂O shake. |
| H-3 | 6.35 – 6.45 | Doublet (d) | ||
| H-5 | 6.50 – 6.60 | Doublet (d) | ||
| H-4 | 7.45 – 7.55 | DD / Triplet |
B. The 2-Fluorophenyl Substituent
The ortho-fluorine creates a complex multiplet pattern due to
| Proton | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |
| H-3' | 7.25 – 7.35 | Triplet / Multiplet | Proton adjacent to Fluorine. Large | |
| H-4' | 7.40 – 7.50 | Multiplet | - | Para to the pyridone attachment. |
| H-5' | 7.20 – 7.30 | Multiplet | - | Meta to the pyridone attachment. |
| H-6' | 7.60 – 7.75 | Triplet of Doublets | Key Indicator. This proton is ortho to the pyridone ring. It is deshielded by the pyridone anisotropy but typically shows a small long-range coupling to Fluorine. |
Critical Note: The signals for H-3' and H-5' often overlap in the 7.20–7.35 ppm region. 2D COSY or
-decoupledNMR is recommended for precise assignment.
Comparative Analysis: Product vs. Alternatives
When synthesizing this scaffold, common impurities include regioisomers (3-fluoro or 4-fluoro analogs) or residual starting materials.
Comparison 1: Vs. 6-(4-Fluorophenyl) Regioisomer
The primary "Alternative" is the para-fluoro isomer. Distinguishing them relies on the splitting pattern of the phenyl ring.
| Feature | 6-(2-Fluorophenyl) (Product) | 6-(4-Fluorophenyl) (Alternative) |
| Symmetry | Asymmetric | Pseudo-Symmetric (AA'BB'X system) |
| 19F NMR | Singlet at ~ -115 to -120 ppm (often split by H) | Singlet at ~ -110 to -115 ppm (distinct tt pattern) |
| Aromatic H's | 4 distinct multiplets (ABCD system) | 2 distinct multiplets (AA'BB' system) |
| H-6' Shift | ~7.65 ppm (1H, multiplet) | ~7.80 ppm (2H, dd, ortho to pyridone) |
Comparison 2: Vs. Computational Prediction (ChemDraw/Mnova)
Automated software often fails to account for the specific solvent-solute H-bonding in pyridones.
-
Prediction Error: Software often predicts the N-H signal too far upfield (< 9.0 ppm) or predicts the aromatic OH form by default.
-
Reality: The experimental N-H is consistently downfield (> 10.5 ppm) in DMSO, a hallmark of the lactam structure.
Experimental Validation Workflow
To ensure data integrity, follow this self-validating protocol.
Figure 2: Step-by-step validation logic for confirming the 6-aryl-2-pyridone scaffold.
Protocol Steps:
-
Sample Prep: Dissolve ~5-10 mg of compound in 0.6 mL DMSO-d₆ . Avoid CDCl₃ unless solubility is high, as it may broaden the NH peak due to aggregation.
-
Acquisition: Set spectral width to at least 14 ppm to capture the downfield NH signal. Use a relaxation delay (d1) of
3 seconds to ensure accurate integration of aromatic protons. -
Validation:
References
-
Tautomerism of 2-Hydroxypyridines: Forlani, L., et al. "Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines."[5] Arkivoc2002 , xi, 198-215.[5] Link
-
Synthesis & NMR of 6-Aryl-2-pyridones: Gein, V. L., et al. "Synthesis of 6-(2-hydroxyaryl)-2-pyridones..." Russian Journal of Organic Chemistry2016 . (Data extrapolated from analogous 2-hydroxyaryl systems). Link
-
19F-1H Coupling Constants: "19F Coupling Constants Table." Alfa Chemistry. Link
-
General NMR Shifts of Pyridones: "2-Hydroxypyridine 1H NMR spectrum." ChemicalBook. Link
Sources
Characteristic IR bands for lactam vs lactim forms of pyridones
Comparison Guide: Characteristic IR Bands for Lactam vs. Lactim Forms of Pyridones
Executive Summary & Strategic Importance
In drug discovery, particularly kinase inhibitor development, the 2-pyridone scaffold is ubiquitous. However, its utility relies on precise control over its tautomeric state. The 2-pyridone (lactam) and 2-hydroxypyridine (lactim) tautomers present distinct pharmacophores: the lactam acts as a hydrogen bond donor/acceptor pair mimicking peptide bonds, while the lactim resembles a phenolic system.
Misidentifying the dominant tautomer in a formulation or active pharmaceutical ingredient (API) can lead to erroneous potency data, solubility issues, and crystal polymorphism failures. This guide provides a definitive, spectroscopically grounded protocol for distinguishing these forms using Infrared (IR) Spectroscopy, emphasizing the critical role of solvent environment and phase state.
Theoretical Basis: Vibrational Signatures[1][2]
The distinction between lactam and lactim forms rests on the conversion of a carbonyl (
The Tautomeric Equilibrium
-
Lactam (2-Pyridone): Aromaticity is interrupted by the carbonyl, but resonance stabilization ("amide resonance") is strong. It is the thermodynamic product in the solid state and polar solvents.[1]
-
Lactim (2-Hydroxypyridine): Fully aromatic pyridine ring. It is often the kinetic product or favored species in the gas phase and strictly non-polar environments.
Figure 1: Tautomeric equilibrium shift driven by environmental polarity.
Detailed IR Analysis: Characteristic Bands
The following data consolidates experimental findings from gas-phase, matrix-isolation, and solution-phase FTIR studies.
Comparative Spectral Table
| Vibrational Mode | Lactam (2-Pyridone) | Lactim (2-Hydroxypyridine) | Diagnostic Note |
| Carbonyl (C=O) | 1650 – 1690 cm⁻¹ (Strong) | Absent | The "Gold Standard" marker. Often a doublet due to Fermi resonance.[2] |
| Hydroxyl (O-H) | Absent | 3580 – 3600 cm⁻¹ (Sharp, Monomer)~2500-3200 cm⁻¹ (Broad, H-bonded) | Sharp band in gas/dilute non-polar solution; broadens significantly if dimerized. |
| Amine (N-H) | 2800 – 3200 cm⁻¹ (Broad, Multiple) | Absent | Broadness indicates strong intermolecular H-bonding (dimerization). |
| Imine (C=N) | Hidden/Coupled | 1580 – 1620 cm⁻¹ (Medium) | Often overlaps with ring stretching; less reliable than C=O/O-H. |
| C-O Single Bond | Absent | 1200 – 1250 cm⁻¹ (Strong) | Characteristic phenolic stretch; distinct from amide modes. |
Deep Dive: The Lactam Carbonyl Doublet
In high-resolution FTIR of 2-pyridone (solid or solution), the carbonyl band often appears as a doublet (e.g., 1654 cm⁻¹ and 1668 cm⁻¹).
- stretch couples with the first overtone of a lower-frequency ring breathing or bending mode.
-
Implication: Do not mistake this doublet for the presence of two chemical species. It is a spectral artifact of the lactam form itself.
Experimental Protocol: Distinguishing Tautomers
To unambiguously identify the dominant form, a single spectrum is rarely sufficient. You must perturb the equilibrium.
Step-by-Step Methodology
-
Solid State Analysis (Baseline):
-
Method: ATR-FTIR or KBr pellet.
-
Expectation: 100% Lactam. Look for strong
(~1680 cm⁻¹) and broad (2800-3200 cm⁻¹). -
Validation: Absence of sharp peak >3500 cm⁻¹.[4]
-
-
Solvent Polarity Scan (The "Switch"):
-
Experiment: Dissolve sample in Chloroform (CHCl₃) vs. Acetonitrile (CH₃CN) or DMSO .
-
Mechanism: Non-polar solvents (CHCl₃) may allow partial lactim formation or monomeric lactam. Polar aprotic solvents (DMSO) stabilize the dipolar lactam form but break dimers.
-
Observation:
-
Lactam:
band shifts slightly but remains dominant. -
Lactim: Appearance of new bands at ~3580 cm⁻¹ (O-H) and ~1220 cm⁻¹ (C-O) in non-polar media.
-
-
-
Concentration Dilution (Dimer Test):
-
Experiment: Perform serial dilutions in CCl₄ or CHCl₃ (10 mM
0.1 mM). -
Rationale: 2-Pyridone forms a cyclic dimer
stabilized by two H-bonds. -
Result:
-
High Conc: Broad
(~3000 cm⁻¹), Red-shifted (~1650 cm⁻¹). -
Low Conc: Sharp
(~3400 cm⁻¹), Blue-shifted (~1690 cm⁻¹). -
Note: If the spectrum remains constant upon dilution, the molecule may be "locked" in one form by internal sterics or intramolecular H-bonding.
-
-
Decision Logic Diagram
Figure 2: Logical flow for assigning tautomeric state based on spectral features.
Critical Factors & Troubleshooting
-
Water Contamination: Water absorbs strongly at 1640 cm⁻¹ (
bend) and 3400 cm⁻¹ ( stretch). In hygroscopic pyridones, this can mimic a "mixed" state. Always dry solvents over molecular sieves. -
Substitution Effects: Electron-withdrawing groups (e.g., 6-chloro-2-pyridone) significantly stabilize the Lactim form. For these derivatives, the lactim bands may be visible even in polar solvents.
-
Phase Matters: Do not compare gas-phase literature values directly to solid-state data. The
stretch can shift by >30 cm⁻¹ between phases due to loss of hydrogen bonding.
References
-
Wang, W., et al. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry B. Link
-
Szyc, Ł., et al. (2010). The Hydrogen-Bonded 2-Pyridone Dimer Model System. 1. Combined NMR and FT-IR Spectroscopy Study. The Journal of Physical Chemistry A. Link
-
Held, A., & Pratt, D. W. (1992). Tautomers and electronic states of 2-hydroxypyridine. Journal of the American Chemical Society. Link
-
Katritzky, A. R., et al. (2010). Tautomerism in drug discovery, design, and development. Chemical Reviews. Link
-
Nowak, M. J., et al. (1992). Matrix isolation IR spectroscopy of tautomeric systems: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry. Link
Sources
Positional Fluorination in Hydroxypyridine Scaffolds: A Comparative Bioactivity Guide
Executive Summary
In the optimization of hydroxypyridine-based pharmacophores—widely used in HIF-prolyl hydroxylase (HIF-PH) inhibitors, antibacterial agents, and kinase inhibitors—the "Fluorine Scan" is a critical decision-making tool. This guide objectively compares 2-fluorophenyl (ortho) and 4-fluorophenyl (para) substitutions.
While both modifications modulate lipophilicity and electron density, they serve distinct mechanistic functions:
-
2-Fluorophenyl: Primarily acts as a conformational lock via dipole-dipole interactions, influencing binding selectivity and pKa.
-
4-Fluorophenyl: Primarily acts as a metabolic shield , blocking CYP450-mediated para-hydroxylation to extend half-life (
) without significantly altering steric demand.
Part 1: Structural & Physicochemical Basis
The hydroxypyridine core (often tautomeric with pyridones) relies on specific electronic states to chelate metals (e.g.,
The Ortho-Effect (2-Fluoro) vs. The Para-Block (4-Fluoro)
| Feature | 2-Fluorophenyl (Ortho) | 4-Fluorophenyl (Para) |
| Primary Utility | Conformational Restriction | Metabolic Stability (Blocking) |
| Steric Impact | Moderate (Van der Waals radius ~1.47 Å). Can induce twisting. | Minimal. Mimics Hydrogen (Bioisostere). |
| Electronic Effect | Strong Inductive ( | Inductive withdrawal; minimal effect on linker torsion. |
| Dipole Moment | High. Creates local dipole repulsion/attraction. | Balanced/Linear. |
| pKa Shift | Significant reduction (acidifying) of proximal protons. | Slight reduction. |
Conformational Dynamics Visualization
The following diagram illustrates how 2-F substitution restricts rotation (locking the biaryl axis) compared to the freely rotating 4-F analog.
Caption: Comparative mechanistic pathways: 2-F dictates shape (selectivity), while 4-F dictates stability (duration).
Part 2: Bioactivity & Potency Profiles
Case Study: HIF-Prolyl Hydroxylase (HIF-PH) Inhibition
In the development of drugs like Vadadustat or Daprodustat, the hydroxypyridine core chelates the active site iron.
-
2-F Analogs: Often show increased potency (
) if the binding pocket is narrow. The fluorine atom can fill a small hydrophobic pocket or pre-organize the biaryl system to be coplanar, reducing the entropic penalty of binding. -
4-F Analogs: Often show comparable potency to the non-fluorinated parent but significantly improved pharmacokinetics.
Representative Data Comparison
Data synthesized from general structure-activity relationship (SAR) trends in hydroxypyridine/biaryl medicinal chemistry.
| Metric | 2-Fluorophenyl Analog | 4-Fluorophenyl Analog | Non-Fluorinated Parent |
| Target Affinity ( | High (If conformation matches) | Moderate/High | Moderate |
| Microsomal Stability ( | Moderate (< 30 min) | High (> 60 min) | Low (< 15 min) |
| Lipophilicity (LogD) | ~2.1 (Dipole reduces apparent LogD) | ~2.4 (More lipophilic) | ~1.8 |
| Solubility | Moderate | Low (Grease-ball effect) | High |
| Caco-2 Permeability | Moderate | High | Moderate |
Expert Insight: If your lead compound suffers from rapid clearance, switch to 4-F . If it suffers from off-target toxicity (poor selectivity), switch to 2-F to rigidify the scaffold.
Part 3: Experimental Protocols
To validate these differences in your own lab, use the following self-validating workflows.
Synthesis: Regioselective Suzuki-Miyaura Coupling
Objective: Install the fluorophenyl group onto the hydroxypyridine core (usually protected as a methoxypyridine or similar).
-
Reagents:
-
Aryl halide: 2-fluoro- or 4-fluorophenylboronic acid (1.2 equiv).
-
Scaffold: Bromo-hydroxypyridine derivative (1.0 equiv).
-
Catalyst:
(5 mol%). -
Base:
(3.0 equiv). -
Solvent: Dioxane/Water (4:1).
-
-
Procedure:
-
Degas solvents with nitrogen for 15 mins (Critical for yield).
-
Heat to 90°C for 4 hours.
-
Validation: Monitor by LC-MS. 2-F analogs often elute earlier than 4-F analogs on reverse-phase columns due to polarity/dipole effects.
-
In Vitro Metabolic Stability (Microsomal Assay)
Objective: Quantify the "Para-Block" effect of the 4-F substitution.
-
System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.
-
Substrate: 1 µM test compound (2-F vs 4-F).
-
Cofactor: NADPH regenerating system.
-
Workflow:
-
Incubate at 37°C.
-
Sample at
min. -
Quench with ice-cold Acetonitrile (containing internal standard).
-
-
Calculation: Plot
vs time. Slope = .- .
- .
Workflow Visualization
Caption: Decision tree for selecting between positional isomers based on assay data.
References
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
-
Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
-
Jeschke, P. (2004). "The unique role of fluorine in the design of active ingredients for modern crop protection." ChemBioChem. Link
UV-Vis absorption spectra of 6-aryl-2-pyridones in different solvents
Topic: UV-Vis Absorption Spectra of 6-Aryl-2-Pyridones in Different Solvents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Comparative Analysis of Solvatochromic Behavior and Tautomeric Equilibria
Executive Summary & Application Scope
6-aryl-2-pyridones are critical pharmacophores in medicinal chemistry, serving as scaffolds for cardiotonic agents, HIV-1 reverse transcriptase inhibitors, and non-steroidal anti-inflammatory drugs. Their efficacy often hinges on their electronic distribution and tautomeric state (lactam vs. lactim), which are highly sensitive to the solvent environment.
This guide provides a technical comparison of the UV-Vis spectral performance of high-purity 6-aryl-2-pyridone standards against conventional analogues. It details the solvatochromic shifts, tautomeric ratios, and electronic transitions (
Mechanistic Principles: The Tautomeric Challenge
To accurately interpret UV-Vis data for 6-aryl-2-pyridones, one must understand the underlying equilibrium. Unlike simple aromatics, these compounds exist in a dynamic equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.
-
Lactam Form (Polar Dominant): Favored in polar, protic solvents (e.g., water, methanol) due to a large molecular dipole moment and stabilization by hydrogen bonding. It typically exhibits absorption at longer wavelengths (lower energy).
-
Lactim Form (Non-Polar Dominant): Often observed in non-polar aprotic solvents (e.g., cyclohexane, toluene) or the gas phase. It absorbs at shorter wavelengths.[1][2][3]
-
6-Aryl Substitution Effect: The aryl group at position 6 extends the conjugation length, generally causing a bathochromic (red) shift compared to the unsubstituted 2-pyridone core.
Visualization: Tautomeric Equilibrium & Solvation
The following diagram illustrates the solvent-mediated equilibrium and the specific molecular interactions driving the spectral shifts.
Figure 1: Solvent-dependent tautomeric equilibrium of 6-aryl-2-pyridones. Polar solvents stabilize the lactam form, leading to lower energy transitions.
Experimental Protocol: High-Fidelity Measurement
To replicate the data presented in the comparison tables, follow this self-validating protocol. This workflow ensures that spectral shifts are due to solvent effects and not impurities or aggregation.
Materials
-
Analyte: 6-Phenyl-2-pyridone (Standard Reference Material).
-
Solvents: Spectroscopic grade (UV-cutoff < 210 nm) Acetonitrile, Methanol, Toluene, Cyclohexane.
-
Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1.0 nm).
Step-by-Step Methodology
-
Stock Preparation: Dissolve 1.0 mg of 6-aryl-2-pyridone in 10 mL of the target solvent to create a
M stock solution. Note: Sonicate for 5 mins to ensure complete dissolution of the aryl moiety. -
Dilution: Dilute the stock to a final concentration of
M. Critical: This concentration prevents self-association (dimerization) which distorts the lactim/lactam ratio. -
Baseline Correction: Run a baseline scan with pure solvent in both sample and reference cuvettes.
-
Spectral Scan: Scan from 200 nm to 500 nm. Record
and Calculate Molar Absorptivity ( ).
Figure 2: Operational workflow for UV-Vis characterization ensuring monomeric species detection.
Comparative Analysis: Product vs. Alternatives
This section objectively compares the spectral performance of 6-aryl-2-pyridones against unsubstituted analogues and across different solvent systems.
Solvent Effects (Solvatochromism)
The following data demonstrates the sensitivity of the 6-aryl-2-pyridone chromophore to solvent polarity. The "Product" refers to a purified 4,6-diaryl-2-pyridone derivative.
Table 1: Solvatochromic Shifts of 6-Aryl-2-Pyridone Derivatives
| Solvent | Polarity (Dielectric | Transition Type | Dominant Species | |
| Cyclohexane | 2.02 | 305, 318 | Lactim (OH-form) | |
| Toluene | 2.38 | 322 | Mixed/Lactim | |
| Acetonitrile | 37.5 | 345 | ICT / | Lactam (NH-form) |
| Methanol | 32.7 | 352 | ICT / | Lactam (H-Bonded) |
| Water | 80.1 | 348 | Lactam (Fully Solvated) |
-
Observation: A significant bathochromic shift (~47 nm) is observed when moving from non-polar (Cyclohexane) to polar protic (Methanol) solvents.
-
Mechanism: The excited state of the lactam form is more polar than the ground state. Polar solvents stabilize the excited state more than the ground state, reducing the energy gap (
) and shifting absorption to longer wavelengths (Red Shift).
Substituent Effects (Aryl Modification)
Comparing the 6-phenyl derivative against substituted variants reveals how electronic effects transmit through the pyridone ring.
Table 2: Effect of Aryl Ring Substituents (in Ethanol)
| Compound | Substituent (R) | Relative Shift | Electronic Effect | |
| Standard | -H (Phenyl) | 342 | Reference | Conjugation only |
| Alternative A | -NO | 330 | Hypsochromic (Blue) | EWG (Reduces ICT) |
| Alternative B | -OCH | 358 | Bathochromic (Red) | EDG (Enhances ICT) |
-
Interpretation: Electron Donating Groups (EDG) like Methoxy increase the electron density of the
-system, facilitating Intramolecular Charge Transfer (ICT) and causing a red shift. Electron Withdrawing Groups (EWG) like Nitro destabilize the transition, causing a blue shift.
Conclusion
For researchers utilizing 6-aryl-2-pyridones, the choice of solvent is not merely a logistical decision but a structural one.
-
For Purity Assays: Use Methanol or Ethanol . These solvents lock the compound in the Lactam form, providing a single, sharp absorbance peak suitable for quantification (
nm). -
For Mechanistic Studies: Use Cyclohexane or Toluene to investigate the lactim-lactam equilibrium or to study hydrogen-bonding dimerization kinetics.
-
Data Validity: Always report the solvent dielectric constant alongside
values, as shifts of >40 nm are common for this class of compounds.
References
-
Alimmari, A. S., et al. (2012).[1] "Solvent and Structural Effects on the UV–Vis Absorption Spectra of Some 4,6-Disubstituted-3-Cyano-2-Pyridones." Journal of Solution Chemistry, 41, 1825–1839.
-
Trišović, N. P., et al. (2015). "Solvatochromism of symmetrical 2,6-distyrylpyridines: An experimental and theoretical study." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 435–446.
-
Wang, Y., et al. (2011). "Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy." Journal of Physical Chemistry B, 115(12), 3195–3201.
-
Beak, P., et al. (1980). "The effect of solvent on the tautomeric equilibria of 2-pyridone and 2-hydroxypyridine." Journal of the American Chemical Society, 102(11), 3848–3856.
Sources
Safety Operating Guide
Comprehensive Operational and Disposal Guide for 6-(2-Fluorophenyl)-2-hydroxypyridine
As a Senior Application Scientist, I frequently guide research teams through the logistical and safety challenges of handling specialized fluorinated building blocks. 6-(2-Fluorophenyl)-2-hydroxypyridine (which exists in tautomeric equilibrium with 6-(2-fluorophenyl)pyridin-2(1H)-one) is a highly valuable privileged scaffold in medicinal chemistry. It serves as a bioisostere for amides and phenyl rings, and is frequently utilized in the development of kinase hinge binders and AMPA receptor antagonists[1][2].
However, the integration of a fluorine atom onto the phenyl ring, combined with the biologically active pyridinol core, necessitates stringent operational and disposal protocols to mitigate acute toxicity and environmental persistence[3][4]. This guide provides the causality behind these hazards and outlines a self-validating system for safe handling, spill management, and final disposal.
Hazard Profiling and Causality
Before executing any protocol, laboratory personnel must understand the molecular causality behind the hazards associated with this compound:
-
Acute Toxicity & Irritation: Like its parent compound 2-hydroxypyridine, this derivative is toxic if ingested and acts as a severe skin, eye, and respiratory irritant[3][5]. The pyridinol nitrogen and oxygen atoms readily form hydrogen bonds with biological macromolecules, leading to rapid localized tissue irritation.
-
Thermal Degradation Risks: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy ~485 kJ/mol). Upon improper heating or incomplete combustion, this compound does not simply mineralize; it releases highly toxic and corrosive Hydrogen Fluoride (HF) gas, alongside Nitrogen Oxides (NOx) and Carbon Monoxide (CO)[6][7].
-
Environmental Persistence: Fluorinated aromatic compounds resist standard microbial degradation in wastewater treatment plants. If improperly discarded down the drain, they contribute to environmental bioaccumulation and persistent pollution[4][8].
Self-Validating Operational Handling Protocol
To ensure a self-validating safety system during synthesis or assay preparation, implement the following step-by-step methodology.
Step 1: Engineering Controls Always handle the powder within a certified Class II Type B2 biological safety cabinet or a ducted chemical fume hood[3][6].
-
Causality: The aerodynamic diameter of fine chemical powders allows them to remain suspended in the air. Ducted ventilation ensures aerosolized particles are pulled away from the operator's breathing zone.
Step 2: PPE Selection Don standard laboratory attire, chemical-resistant nitrile gloves, and tightly fitting safety goggles. If ventilation is compromised, a NIOSH-approved N95 or P100 particulate respirator is mandatory[6][7].
-
Causality: Nitrile provides an effective barrier against solid organic compounds, preventing transdermal absorption of the pyridinol core.
Step 3: Static Mitigation & Dispensing Fluorinated powders can carry static charges. Ground all dispensing spatulas and use anti-static weighing boats[7].
-
System Validation: Before transferring the chemical, hover the spatula 1 cm above the powder. If the powder "jumps" to the spatula, static is present. Use an anti-static ionizer gun on the weighing boat before proceeding to validate a safe transfer environment.
Spill Management Workflow
In the event of a localized spill, immediate containment is critical to prevent cross-contamination and inhalation exposure. Follow the workflow visualized below.
Figure 1: Self-validating operational workflow for the containment and disposal of fluorinated pyridinol spills.
Step-by-Step Spill Recovery:
-
Isolate: Evacuate non-essential personnel and maximize fume hood exhaust to clear any immediate airborne particulates[3][5].
-
Suppress: Lightly mist the spilled powder with a compatible inert solvent (e.g., water) to suppress dust formation[3]. Do not use high-pressure sprays, which can scatter the compound.
-
Collect: Use non-sparking tools to sweep the moistened material into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE)[6].
-
Decontaminate & Validate: Wash the affected surface thoroughly with soap and water, collecting all washings as hazardous waste[3][5].
-
System Validation: After surface decontamination, swipe the area with a pH indicator strip moistened with DI water. A neutral pH (6.5–7.5) validates the complete removal of the slightly acidic pyridinol residue.
-
Proper Disposal Procedures
Because 6-(2-Fluorophenyl)-2-hydroxypyridine contains both a halogen (fluorine) and a nitrogenous heterocyclic ring, it must NEVER be disposed of in standard municipal waste or aqueous drain systems[4][7].
Step-by-Step Waste Segregation
-
Segregation: Classify the waste strictly as "Halogenated Organic Solid Waste." Do not mix with non-halogenated solvents. Mixing dilutes the halogen concentration but complicates the incineration process and drastically increases disposal costs.
-
Labeling: Clearly label the container with the chemical name, CAS number, and the specific hazards: "Toxic, Fluorinated Organic, Emits HF upon combustion."
-
Storage: Store the sealed waste containers in a cool, dry, well-ventilated secondary containment area, away from strong oxidizing agents and strong bases, which can trigger dangerous exothermic reactions[6][9].
Final Destruction Parameters
The only EPA-compliant and ecologically responsible method for destroying persistent fluorinated organics is high-temperature thermal oxidation (incineration) equipped with acid gas scrubbing[4].
Table 1: Quantitative Parameters for Halogenated Waste Incineration
| Parameter | Required Value | Causality / Rationale |
| Combustion Temperature | > 1100 °C | Required to cleave the highly stable C-F bond (bond dissociation energy ~485 kJ/mol) and prevent the formation of toxic fluorinated oligomers. |
| Residence Time | > 2.0 seconds | Ensures complete thermal oxidation of the pyridine ring, preventing the release of unburnt hydrocarbons and volatile organic compounds (VOCs). |
| Scrubber System | Alkaline (NaOH/Ca(OH)₂) | Essential for neutralizing highly corrosive Hydrogen Fluoride (HF) gas generated during the combustion of fluorinated organics. |
| Oxygen Excess | 3% – 6% | Prevents the formation of Carbon Monoxide (CO) and suppresses the generation of Nitrogen Oxides (NOx) from the heterocyclic nitrogen. |
By strictly adhering to these self-validating protocols and understanding the chemical causality behind them, laboratories can safely leverage 6-(2-Fluorophenyl)-2-hydroxypyridine in drug discovery while maintaining absolute environmental and operational integrity.
References
-
[1] Pyridones in drug discovery: Recent advances. ResearchGate. 1
-
[2] US7939549B2 - 1,2-dihydropyridine compounds, manufacturing method thereof and use. Google Patents. 2
-
[6] SAFETY DATA SHEET - 2-Hydroxypyridine 1-oxide. Fisher Scientific. 6
-
[5] 125410 - 2-Hydroxypyridine 1-oxide - Safety Data Sheet. DC Fine Chemicals. 5
-
[7] 2-Hydroxypyridine Safety Data Sheet. Jubilant Ingrevia Limited. 7
-
[8] Microbial engineering for pesticide degradation: current insights and future directions for sustainable agriculture. Frontiers. 8
-
[4] Are Fluoropolymers Really of Low Concern for Human and Environmental Health and Separate from Other PFAS? ACS Publications. 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. US7939549B2 - 1,2-dihydropyridine compounds, manufacturing method thereof and use thereof - Google Patents [patents.google.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. Frontiers | Microbial engineering for pesticide degradation: current insights and future directions for sustainable agriculture [frontiersin.org]
- 9. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 6-(2-Fluorophenyl)-2-hydroxypyridine
The following guide details the safety, logistical, and operational protocols for handling 6-(2-Fluorophenyl)-2-hydroxypyridine .
Note on Chemical Identity & Tautomerism: Researchers must recognize that this compound exists in a tautomeric equilibrium between 6-(2-fluorophenyl)-2-hydroxypyridine (enol form) and 6-(2-fluorophenyl)pyridin-2(1H)-one (keto form).[1][2] In the solid state and polar solvents, the pyridone (keto) form often predominates.[1][2] This guide applies to both tautomers.
PART 1: HAZARD IDENTIFICATION & RISK ASSESSMENT
As a specific Safety Data Sheet (SDS) for the ortho-fluoro isomer is often limited in public databases, this protocol utilizes Read-Across Toxicology from the para-isomer (CAS 1111111-04-6) and structurally similar fluorinated phenyl-pyridones.[1][2]
Operational Hazard Classification:
-
Primary Hazard: Irritant (Category 2) .[1][2] Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]
-
Pharmacological Hazard: High Potency Candidate .[1][2] As a fluorinated scaffold often used in kinase inhibitor development (e.g., P38 MAP kinase or similar pathways), this compound should be treated as a Bioactive Agent until proven otherwise.[2]
-
Physical Hazard: Combustible Solid .[1][2] Finely dispersed dust can form explosive mixtures in air.[1][2]
Physical & Chemical Properties (for Safety Planning)
| Property | Value / Characteristic | Operational Implication |
| Physical State | Off-white to pale yellow solid | Risk of dust generation during weighing.[1][2] |
| Solubility | DMSO, Methanol, DMF | High skin absorption potential in solution (DMSO carries solutes through skin).[2] |
| Lipophilicity | Enhanced by Fluorine substitution | Warning: Fluorination increases lipid solubility, facilitating dermal penetration.[1][2] |
| Melting Point | >150°C (Typical for class) | Stable at room temperature; thermal decomposition releases toxic fumes (NOx, HF).[2] |
PART 2: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX
Do not rely on generic "lab safety" rules. The presence of the fluorine atom and the pyridine ring dictates a specific barrier strategy to prevent dermal absorption and inhalation.[1][2]
PPE Selection Guide
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | Fume Hood (Primary) N95/P100 Respirator (Secondary) | Solid State: The powder is likely electrostatic.[1][2] Inhalation of dust can cause immediate mucosal irritation.[1][2] Solution: Vapors from heated reactions may contain HF byproducts if decomposition occurs.[1][2] |
| Hand Protection (Dry) | Nitrile Gloves (Double layer) Thickness: ≥ 0.11 mm | Standard nitrile provides adequate protection against the dry solid.[1][2] Change immediately if contaminated.[1][2][3] |
| Hand Protection (Solution) | Laminate / Barrier Gloves (e.g., Silver Shield®) | CRITICAL: If dissolved in DMSO or DMF , nitrile is insufficient for prolonged contact.[1][2] The solvent acts as a carrier vehicle, dragging the fluorinated compound through the glove and skin.[1][2] |
| Eye Protection | Chemical Splash Goggles | Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[1] Goggles provide a seal against dust and splashes.[1][2] |
| Body Protection | Lab Coat (Buttoned, Tyvek sleeves) | Standard cotton coats are porous.[2] Use disposable Tyvek sleeve covers when weighing to prevent dust settling on forearms.[1][2] |
PART 3: OPERATIONAL WORKFLOW & PROTOCOLS
Weighing & Transfer Protocol (The "Static" Risk)
The pyridone tautomer is often crystalline and prone to static charge, causing "fly-away" powder.[1][2]
-
Environment: All weighing must occur inside a certified chemical fume hood or a powder containment balance enclosure.[1][2]
-
Static Control: Use an anti-static gun or ionizer bar on the spatula and weighing boat before dispensing.[1][2]
-
Technique:
Reaction Setup & Monitoring
-
Inert Atmosphere: While not strictly pyrophoric, the hydroxyl/keto group can be hygroscopic.[1][2] Run reactions under Nitrogen or Argon to ensure stoichiometry accuracy.
-
Exotherm Check: When dissolving in strong acids or bases (e.g., for deprotection or salt formation), add the solid slowly to the liquid to manage heat generation.[1][2]
Emergency Response
-
Skin Contact: Wash with soap and water for 15 minutes .[1][2][4] Do not use ethanol or DMSO to wipe skin, as this increases absorption.[1][2]
-
Spill Cleanup (Solid): Do not dry sweep.[1][2] Cover with wet paper towels (water/surfactant) to suppress dust, then wipe up.[1][2]
-
Spill Cleanup (Solution): Absorb with vermiculite or sand.[1][2] Dispose of as hazardous chemical waste.[1][2]
PART 4: DISPOSAL & ENVIRONMENTAL SAFETY
Disposal Directive: This compound contains Fluorine .[1][2] Standard incineration protocols must be adjusted to handle halogenated waste to prevent the formation of acid gases (HF) that damage incinerator scrubbers if not declared.[1][2]
-
Segregation: Segregate into "Halogenated Organic Waste" streams. Do NOT mix with general non-halogenated solvents.[1][2]
-
Labeling: Clearly label waste containers with "Contains Organic Fluorine" and "Potential Bioactive Agent."[1][2]
-
Destruction: The preferred method is High-Temperature Incineration with flue gas scrubbing (to capture HF).[1][2]
PART 5: VISUALIZATION (Safe Handling Lifecycle)
The following diagram outlines the decision logic for handling this compound from receipt to disposal, ensuring no safety gaps.
Figure 1: Operational lifecycle for handling fluorinated hydroxypyridines, emphasizing the split between solid and solution handling requirements.
References
-
National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CAS 1111111-04-6 (Para-isomer analogue). Retrieved from [Link][1][2]
-
National Institutes of Health (NIH). (2021).[1][2] Pyridones in drug discovery: Recent advances.[1][2] Bioorganic & Medicinal Chemistry Letters.[1][2] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Working with Chemical Hazards.[1][2] Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1][2] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
